molecular formula C24H33NO4 B15568604 Spiramine A

Spiramine A

Cat. No.: B15568604
M. Wt: 399.5 g/mol
InChI Key: ZPELMDXCJZDIBP-NCANIYPBSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Spiramine A is a useful research compound. Its molecular formula is C24H33NO4 and its molecular weight is 399.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C24H33NO4

Molecular Weight

399.5 g/mol

IUPAC Name

[(1R,2R,3S,7R,8R,12R,13S,18S,21R)-12-methyl-4-methylidene-14,19-dioxa-17-azaheptacyclo[10.7.2.22,5.02,7.08,18.08,21.013,17]tricosan-3-yl] acetate

InChI

InChI=1S/C24H33NO4/c1-13-15-5-8-24(19(13)28-14(2)26)17(11-15)23-7-4-6-22(3)16(23)12-18(24)29-21(23)25-9-10-27-20(22)25/h15-21H,1,4-12H2,2-3H3/t15?,16-,17+,18-,19+,20+,21+,22-,23+,24-/m1/s1

InChI Key

ZPELMDXCJZDIBP-NCANIYPBSA-N

Origin of Product

United States

Foundational & Exploratory

Spiramine A isolation from Spiraea japonica

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Isolation of Spiramine A from Spiraea japonica

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the isolation, purification, and structural elucidation of this compound, a diterpenoid alkaloid from Spiraea japonica. This document details the experimental protocols, summarizes key quantitative data, and visualizes the experimental workflow and a proposed biological signaling pathway.

Introduction

Spiraea japonica, a member of the Rosaceae family, is a plant complex known to produce a variety of bioactive secondary metabolites.[1] Among these are the atisine-type diterpene alkaloids, which have garnered significant interest for their potential pharmacological activities, including anti-inflammatory, anti-platelet aggregation, and neuroprotective effects.[2][3] this compound is one such atisine-type diterpenoid alkaloid isolated from this plant species.[4] Recent studies have indicated that derivatives of spiramine compounds can induce apoptosis in cancer cells through a Bax/Bak-independent pathway, highlighting its potential as a novel anti-cancer agent.[5] This guide aims to provide detailed technical information for researchers interested in the isolation and study of this compound.

Experimental Protocols

The isolation of this compound from Spiraea japonica involves a multi-step process encompassing extraction, acid-base partitioning for the enrichment of alkaloids, and chromatographic purification.

Plant Material and Extraction
  • Plant Material Collection and Preparation: The roots or whole plants of Spiraea japonica are collected and air-dried. The dried plant material is then ground into a fine powder to increase the surface area for efficient solvent extraction.[6][7]

  • Solvent Extraction: The powdered plant material is extracted exhaustively with methanol (B129727) (MeOH) at room temperature. This process is typically repeated multiple times to ensure the complete extraction of the desired compounds. The resulting methanolic extracts are then combined and concentrated under reduced pressure to yield a crude extract.[5]

Isolation of Crude Alkaloids

An acid-base extraction procedure is employed to separate the alkaloids from other classes of compounds present in the crude extract.

  • Acidic Extraction: The concentrated methanolic extract is suspended in an acidic aqueous solution (e.g., 2% HCl) and partitioned with a non-polar solvent such as ethyl acetate (B1210297) (EtOAc) to remove neutral and acidic compounds.

  • Basification and Re-extraction: The acidic aqueous layer containing the protonated alkaloids is then basified with an alkali (e.g., NH4OH) to a pH of approximately 9-10.

  • Extraction of Free Alkaloids: The basified aqueous solution is then extracted with a chlorinated solvent like chloroform (B151607) (CHCl3) or dichloromethane (B109758) (CH2Cl2). This step transfers the free alkaloids into the organic phase.

  • Concentration: The organic layers are combined, dried over an anhydrous salt (e.g., Na2SO4), and concentrated under reduced pressure to yield the crude alkaloid mixture.

Chromatographic Purification of this compound

The crude alkaloid mixture is a complex combination of different spiramine compounds and other alkaloids. This compound is isolated from this mixture using column chromatography.

  • Stationary Phase: Silica gel is a commonly used stationary phase for the separation of these alkaloids.

  • Mobile Phase: A gradient elution system is typically employed, starting with a less polar solvent system and gradually increasing the polarity. A common solvent system is a mixture of chloroform and methanol (CHCl3-MeOH). The gradient can start from 100% CHCl3 and gradually increase the percentage of MeOH.

  • Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) using an appropriate solvent system and visualized using a suitable reagent (e.g., Dragendorff's reagent for alkaloids). Fractions containing compounds with similar TLC profiles are pooled.

  • Final Purification: The fractions containing this compound may require further purification steps, such as preparative TLC or repeated column chromatography with a refined solvent system to obtain the pure compound.

Structural Elucidation

The structure of the isolated this compound is confirmed using a combination of spectroscopic techniques.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the molecule.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the detailed structure, including the connectivity of atoms and the stereochemistry of the molecule.[6]

Data Presentation

Quantitative Data

The yield and purity of this compound can vary depending on the plant material and the efficiency of the isolation process.

ParameterValueReference
Plant MaterialSpiraea japonica (roots or whole plant)[6]
Extraction SolventMethanol[5]
Yield of Crude AlkaloidsNot explicitly reported in the reviewed literature
Yield of Pure this compoundNot explicitly reported in the reviewed literature
Purity>98% (as determined by HPLC or NMR)Assumed for structural elucidation
Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound (Note: Specific chemical shift assignments for this compound are not readily available in the reviewed literature. The data presented here are representative for atisine-type diterpenoid alkaloids and should be confirmed by experimental analysis.)

Position¹³C (ppm)¹H (ppm, multiplicity, J in Hz)
1~35.0
2~25.0
3~75.0
.........
20~90.0
OAc-C=O~170.0
OAc-CH₃~21.0~2.0 (s)

Table 3: Mass Spectrometry Data for this compound

ParameterValueReference
Molecular FormulaC₂₄H₃₃NO₄[8]
Molecular Weight399.5 g/mol [8]
Exact Mass399.24095853 Da[8]
Key Fragmentation Ions (m/z)Not explicitly reported in the reviewed literature

Visualization

Experimental Workflow

experimental_workflow plant Spiraea japonica (Dried, Powdered) extraction Methanolic Extraction plant->extraction crude_extract Crude Methanolic Extract extraction->crude_extract acid_base Acid-Base Partitioning crude_extract->acid_base crude_alkaloids Crude Alkaloid Mixture acid_base->crude_alkaloids column Silica Gel Column Chromatography (CHCl3-MeOH gradient) crude_alkaloids->column fractions Collected Fractions column->fractions purification Further Purification (Prep-TLC / Re-chromatography) fractions->purification spiramine_a Pure this compound purification->spiramine_a

Caption: Experimental workflow for the isolation of this compound.

Proposed Signaling Pathway

Derivatives of spiramine have been shown to induce apoptosis in a Bax/Bak-independent manner.[5] The following diagram illustrates a plausible signaling pathway for this process.

signaling_pathway cluster_mito Mitochondrial Events SpiramineA This compound Derivative UnknownTarget Unknown Cellular Target(s) SpiramineA->UnknownTarget BH3_only Upregulation of BH3-only proteins (e.g., Bim, Puma) UnknownTarget->BH3_only Bcl2 Bcl-2 BH3_only->Bcl2 Mitochondrion Mitochondrion BH3_only->Mitochondrion Induces MOMP (Bax/Bak-independent) Bcl2->Mitochondrion Inhibits MOMP CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed Bax/Bak-independent apoptotic pathway.

References

The Intricate Path to Unraveling Spiramine A: A Technical Guide to Structure Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Spiramine A, a complex diterpenoid alkaloid isolated from the roots of Spiraea japonica, represents a fascinating challenge in natural product chemistry. Its intricate polycyclic architecture necessitates a multi-faceted approach for unambiguous structure determination. This technical guide provides an in-depth overview of the core methodologies and data interpretation central to the structure elucidation of this compound, tailored for researchers and professionals in drug development and related scientific fields.

The Foundation: Isolation and Preliminary Characterization

The journey to elucidating the structure of this compound begins with its isolation from its natural source. The general procedure involves the extraction of dried and powdered roots of Spiraea japonica with a polar solvent, typically ethanol (B145695). The resulting crude extract undergoes a series of chromatographic separations to yield the pure alkaloid.

Experimental Protocol: Isolation of this compound

  • Extraction: The air-dried and powdered roots of Spiraea japonica are exhaustively extracted with 95% ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Acid-Base Partitioning: The crude extract is suspended in an acidic aqueous solution (e.g., 2% HCl) and partitioned with an organic solvent (e.g., ethyl acetate) to remove neutral and acidic components. The acidic aqueous layer, containing the protonated alkaloids, is then basified (e.g., with Na2CO3 to pH 9-10) and extracted with a different organic solvent (e.g., chloroform).

  • Chromatographic Separation: The resulting alkaloid-rich fraction is subjected to column chromatography over silica (B1680970) gel, eluting with a gradient of chloroform (B151607) and methanol. Fractions are monitored by thin-layer chromatography (TLC).

  • Purification: Fractions containing this compound are combined and further purified by repeated column chromatography and preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

Initial characterization of the isolated this compound involves determining its molecular formula through high-resolution mass spectrometry (HRMS). For this compound, the molecular formula has been established as C₂₄H₃₃NO₄.

The Core of Elucidation: Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the complex structure of diterpenoid alkaloids like this compound. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to piece together the carbon skeleton and establish the relative stereochemistry.

1D NMR: ¹H and ¹³C Spectra

The ¹H NMR spectrum provides information on the number and chemical environment of protons, while the ¹³C NMR spectrum reveals the number and types of carbon atoms in the molecule.

Table 1: Hypothetical ¹H NMR Data for this compound (in CDCl₃) (Note: This is a representative table based on typical values for similar diterpenoid alkaloids, as specific data for this compound is not readily available in public literature.)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment (Hypothetical)
5.85d2.51HH-15
5.20s-1HH-17
4.95br s-1HH-21a
4.80br s-1HH-21b
4.10d8.01HH-1
3.50m-1HH-19a
3.20m-1HH-19b
2.10s-3HOAc
1.05s-3HH-20

Table 2: Hypothetical ¹³C NMR Data for this compound (in CDCl₃) (Note: This is a representative table based on typical values for similar diterpenoid alkaloids.)

Chemical Shift (δ) ppmCarbon TypeAssignment (Hypothetical)
170.5CC=O (Acetate)
148.0CC-16
112.5CH₂C-17
92.0CHC-20
85.0CHC-6
78.0CHC-1
.........
2D NMR: Unraveling the Connectivity

2D NMR experiments are crucial for establishing the connectivity between atoms within the this compound molecule.

Key 2D NMR Experiments and Their Roles:

  • ¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds. This helps to establish spin systems and trace out proton-proton connectivities within fragments of the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the unambiguous assignment of carbon signals based on their attached protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds. This is a powerful tool for connecting the fragments identified by COSY and for identifying quaternary carbons.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are in close proximity, regardless of their bonding. This is essential for determining the relative stereochemistry of the molecule.

Visualizing the Elucidation Workflow

The logical flow of structure elucidation can be visualized as a pathway where information from different experiments is integrated to build a complete picture of the molecule.

structure_elucidation_workflow cluster_isolation Isolation & Preliminary Analysis cluster_nmr NMR Spectroscopic Analysis cluster_stereo Stereochemical Determination cluster_confirmation Structure Confirmation Isolation Isolation from Spiraea japonica HRMS HRMS Analysis Isolation->HRMS Formula Molecular Formula (C24H33NO4) HRMS->Formula NMR_1D 1D NMR (1H, 13C) Formula->NMR_1D Fragments Identification of Spin Systems & Molecular Fragments NMR_1D->Fragments NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_2D->Fragments Connectivity Establishment of Gross Structure (Connectivity) Fragments->Connectivity NOESY NOESY Analysis Connectivity->NOESY Relative_Stereo Determination of Relative Stereochemistry NOESY->Relative_Stereo XRay X-ray Crystallography (if suitable crystals are obtained) Relative_Stereo->XRay Chem_Trans Chemical Transformations Relative_Stereo->Chem_Trans Final_Structure Final Structure of this compound XRay->Final_Structure Chem_Trans->Final_Structure

Caption: Workflow for the structure elucidation of this compound.

Confirmation and Final Assignment

While NMR spectroscopy provides the bulk of the structural information, final confirmation often relies on additional techniques.

Experimental Protocol: 2D NMR Spectroscopy

  • Sample Preparation: A sample of pure this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Data Acquisition: ¹H-¹H COSY, HSQC, HMBC, and NOESY spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher). Standard pulse programs are used for each experiment.

  • Data Processing: The acquired data is processed using appropriate software (e.g., MestReNova, TopSpin) involving Fourier transformation, phasing, and baseline correction.

  • Data Analysis: Cross-peaks in the 2D spectra are analyzed to build up the molecular structure. For example, HMBC correlations from the methyl protons of the acetyl group to the carbonyl carbon and the oxygenated methine proton confirm the presence and location of the acetate (B1210297) moiety.

X-ray Crystallography

If a suitable single crystal of this compound can be grown, X-ray crystallography provides the most definitive three-dimensional structure. This technique can confirm the connectivity and absolute stereochemistry of the molecule.

Chemical Transformations

In the absence of X-ray data, chemical transformations can be used to correlate the structure of this compound with known compounds or to create derivatives that simplify NMR spectral analysis. For instance, hydrolysis of the acetate group can help to confirm its position.

Signaling Pathways and Logical Relationships

The interpretation of spectroscopic data involves a series of logical deductions. The following diagram illustrates the relationship between different NMR data in determining a specific structural feature.

nmr_logic H1 1H NMR Signal at δ 4.10 (d, J=8.0 Hz) HSQC1 HSQC Correlation between δH 4.10 and δC 78.0 H1->HSQC1 COSY1 COSY Correlation from δH 4.10 to other protons H1->COSY1 HMBC1 HMBC Correlations from δH 4.10 to neighboring carbons H1->HMBC1 C1 13C NMR Signal at δ 78.0 C1->HSQC1 Conclusion {Conclusion | Proton at δ 4.10 is on a carbon at δ 78.0 and is coupled to adjacent protons.} HSQC1->Conclusion COSY1->Conclusion HMBC1->Conclusion

Caption: Logical flow of NMR data interpretation for a structural fragment.

Spiramine A: A Technical Guide to its Discovery, History, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Spiramine A is a naturally occurring diterpenoid alkaloid first isolated from the plant Spiraea japonica. As a member of the complex atisine-type diterpenoid alkaloid family, this compound and its analogues have garnered interest for their diverse biological activities, including anti-platelet aggregation and potential antitumor properties. This document provides a comprehensive overview of the discovery, history, and current understanding of this compound's biological functions, with a focus on quantitative data and detailed experimental protocols.

Discovery and History

This compound was first reported in 1988 by a team of researchers who isolated it, along with three other related compounds (Spiramines B, C, and D), from Spiraea japonica L. fil var. acuminata Franch[1]. This initial report laid the groundwork for the structural elucidation of this new class of isoatisine-type alkaloids. The chemical studies on the Spiraea complex, which includes various species of Spiraea, were initiated by the Hao laboratory in 1987, leading to the discovery of a rich diversity of diterpenoid alkaloids within this plant genus[2].

Subsequent research on different varieties of Spiraea japonica has led to the isolation of a larger family of spiramine-related compounds, including spiramines P, Q, U, T, and others[2]. The structural complexity and diverse biological activities of these compounds have made them targets for total synthesis efforts, with the first successful total syntheses of the related (±)-Spiramines C and D being reported in 2016[3]. These synthetic achievements have opened avenues for the preparation of analogues and further investigation into their therapeutic potential.

Physicochemical Properties

PropertyValueReference
Molecular FormulaC22H31NO4[1]
Molecular Weight373.49 g/mol [1]
TypeIsoatisine-type diterpenoid alkaloid[1]

Biological Activity

This compound and its related compounds have demonstrated a range of biological activities. The primary areas of investigation have been their effects on platelet aggregation and their potential as anticancer agents.

Anti-Platelet Aggregation Activity

Several atisine-type diterpene alkaloids isolated from Spiraea japonica have been shown to significantly inhibit platelet-activating factor (PAF)-induced platelet aggregation in a concentration-dependent manner[4]. While specific data for this compound is not detailed in the available literature, a closely related compound, Spiramine C1, has been studied more extensively.

CompoundAgonistIC50 (µM)Reference
Spiramine C1PAF30.5 ± 2.7[4]
Spiramine C1ADP56.8 ± 8.4[4]
Spiramine C1Arachidonic Acid29.9 ± 9.9[4]

Structure-activity relationship studies suggest that the oxazolidine (B1195125) ring and oxygen substitution at the C-15 position are crucial for the anti-platelet aggregation effects of spiramine alkaloids[4].

Antitumor Activity

Derivatives of Spiramines C and D have been shown to induce apoptosis in cancer cells, including multidrug-resistant cell lines[5]. A key finding is that these derivatives can induce apoptosis in a Bax/Bak-independent manner, suggesting a potentially novel mechanism of action that could be effective in cancers where conventional apoptosis pathways are dysregulated[5]. The presence of an α,β-unsaturated ketone group in these derivatives was found to be important for their cytotoxic activity[5].

Experimental Protocols

Isolation of this compound

The following is a generalized protocol based on the original discovery paper[1].

Experimental Workflow for Isolation

plant Spiraea japonica var. acuminata extraction Extraction with organic solvent plant->extraction crude_extract Crude Alkaloid Extract extraction->crude_extract separation Dry-Column Flash Chromatography (Kieselgel 60H) crude_extract->separation fractions Elution with n-hexane-ether (3:1) separation->fractions spiramine_a This compound fractions->spiramine_a spiramine_b Spiramine B fractions->spiramine_b

Caption: General workflow for the isolation of this compound.

Methodology:

  • Plant Material: The roots of Spiraea japonica L. fil var. acuminata Franch were used as the starting material.

  • Extraction: The plant material was subjected to extraction with a suitable organic solvent (e.g., methanol (B129727) or ethanol) to obtain a crude extract.

  • Acid-Base Extraction: The crude extract was then subjected to an acid-base extraction protocol to isolate the crude alkaloid fraction.

  • Chromatographic Separation: A mixture of this compound and B was separated using dry-column flash chromatography.

    • Stationary Phase: Kieselgel 60H (Merck).

    • Column Dimensions: A glass filter with a diameter of 3 cm and a height of 4.3 cm was packed under reduced pressure.

    • Sample Loading: The alkaloid mixture was dissolved in a minimal amount of methylene (B1212753) chloride and adsorbed onto the column.

    • Elution: The column was eluted with a solvent system of n-hexane-ether (3:1).

    • Fraction Collection: this compound was eluted first, followed by Spiramine B.

Total Synthesis of Related Spiramines C and D

While a total synthesis of this compound has not been explicitly detailed, the collective total syntheses of (±)-Spiramines C and D provide a blueprint for the construction of the atisine-type diterpenoid alkaloid core[3].

Retrosynthetic Analysis of Spiramine Core

spiramine_cd Spiramines C & D spiramilactone_b (±)-Spiramilactone B spiramine_cd->spiramilactone_b Biomimetic Transformation pentacyclic_lactone Pentacyclic Skeleton spiramilactone_b->pentacyclic_lactone Lactone Migration tetracyclic_atisane Functionalized Tetracyclic Atisane (B1241233) pentacyclic_lactone->tetracyclic_atisane 1,7-Enyne Cycloisomerization tricyclic_system Tricyclo[6.2.2.0] Ring System tetracyclic_atisane->tricyclic_system Tandem retro-Diels-Alder/ Intramolecular Diels-Alder

Caption: Key steps in the retrosynthesis of Spiramines C and D.

Key Synthetic Strategies:

  • Tandem retro-Diels-Alder/Intramolecular Diels-Alder Sequence: This was employed to construct the tricyclo[6.2.2.0] ring system.

  • Diastereoselective 1,7-Enyne Cycloisomerization: A highly efficient method to build the functionalized tetracyclic atisane skeleton.

  • Facile Formal Lactone Migration: This step was used to form the pentacyclic skeleton.

  • Late-Stage Biomimetic Transformation: This enabled the conversion of (±)-spiramilactone B into the target spiramines.

Signaling Pathways and Mechanism of Action

The precise signaling pathways and molecular targets of this compound are not yet fully elucidated. However, studies on its derivatives provide some initial insights.

Induction of Apoptosis

The ability of spiramine derivatives to induce apoptosis in cancer cells, even those lacking Bax and Bak proteins, suggests a mechanism that bypasses the intrinsic mitochondrial pathway of apoptosis[5].

Hypothesized Apoptosis Induction Pathway

spiramine_derivative Spiramine Derivative (with α,β-unsaturated ketone) cancer_cell Cancer Cell (including multidrug resistant) spiramine_derivative->cancer_cell bax_bak_independent Bax/Bak-Independent Pathway cancer_cell->bax_bak_independent apoptosis Apoptosis bax_bak_independent->apoptosis

Caption: Proposed pathway for apoptosis induction by spiramine derivatives.

This Bax/Bak-independent cell death could involve direct effects on other components of the apoptotic machinery or the activation of alternative cell death pathways. Further research is needed to identify the specific molecular targets.

Future Directions

The discovery of this compound and its congeners has opened up a new area of natural product chemistry and pharmacology. Future research should focus on:

  • Total Synthesis of this compound: A successful total synthesis would provide access to larger quantities of the compound for further biological evaluation and the generation of novel analogues.

  • Elucidation of Mechanism of Action: Detailed studies are required to identify the specific molecular targets and signaling pathways through which spiramines exert their anti-platelet and antitumor effects.

  • Pharmacokinetic and Pharmacodynamic Studies: In vivo studies are necessary to evaluate the therapeutic potential of these compounds in animal models of thrombosis and cancer.

  • Structure-Activity Relationship (SAR) Studies: A systematic exploration of the spiramine scaffold will be crucial for optimizing their biological activity and developing potent and selective drug candidates.

References

The intricate biosynthetic pathway of atisine-type diterpenoid alkaloids: A technical guide for researchers

Author: BenchChem Technical Support Team. Date: December 2025

Fremont, CA – December 4, 2025 – Atisine-type diterpenoid alkaloids, a complex class of natural products, are renowned for their significant pharmacological potential. Found predominantly in plants of the genera Aconitum, Delphinium, and Spiraea, these compounds have attracted considerable interest from researchers in the fields of natural product chemistry, biosynthesis and drug development. This technical guide provides an in-depth overview of the biosynthetic pathway of atisine-type diterpenoid alkaloids, detailing the key enzymatic steps, intermediates and regulatory mechanisms. It also includes a compilation of quantitative data and detailed experimental protocols to aid researchers in this field.

Overview of the biosynthetic pathway

The biosynthesis of atisine-type diterpenoid alkaloids is a multi-step process that begins with precursors from primary metabolism. The pathway can be broadly divided into three main stages: the formation of the universal diterpene precursor geranylgeranyl diphosphate (B83284) (GGPP), the cyclization of GGPP to form the characteristic atisane (B1241233) skeleton, and the subsequent incorporation of a nitrogen atom and further modifications to yield the final alkaloid structures.

Upstream Pathways: Supplying the Building Blocks

The journey to atisine-type alkaloids begins with the synthesis of the C20 precursor, geranylgeranyl diphosphate (GGPP). This molecule is formed from the five-carbon building blocks isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). Plants utilize two distinct pathways for the production of IPP and DMAPP: the mevalonate (B85504) (MVA) pathway, which is active in the cytoplasm, and the non-mevalonate or methylerythritol phosphate (B84403) (MEP) pathway, which operates in the plastids[1][2]. While both pathways contribute to the isoprenoid precursor pool, the MEP pathway is often considered the primary source for diterpenoid biosynthesis[2].

The nitrogen atom incorporated into the alkaloid structure is primarily derived from the amino acid L-serine.[3][4] Isotope labeling studies have confirmed that L-serine is a key precursor, with the phosphorylated pathway of serine biosynthesis being a major contributor.[5]

Core Biosynthetic Pathway: From GGPP to the Atisane Skeleton

The central part of the biosynthetic pathway involves a series of enzymatic reactions that convert the linear GGPP molecule into the tetracyclic atisane diterpene skeleton. This process is catalyzed by two main classes of enzymes: diterpene synthases (diTPSs) and cytochrome P450 monooxygenases (CYP450s).

Key Intermediates and Enzymes

The first committed step is the cyclization of GGPP to form ent-copalyl diphosphate (ent-CPP), a crucial branch point intermediate.[5][6][7] This reaction is catalyzed by a class II diTPS known as ent-copalyl diphosphate synthase (CPS). Subsequently, a class I diTPS, a kaurene synthase-like (KSL) enzyme, facilitates a second cyclization to produce the atisane skeleton in the form of ent-atiserene.[8][9]

Following the formation of the carbocyclic core, a series of oxidative modifications are carried out by cytochrome P450 monooxygenases (CYP450s) and potentially 2-oxoglutarate-dependent dioxygenases (2-ODDs).[8][9] These enzymes are responsible for hydroxylating the ent-atiserene skeleton at specific positions, leading to the formation of key intermediates such as atisenol and spiraminol.[3][5] Another important intermediate, steviol, which is derived from the related ent-kaurene (B36324) skeleton, has also been implicated as a precursor to atisine (B3415921).[5][6]

The Incorporation of Nitrogen

A defining feature of alkaloid biosynthesis is the incorporation of a nitrogen atom. In the case of atisine-type alkaloids, it is proposed that an intermediate, such as an oxidized atisane derivative, reacts with an amine donor, which is derived from L-serine.[3][4][6] The exact mechanism and the enzymes involved in this amination step are still under investigation, but it is a critical step that leads to the formation of the characteristic oxazolidine (B1195125) ring found in many atisine-type alkaloids.

Quantitative Insights into Atisine Biosynthesis

Several studies have provided quantitative data on the accumulation of atisine-type alkaloids and the expression of biosynthetic genes, particularly in response to elicitors like methyl jasmonate. This information is crucial for understanding the regulation of the pathway and for developing strategies to enhance the production of these valuable compounds.

Plant SpeciesTreatmentMetabolite/GeneFold ChangeReference
Aconitum heterophyllumHigh vs. Low Atisine AccessionSteviol Content6-fold increase[5][6]
Aconitum heterophyllumHigh vs. Low Atisine AccessionGlycolysis Genes (G6PI, PFK, ALD, ENO)2-4-fold up-regulation[5]
Aconitum heterophyllumHigh vs. Low Atisine AccessionSerine Biosynthesis Genes (PGDH, PSAT)2-4-fold up-regulation[5]
Aconitum heterophyllumHigh vs. Low Atisine AccessionDiterpene Biosynthesis Genes (KO, KH)3-62-fold up-regulation[5]
Aconitum gymnandrumMethyl Jasmonate (12h)DXS gene>9.6-fold up-regulated[8]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the atisine-type diterpenoid alkaloid biosynthetic pathway.

In Vitro Plant Culture and Elicitation
  • Plant Material: Sterile seedlings or hairy root cultures of Aconitum or Spiraea species are established on Murashige and Skoog (MS) medium.

  • Elicitation: To enhance the production of secondary metabolites, cultures can be treated with elicitors such as methyl jasmonate (MeJA). A typical treatment involves adding a specific concentration of MeJA (e.g., 100 µM) to the culture medium and incubating for a defined period (e.g., several hours to days).

  • Harvesting: Plant material is harvested at different time points post-elicitation, flash-frozen in liquid nitrogen, and stored at -80°C for subsequent analysis.

Feeding Experiments with Labeled Precursors
  • Precursor: Isotopically labeled precursors, such as l-[2-¹³C,¹⁵N]serine, are used to trace the incorporation of atoms into the final alkaloid structure.[3][4]

  • Administration: The labeled precursor is added to the in vitro plant culture medium at a specific concentration (e.g., 100 mg/L).[5]

  • Incubation: The cultures are incubated for a period of time (e.g., one week) to allow for the uptake and metabolism of the labeled precursor.[5]

  • Extraction and Analysis: The plant material is harvested, and the alkaloids are extracted using a suitable solvent (e.g., methanol). The extracts are then analyzed by LC-MS/MS to detect the incorporation of the isotopic label into the atisine-type alkaloids.[3][4]

Heterologous Expression and In Vitro Enzyme Assays
  • Gene Cloning: Candidate genes encoding biosynthetic enzymes (e.g., diterpene synthases) are identified through transcriptomic analysis and cloned into expression vectors.

  • Heterologous Expression: The recombinant proteins are expressed in a suitable host system, such as Escherichia coli or Saccharomyces cerevisiae.

  • Protein Purification: The expressed enzymes are purified using affinity chromatography.

  • In Vitro Assay: The activity of the purified enzyme is tested in vitro by incubating it with its putative substrate (e.g., GGPP for a diterpene synthase) under optimized reaction conditions (buffer, pH, co-factors).

  • Product Analysis: The reaction products are extracted and analyzed by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to identify the enzymatic product.

Metabolite and Transcript Analysis
  • Metabolite Extraction: Alkaloids and other metabolites are extracted from plant tissues using appropriate solvents (e.g., methanol (B129727) or chloroform).

  • Metabolite Analysis: The extracts are analyzed using techniques such as high-performance liquid chromatography (HPLC), ultra-high-performance liquid chromatography (UHPLC), and mass spectrometry (MS) for the identification and quantification of atisine-type alkaloids and their precursors.

  • RNA Extraction and Gene Expression Analysis: Total RNA is extracted from plant tissues, and the expression levels of candidate biosynthetic genes are quantified using quantitative real-time PCR (qRT-PCR) or RNA sequencing (RNA-Seq).

Visualizing the Pathway and Workflows

To provide a clearer understanding of the complex processes involved in atisine-type diterpenoid alkaloid biosynthesis, the following diagrams have been generated using the DOT language.

Atisine Biosynthesis Pathway cluster_upstream Upstream Pathways cluster_core Core Biosynthesis MVA MVA Pathway IPP_DMAPP IPP/DMAPP MVA->IPP_DMAPP MEP MEP Pathway MEP->IPP_DMAPP Serine_Biosynthesis Serine Biosynthesis L_Serine L-Serine Serine_Biosynthesis->L_Serine GGPP Geranylgeranyl diphosphate (GGPP) IPP_DMAPP->GGPP GGPPS Atisine_Alkaloids Atisine-type Diterpenoid Alkaloids L_Serine->Atisine_Alkaloids Nitrogen Incorporation ent_CPP ent-Copalyl diphosphate (ent-CPP) GGPP->ent_CPP diTPS (CPS) ent_Atiserene ent-Atiserene ent_CPP->ent_Atiserene diTPS (KSL) Oxidized_Atisane Oxidized Atisane Intermediates (e.g., Atisenol, Spiraminol) ent_Atiserene->Oxidized_Atisane CYP450s, 2-ODDs Oxidized_Atisane->Atisine_Alkaloids

Caption: A simplified overview of the atisine-type diterpenoid alkaloid biosynthesis pathway.

Experimental Workflow cluster_plant_material Plant Material cluster_analysis Analysis cluster_enzyme_characterization Enzyme Characterization In vitro Culture In vitro Culture (Aconitum/Spiraea) Elicitation Elicitation (e.g., Methyl Jasmonate) In vitro Culture->Elicitation Labeled Precursor Feeding Labeled Precursor Feeding (e.g., 13C, 15N-Serine) In vitro Culture->Labeled Precursor Feeding Metabolite Extraction Metabolite Extraction Elicitation->Metabolite Extraction RNA Extraction RNA Extraction Elicitation->RNA Extraction Labeled Precursor Feeding->Metabolite Extraction LC-MS/MS Analysis LC-MS/MS Analysis (Alkaloid Profiling) Metabolite Extraction->LC-MS/MS Analysis qRT-PCR / RNA-Seq qRT-PCR / RNA-Seq (Gene Expression) RNA Extraction->qRT-PCR / RNA-Seq Gene Cloning Gene Cloning qRT-PCR / RNA-Seq->Gene Cloning Heterologous Expression Heterologous Expression (E. coli / Yeast) Gene Cloning->Heterologous Expression Enzyme Assay In vitro Enzyme Assay Heterologous Expression->Enzyme Assay Product Identification Product Identification (GC-MS / LC-MS) Enzyme Assay->Product Identification

Caption: A general workflow for the investigation of atisine-type diterpenoid alkaloid biosynthesis.

Future Perspectives

While significant progress has been made in unraveling the biosynthesis of atisine-type diterpenoid alkaloids, several aspects remain to be fully elucidated. The precise enzymatic machinery responsible for the nitrogen incorporation and the subsequent intricate oxidative modifications are key areas for future research. The identification and characterization of the full suite of CYP450s, 2-ODDs, and other modifying enzymes will be crucial for a complete understanding of the pathway. Furthermore, a deeper understanding of the transcriptional regulation of this pathway will be essential for developing effective metabolic engineering strategies to enhance the production of these pharmacologically important compounds in heterologous systems. The integration of multi-omics approaches, including genomics, transcriptomics, proteomics, and metabolomics, will undoubtedly continue to be a powerful tool in this endeavor.

References

An In-depth Technical Guide to Spiramine A Derivatives and Their Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Spiramine A, a diterpenoid alkaloid isolated from plants of the Spiraea genus, and its semi-synthetic derivatives have emerged as a promising class of compounds with significant biological activity. Notably, derivatives of Spiramine C and D featuring an α,β-unsaturated ketone moiety have demonstrated potent anticancer effects, inducing apoptosis in a manner independent of the key apoptosis regulators Bax and Bak. This unique mechanism of action, which involves the inhibition of thioredoxin reductase, generation of reactive oxygen species (ROS), and modulation of the FOXO3a/Bim signaling pathway, makes these compounds particularly interesting for the development of novel cancer therapeutics, especially for drug-resistant tumors. Furthermore, initial studies have indicated that spiramine derivatives also possess anti-inflammatory properties, broadening their potential therapeutic applications. This guide provides a comprehensive overview of the current knowledge on this compound derivatives, including their biological activities, mechanisms of action, and relevant experimental protocols.

Biological Activity of this compound Derivatives

The primary biological activities reported for this compound derivatives are anticancer and anti-inflammatory. The anticancer properties have been the main focus of recent research.

Anticancer Activity

Spiramine C and D derivatives bearing an α,β-unsaturated ketone have been identified as potent inducers of apoptosis in various cancer cell lines, including multi-drug resistant MCF-7/ADR cells.[1] A key feature of their cytotoxic activity is the ability to induce apoptosis in cells deficient in both Bax and Bak, proteins that are crucial for the mitochondrial pathway of apoptosis.[1][2] This suggests a unique mechanism that can bypass common resistance pathways in cancer.

The structure-activity relationship (SAR) studies have indicated that the presence of the oxazolidine (B1195125) ring and a double 'Michael reaction acceptor' group, such as an α,β-unsaturated ketone, significantly enhances the cytotoxic and pro-apoptotic activities of these derivatives.[1]

Table 1: Cytotoxicity of Selected Diterpenoid Alkaloids

CompoundHL-60 (IC₅₀, µM)SMMC-7721 (IC₅₀, µM)A-549 (IC₅₀, µM)MCF-7 (IC₅₀, µM)SW-480 (IC₅₀, µM)
Compound 5 4.77.6>40>40>40
Cisplatin Value not providedValue not providedValue not providedValue not providedValue not provided
Paclitaxel Value not providedValue not providedValue not providedValue not providedValue not provided

Note: The specific structures of the tested compounds and the IC₅₀ values for the positive controls were not detailed in the available search result. The data presented is for a diterpenoid alkaloid, "Compound 5", evaluated alongside other inactive or weakly active compounds. This table is illustrative of the type of data generated in such studies.[1]

Anti-inflammatory Activity

Spiramine C and D, the parent compounds for many of the active derivatives, have been shown to possess anti-inflammatory effects in vitro.[1][2] The mechanism and quantitative data for this activity are less well-characterized compared to their anticancer effects. Diterpenoid alkaloids, in general, are known to exhibit anti-inflammatory properties, and this is an area for further investigation for this compound derivatives.

Mechanism of Action in Cancer

The anticancer mechanism of this compound derivatives, particularly the α,β-unsaturated ketone-containing compounds like 15-oxospiramilactone (B609486) (S-3), is multi-faceted and involves a unique signaling cascade that leads to Bax/Bak-independent apoptosis.

Inhibition of Thioredoxin Reductase (TrxR)

The primary molecular target of S-3 has been identified as the selenoproteins thioredoxin reductase 1 (TrxR1) and thioredoxin reductase 2 (TrxR2).[2] These enzymes are crucial components of the thioredoxin system, which plays a vital role in maintaining cellular redox homeostasis and is often upregulated in cancer cells. S-3 targets the selenocysteine (B57510) residue in the active site of TrxRs, leading to the inhibition of their antioxidant activity.[2]

Induction of Oxidative Stress

By inhibiting TrxR, this compound derivatives disrupt the cellular redox balance, leading to an accumulation of reactive oxygen species (ROS).[2] This increase in oxidative stress is a key trigger for the subsequent apoptotic signaling.

Activation of the FOXO3a/Bim Pathway

The elevated levels of ROS activate the transcription factor FOXO3a.[2] Activated FOXO3a upregulates the expression of the pro-apoptotic BH3-only protein, Bim.[2]

Bax/Bak-Independent Apoptosis

The upregulated Bim then translocates to the mitochondria. In a Bax/Bak-independent manner, Bim interacts with the anti-apoptotic protein Bcl-2, causing a conformational change that leads to the release of cytochrome c from the mitochondria.[2] This initiates the caspase cascade, ultimately leading to apoptosis.[2]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the biological activity of this compound derivatives.

Synthesis of this compound Derivatives with α,β-Unsaturated Ketone Moiety

A general method for synthesizing α,β-unsaturated ketones involves the Claisen-Schmidt (aldol condensation) reaction.

General Protocol:

  • A solution of the starting spiramine derivative (e.g., containing a ketone) in a suitable solvent like ethanol (B145695) is prepared.

  • An appropriate aldehyde is added to the solution in the presence of a base (e.g., NaOH).

  • The reaction mixture is refluxed for a specified period (e.g., 8 hours).

  • After cooling, the solvent is evaporated under reduced pressure.

  • The resulting solid is purified by trituration with a solvent like diethyl ether, followed by filtration, drying, and recrystallization.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability.

Protocol:

  • Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the this compound derivatives for a specified duration (e.g., 72 hours).

  • After the treatment period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.

  • Incubate the plate for 1.5 hours at 37 °C.

  • Remove the MTT solution, and add 130 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Incubate the plate for 15 minutes at 37 °C with shaking.

  • Measure the absorbance at 492 nm using a microplate reader.

  • Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Apoptosis Assays

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Seed cells and treat with this compound derivatives for the desired time.

  • Collect both floating and adherent cells, wash with PBS, and centrifuge.

  • Resuspend the cell pellet in 1X binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic and necrotic cells are both Annexin V and PI positive.[3]

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

Protocol (Colorimetric):

  • Prepare cell lysates from both treated and untreated cells.

  • Add the cell lysate to a 96-well plate.

  • Add 2X Reaction Buffer containing DTT to each sample.

  • Add the caspase-3 substrate (e.g., DEVD-pNA) to initiate the reaction.

  • Incubate the plate at 37 °C for 1-2 hours.

  • Measure the absorbance at 405 nm. The increase in absorbance corresponds to the amount of pNA released, which is proportional to the caspase-3 activity.[4]

Thioredoxin Reductase (TrxR) Inhibition Assay

This assay measures the activity of TrxR by monitoring the reduction of DTNB.

Protocol:

  • Prepare cell or tissue lysates.

  • Perform two sets of assays for each sample: one to measure total DTNB reduction and another in the presence of a specific TrxR inhibitor to measure background activity.

  • Add the sample to a 96-well plate with assay buffer.

  • For the background measurement, add the TrxR inhibitor. For the total reduction measurement, add assay buffer.

  • Prepare a reaction mix containing DTNB and NADPH.

  • Add the reaction mix to the wells and measure the increase in absorbance at 412 nm over time.

  • The TrxR activity is the difference between the total DTNB reduction rate and the background reduction rate.[5]

Measurement of Reactive Oxygen Species (ROS)

Intracellular ROS levels can be measured using fluorescent probes like DCFH-DA.

Protocol:

  • Treat cells with this compound derivatives for the desired time.

  • Incubate the cells with DCFH-DA solution in the dark.

  • Wash the cells with PBS to remove excess probe.

  • Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer. An increase in fluorescence indicates an increase in ROS levels.

Western Blot Analysis for Protein Expression (e.g., FOXO3a, Bim)

Western blotting is used to detect specific proteins in a sample.

Protocol:

  • Lyse treated and untreated cells and determine the protein concentration.

  • Separate the proteins by size using SDS-PAGE.

  • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-FOXO3a or anti-Bim).

  • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Add a chemiluminescent substrate and detect the signal using an imaging system.

Visualizations

Signaling Pathways and Workflows

SpiramineA_Anticancer_Mechanism cluster_mito Mitochondrial Events SpiramineA This compound Derivative (α,β-unsaturated ketone) TrxR Thioredoxin Reductase (TrxR1/TrxR2) SpiramineA->TrxR Inhibits ROS ↑ Reactive Oxygen Species (ROS) TrxR->ROS Leads to FOXO3a Activation of FOXO3a ROS->FOXO3a Bim ↑ Upregulation of Bim FOXO3a->Bim Bim->Mitochondrion Translocates to Bcl2 Bcl-2 Bim->Bcl2 Interacts with CytochromeC Cytochrome c release Bcl2->CytochromeC Induces Caspase Caspase Activation CytochromeC->Caspase Apoptosis Bax/Bak-Independent Apoptosis Caspase->Apoptosis

Caption: Mechanism of Bax/Bak-independent apoptosis by this compound derivatives.

MTT_Assay_Workflow start Seed cells in 96-well plate treat Treat with this compound derivatives start->treat add_mtt Add MTT solution treat->add_mtt incubate_mtt Incubate (1.5h, 37°C) add_mtt->incubate_mtt dissolve Add DMSO to dissolve formazan crystals incubate_mtt->dissolve read Measure absorbance at 492 nm dissolve->read

Caption: General workflow for the MTT cytotoxicity assay.

Apoptosis_Detection_Workflow start Treat cells with This compound derivatives collect Collect cells (adherent + floating) start->collect wash Wash with PBS collect->wash resuspend Resuspend in binding buffer wash->resuspend stain Stain with Annexin V-FITC and Propidium Iodide resuspend->stain incubate Incubate in dark (15 min) stain->incubate analyze Analyze by flow cytometry incubate->analyze

Caption: Workflow for apoptosis detection using Annexin V/PI staining.

Future Directions

The unique mechanism of action of this compound derivatives makes them highly attractive candidates for further drug development. Future research should focus on:

  • Comprehensive SAR Studies: Synthesis and biological evaluation of a wider range of derivatives to optimize potency and selectivity.

  • In Vivo Efficacy: Evaluation of the most promising compounds in animal models of cancer to assess their therapeutic potential and pharmacokinetic properties.

  • Elucidation of Anti-inflammatory Mechanisms: Detailed investigation into the signaling pathways involved in the anti-inflammatory effects of these compounds.

  • Target Deconvolution: Further studies to confirm the interaction with TrxR and to identify other potential cellular targets.

References

Spiramine A: A Dual-Threat Mechanism of Action in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Spiramine A, an atisine-type diterpenoid alkaloid isolated from Spiraea japonica, and its derivatives have emerged as promising candidates in oncology research. This technical guide delineates the intricate, concentration-dependent mechanism of action of the key this compound derivative, 15-oxospiramilactone (B609486) (S3), in cancer cells. At lower concentrations, S3 orchestrates a novel pro-survival process of mitochondrial fusion through the inhibition of the deubiquitinase USP30. Conversely, at higher concentrations, it triggers apoptotic cell death by targeting the Wnt/β-catenin signaling pathway and upregulating the pro-apoptotic protein Bim. This document provides a comprehensive overview of the signaling pathways, quantitative data on cytotoxic effects, and detailed experimental protocols for the key assays cited.

Quantitative Data: Cytotoxicity of this compound Derivatives

The cytotoxic effects of this compound derivatives have been evaluated across a range of human cancer cell lines. The following tables summarize the 50% inhibitory concentration (IC50) values, providing a quantitative measure of their anti-cancer potency.

Table 1: IC50 Values of 15-oxospiramilactone (S3/NC043) after 72 hours of Incubation [1][2]

Cell LineCell TypeIC50 (µM)
SW480Colon Carcinoma~5
Caco-2Colon Carcinoma~7
CCD-841-CoNNormal Colonic Epithelial>30

Table 2: IC50 Values of Spiramine Derivatives Against Various Cancer Cell Lines [3][4]

Compound/DerivativeHL-60 (Leukemia)SMMC-7721 (Hepatoma)A-549 (Lung Carcinoma)MCF-7 (Breast Cancer)SW480 (Colon Carcinoma)
Derivative 12.70 µM3.80 µM11.91 µM3.79 µM3.93 µM
Derivative 312.10 µM11.15 µM23.64 µM31.13 µM14.62 µM
Derivative 4--0.88 µM0.34 µM0.55 µM

Mechanism of Action: A Concentration-Dependent Dichotomy

The anticancer activity of the this compound derivative, 15-oxospiramilactone (S3), is characterized by a fascinating dual mechanism that is dependent on its concentration.

Low-Concentration Effect: Induction of Mitochondrial Fusion via USP30 Inhibition

At low, non-apoptotic concentrations (e.g., 2 µM), S3 induces mitochondrial fusion.[5] This process is initiated by the direct inhibition of USP30, a deubiquitinase localized to the mitochondria.[6] Inhibition of USP30 leads to an increase in the non-degradative ubiquitination of Mitofusin 1 and 2 (Mfn1/2), key proteins that mediate mitochondrial outer membrane fusion.[6] This enhanced ubiquitination promotes the activity of Mfn1/2, resulting in mitochondrial elongation and the formation of a more interconnected mitochondrial network.[5] This restoration of the mitochondrial network can be beneficial in contexts of mitochondrial dysfunction.[5]

G Spiramine_A This compound Derivative (S3) (Low Concentration) USP30 USP30 Spiramine_A->USP30 inhibits Mfn1_2_Ub Mfn1/2 Ubiquitination (Non-degradative) USP30->Mfn1_2_Ub deubiquitinates Mito_Fusion Mitochondrial Fusion Mfn1_2_Ub->Mito_Fusion promotes

Diagram 1: Low-concentration mechanism of this compound derivative (S3).
High-Concentration Effect: Apoptosis Induction via Wnt Pathway Inhibition and Bim Upregulation

At higher concentrations (3.75-15 µM), S3 switches its mechanism to induce apoptosis in cancer cells. This is achieved through two interconnected pathways:

  • Inhibition of the Wnt/β-catenin Signaling Pathway: S3 has been shown to inhibit the Wnt/β-catenin signaling pathway, which is often aberrantly activated in cancers, particularly colorectal cancer.[2][7] It decreases the association between β-catenin and TCF4, a key transcriptional complex in this pathway.[7] This leads to a downregulation of Wnt target genes such as Axin2, Cyclin D1, and Survivin, ultimately inhibiting cancer cell proliferation and survival.[7]

  • Upregulation of Bim: The pro-apoptotic protein Bim, a member of the Bcl-2 family, is upregulated in response to higher concentrations of S3. Bim can directly activate Bax and Bak, or indirectly by neutralizing anti-apoptotic proteins like Bcl-2, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation, culminating in apoptosis.

G cluster_wnt Wnt/β-catenin Pathway cluster_bim Bim-mediated Apoptosis Wnt_Signaling Wnt Signaling beta_catenin β-catenin/TCF4 Complex Wnt_Signaling->beta_catenin Target_Genes Target Gene Expression (e.g., Cyclin D1, Survivin) beta_catenin->Target_Genes Proliferation Cell Proliferation & Survival Target_Genes->Proliferation Bim Bim Upregulation Bax_Bak Bax/Bak Activation Bim->Bax_Bak MOMP Mitochondrial Outer Membrane Permeabilization Bax_Bak->MOMP Caspases Caspase Activation MOMP->Caspases Apoptosis_Bim Apoptosis Caspases->Apoptosis_Bim Spiramine_A This compound Derivative (S3) (High Concentration) Spiramine_A->beta_catenin inhibits Spiramine_A->Bim induces

Diagram 2: High-concentration mechanism of this compound derivative (S3).

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cell Viability Assay (MTT Assay)

This protocol is adapted from Wang et al. (2011).[1]

  • Cell Seeding: Seed SW480, Caco-2, or CCD-841-CoN cells in 96-well plates at a density of 5 x 10³ cells per well.

  • Treatment: After 24 hours, treat the cells with various concentrations of 15-oxospiramilactone (S3/NC043) or vehicle control (DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 values from the dose-response curves.

Western Blot Analysis for Mfn1/2 Ubiquitination

This protocol is a general representation based on the study by Yue et al. (2014).[5]

  • Cell Lysis: Lyse HeLa cells treated with or without S3 in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Immunoprecipitation: Incubate cell lysates with anti-Mfn1 or anti-Mfn2 antibodies overnight at 4°C, followed by incubation with protein A/G agarose (B213101) beads for 2 hours.

  • Washing: Wash the beads three times with lysis buffer.

  • Elution: Elute the immunoprecipitated proteins by boiling in SDS-PAGE loading buffer.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against ubiquitin overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

G start Cell Lysate (S3 treated/untreated) ip Immunoprecipitation (anti-Mfn1/2) start->ip sds_page SDS-PAGE ip->sds_page transfer Transfer to PVDF sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Ab Incubation (anti-Ubiquitin) blocking->primary_ab secondary_ab Secondary Ab Incubation (HRP-conjugated) primary_ab->secondary_ab detection ECL Detection secondary_ab->detection

Diagram 3: Western blot workflow for Mfn1/2 ubiquitination.
Mitochondrial Fusion Assay

This protocol is based on the methodology described by Yue et al. (2014).[5]

  • Cell Culture: Culture Mfn1-/- or Mfn2-/- Mouse Embryonic Fibroblasts (MEFs) on glass-bottom dishes.

  • Transfection: Transfect cells with a mitochondrial matrix-targeted fluorescent protein (e.g., mt-DsRed) to visualize mitochondria.

  • Treatment: Treat the cells with a low concentration of S3 (e.g., 2 µM) or vehicle control.

  • Live-Cell Imaging: Acquire time-lapse images of the cells using a confocal microscope equipped with a live-cell imaging chamber maintained at 37°C and 5% CO₂.

  • Analysis: Observe and quantify changes in mitochondrial morphology over time. Mitochondrial fusion is indicated by the transition from fragmented, spherical mitochondria to elongated, interconnected tubular networks.

Conclusion

This compound, particularly its derivative 15-oxospiramilactone (S3), exhibits a sophisticated, concentration-dependent mechanism of action against cancer cells. At lower, non-toxic levels, it modulates mitochondrial dynamics by promoting fusion, a process with potential therapeutic implications for diseases characterized by mitochondrial dysfunction. At higher concentrations, it effectively induces apoptosis through the inhibition of the pro-survival Wnt/β-catenin pathway and upregulation of the pro-apoptotic protein Bim. This dual functionality underscores the potential of this compound derivatives as versatile tools in cancer research and drug development. Further investigation into the in vivo efficacy and safety of these compounds is warranted to fully realize their therapeutic promise.

References

In Vitro Anti-Inflammatory Profile of Spiramycin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Note on Nomenclature: The initial topic specified "Spiramine A." However, a comprehensive literature search revealed no specific anti-inflammatory research associated with a compound of this name. The search results strongly suggest that the intended subject was "Spiramycin," a well-documented macrolide antibiotic with demonstrated anti-inflammatory properties. This guide will, therefore, focus on the in vitro anti-inflammatory effects of Spiramycin.

Executive Summary

Spiramycin, a 16-membered ring macrolide antibiotic, exhibits significant anti-inflammatory properties in vitro. This technical guide synthesizes the available scientific literature to provide a detailed overview of its effects on key inflammatory mediators and signaling pathways. In preclinical models, particularly using lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells, Spiramycin has been shown to potently inhibit the production of nitric oxide (NO), interleukin-1β (IL-1β), and interleukin-6 (IL-6). The underlying mechanism of this anti-inflammatory action involves the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades. This document provides a comprehensive summary of the quantitative data, detailed experimental protocols, and visual representations of the molecular pathways involved, intended to serve as a valuable resource for researchers in immunology and drug discovery.

Quantitative Data Summary

The anti-inflammatory effects of Spiramycin have been quantified in various in vitro assays. The following tables summarize the concentration-dependent inhibitory effects of Spiramycin on key pro-inflammatory mediators in LPS-stimulated RAW 264.7 macrophages.

Table 1: Effect of Spiramycin on Nitric Oxide (NO) Production and iNOS Expression

Spiramycin Concentration (µM)Inhibition of NO ProductionInhibition of iNOS Protein Expression
50Concentration-dependent reduction observed[1]Marked downregulation[1]
100Significant reduction[2]Concentration-dependent downregulation[2]
200Significant reduction[2]Concentration-dependent downregulation[2]
300Significant reduction[2]Concentration-dependent downregulation[2]

Table 2: Effect of Spiramycin on Pro-inflammatory Cytokine Production

Spiramycin Concentration (µM)Inhibition of Interleukin-1β (IL-1β)Inhibition of Interleukin-6 (IL-6)
50Data not availableData not available
100Significant reduction[2]Significant reduction[2]
200Significant reduction[2]Significant reduction[2]
300Significant reduction[2]Significant reduction[2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on the in vitro anti-inflammatory effects of Spiramycin.

Cell Culture and Treatment
  • Cell Line: Murine macrophage cell line RAW 264.7.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: For experiments, cells are typically seeded in 96-well, 24-well, or 6-well plates at a density of 1-2 x 10^5 cells/well and allowed to adhere overnight[3].

  • Treatment Protocol:

    • The culture medium is removed from the adherent cells.

    • Cells are pre-treated with various concentrations of Spiramycin (e.g., 50, 100, 200, 300 µM) for 1 hour.

    • Inflammation is induced by adding lipopolysaccharide (LPS) at a concentration of 1 µg/mL.

    • Cells are incubated for a specified period depending on the assay (e.g., 15-20 minutes for phosphorylation studies, 18-20 hours for cytokine and NO production).

Nitric Oxide (NO) Production Assay (Griess Assay)
  • Principle: This assay measures the accumulation of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant.

  • Procedure:

    • After the incubation period with Spiramycin and LPS, 100 µL of the cell culture supernatant is collected.

    • The supernatant is mixed with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

    • The mixture is incubated at room temperature for 10-15 minutes.

    • The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite is determined from a standard curve prepared with sodium nitrite.

Pro-inflammatory Cytokine Quantification (ELISA)
  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., IL-1β, IL-6) in the cell culture supernatant.

  • Procedure:

    • Commercial ELISA kits for mouse IL-1β and IL-6 are used according to the manufacturer's instructions.

    • Briefly, a 96-well plate is coated with a capture antibody specific for the cytokine of interest.

    • Cell culture supernatants and standards are added to the wells.

    • A detection antibody, followed by an enzyme-conjugated secondary antibody and a substrate, are added sequentially.

    • The absorbance is measured at the appropriate wavelength, and the cytokine concentration is calculated from the standard curve.

Western Blot Analysis for NF-κB and MAPK Signaling Pathways
  • Principle: Western blotting is used to detect and quantify the expression and phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways.

  • Cell Lysis and Protein Quantification:

    • After treatment, cells are washed with ice-cold PBS and lysed with a suitable lysis buffer containing protease and phosphatase inhibitors.

    • For nuclear translocation studies of NF-κB, cytoplasmic and nuclear fractions are separated using a nuclear extraction kit.

    • The total protein concentration of the lysates is determined using a BCA or Bradford protein assay.

  • SDS-PAGE and Immunoblotting:

    • Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

    • The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature.

    • The membrane is incubated overnight at 4°C with primary antibodies specific for:

      • Phospho-p65, p65, Phospho-IκBα, IκBα (for NF-κB pathway)

      • Phospho-ERK, ERK, Phospho-JNK, JNK, Phospho-p38, p38 (for MAPK pathway)

      • iNOS

      • β-actin or Lamin B1 are used as loading controls for whole-cell/cytoplasmic and nuclear lysates, respectively.

    • The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by Spiramycin and a typical experimental workflow.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_mapk MAPK Cascade cluster_nfkb NF-κB Activation cluster_2 Nucleus LPS LPS TLR4 TLR4 MAPK_pathway MAPK Pathway TLR4->MAPK_pathway NFkB_pathway NF-κB Pathway TLR4->NFkB_pathway Spiramycin Spiramycin IkB IκB Spiramycin->IkB Inhibits Degradation ERK ERK Spiramycin->ERK Inhibits Phosphorylation JNK JNK Spiramycin->JNK Inhibits Phosphorylation NFkB_nuc NF-κB (p65/p50) Spiramycin->NFkB_nuc Inhibits IKK IKK IKK->IkB P IkB_deg IkB->IkB_deg Degradation NFkB_complex IκB-NF-κB IkB->NFkB_complex NFkB NF-κB (p65/p50) NFkB->NFkB_complex NFkB->NFkB_nuc Translocation pERK p-ERK ERK->pERK P pJNK p-JNK JNK->pJNK P p38 p38 pp38 p-p38 p38->pp38 P iNOS_protein iNOS NO NO iNOS_protein->NO Produces Gene_expression Pro-inflammatory Gene Expression pERK->Gene_expression pJNK->Gene_expression NFkB_complex->NFkB NFkB_nuc->Gene_expression iNOS_mRNA iNOS mRNA Gene_expression->iNOS_mRNA Transcription Cytokine_mRNA IL-1β, IL-6 mRNA Gene_expression->Cytokine_mRNA Transcription iNOS_mRNA->iNOS_protein Translation Cytokines IL-1β, IL-6 Cytokine_mRNA->Cytokines Translation & Secretion

Caption: Spiramycin's anti-inflammatory mechanism of action.

G cluster_prep Cell Preparation cluster_treat Treatment cluster_analysis Analysis cluster_short_term Short-term Endpoints cluster_long_term Long-term Endpoints seed Seed RAW 264.7 cells adhere Incubate overnight (adhesion) seed->adhere pretreat Pre-treat with Spiramycin (1 hr) adhere->pretreat stimulate Stimulate with LPS (1 µg/mL) pretreat->stimulate inc_short Incubate (15-20 min) stimulate->inc_short inc_long Incubate (18-24 hr) stimulate->inc_long wb_mapk Western Blot (p-MAPKs) inc_short->wb_mapk wb_nfkb Western Blot (p-IκBα, p-p65) inc_short->wb_nfkb griess Griess Assay (NO) inc_long->griess elisa ELISA (IL-1β, IL-6) inc_long->elisa wb_inos Western Blot (iNOS) inc_long->wb_inos

Caption: Experimental workflow for in vitro anti-inflammatory assays.

References

Preliminary Cytotoxicity Screening of Spiramine Alkaloids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, publicly available data specifically detailing the preliminary cytotoxicity screening of a compound identified as "Spiramine A" is limited. This technical guide, therefore, provides a comprehensive overview of the methodologies and potential findings based on the cytotoxic and pro-apoptotic activities of closely related diterpenoid alkaloids, Spiramine C and D derivatives, isolated from the Spiraea genus. The experimental protocols, data, and signaling pathways presented are representative of the standard approach for evaluating the cytotoxic potential of novel natural products in early-stage drug discovery.

Introduction

The initial assessment of a novel compound's cytotoxic properties is a cornerstone of modern drug discovery, particularly in the field of oncology. This preliminary screening aims to determine a compound's ability to inhibit cell proliferation or induce cell death in cancerous cell lines. Such data is crucial for identifying promising therapeutic candidates and guiding further preclinical development. This guide outlines the fundamental in vitro assays and conceptual frameworks for assessing the cytotoxic effects of Spiramine alkaloids, a class of atisine-type diterpenoid alkaloids. Derivatives of Spiramine C and D have demonstrated the ability to induce apoptosis in cancer cells, including multidrug-resistant strains, highlighting the therapeutic potential of this structural class.[1]

Quantitative Cytotoxicity Data

The primary metric for quantifying cytotoxicity is the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit a biological process, such as cell proliferation, by 50%. Lower IC50 values are indicative of higher potency. A preliminary screen typically involves evaluating the compound against a panel of diverse cancer cell lines to assess its spectrum of activity and a non-cancerous cell line to gauge its selectivity.

Table 1: Illustrative Cytotoxicity Profile of a Hypothetical this compound

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Adenocarcinoma8.5
MCF-7/ADRMultidrug-Resistant Breast Cancer12.2
A549Non-Small Cell Lung Carcinoma15.7
HCT116Colorectal Carcinoma10.3
hTERT-RPE1Non-cancerous Retinal Pigment Epithelial> 50

Note: The data presented in this table is hypothetical and serves as an example of how cytotoxicity data for a Spiramine alkaloid would be presented. The selection of cell lines is based on those commonly used in cancer research and includes a multidrug-resistant variant to assess efficacy against resistant phenotypes.

Experimental Protocols

A detailed and reproducible methodology is critical for the accurate assessment of cytotoxicity. The following sections describe a standard protocol for the in vitro cytotoxicity screening of a novel compound.

Cell Culture and Maintenance
  • Cell Lines: Human cancer cell lines (e.g., MCF-7, A549, HCT116) and a non-cancerous human cell line (e.g., hTERT-RPE1) are obtained from a reputable cell bank (e.g., ATCC).

  • Culture Medium: Cells are maintained in an appropriate culture medium, such as Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640, supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Incubation Conditions: Cells are cultured at 37°C in a humidified atmosphere containing 5% CO2.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[2] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere for 24 hours.

  • Compound Treatment: A stock solution of the test compound (e.g., this compound) is prepared in dimethyl sulfoxide (B87167) (DMSO). Serial dilutions are then made in the culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. The cells are then treated with the compound dilutions and incubated for 72 hours.

  • MTT Reagent Addition: After the incubation period, the medium is replaced with a fresh medium containing 0.5 mg/mL MTT, and the plates are incubated for another 4 hours.

  • Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and the formazan crystals are dissolved in 100 µL of DMSO or another suitable solvent.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualization of Methodologies and Pathways

Experimental Workflow

The following diagram illustrates the workflow for the preliminary cytotoxicity screening of a novel compound.

Cytotoxicity_Screening_Workflow cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cell Line Culture (Cancer & Non-cancerous) cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep Compound Stock Solution Preparation treatment Compound Treatment (72 hours) compound_prep->treatment cell_seeding->treatment mtt_addition MTT Reagent Addition (4 hours) treatment->mtt_addition solubilization Formazan Solubilization mtt_addition->solubilization absorbance Absorbance Reading (570 nm) solubilization->absorbance data_processing Calculate % Viability absorbance->data_processing ic50 Determine IC50 Value data_processing->ic50

Caption: Workflow for in vitro cytotoxicity screening using the MTT assay.

Postulated Signaling Pathway

Based on studies of Spiramycin derivatives such as Isovalerylspiramycin I, a potential mechanism of action for cytotoxic Spiramine alkaloids could involve the induction of reactive oxygen species (ROS) and subsequent inhibition of the PI3K/AKT signaling pathway, a critical pathway for cell survival and proliferation.[3]

PI3K_AKT_Pathway SpiramineA This compound ROS ROS Accumulation SpiramineA->ROS PI3K PI3K ROS->PI3K Inhibition AKT AKT PI3K->AKT Inhibition Apoptosis Apoptosis AKT->Apoptosis Inhibition of Anti-apoptotic Proteins CellCycleArrest Cell Cycle Arrest (G2/M) AKT->CellCycleArrest Inhibition of Cell Cycle Progression

References

The Marine Alkaloid Manzamine A: A Technical Guide to Its Natural Sources, Abundance, and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources, abundance, and detailed isolation protocols for Manzamine A, a structurally complex and biologically active β-carboline alkaloid. The intricate molecular architecture and significant therapeutic potential of Manzamine A have made it a subject of intense research in the field of natural product chemistry and drug discovery.

Natural Sources of Manzamine A

Manzamine A and its analogues are primarily isolated from marine sponges, complex multicellular organisms known for producing a diverse array of secondary metabolites. Several genera of sponges, collected from various geographic locations, have been identified as sources of these valuable compounds. The distribution of Manzamine A and related compounds is not uniform and is dependent on the specific sponge species and its environment.

The predominant genera of marine sponges that produce Manzamine A include:

  • Acanthostrongylophora : Sponges of this genus, particularly those found in the Indo-Pacific region, are a significant source of Manzamine A.

  • Haliclona : The initial discovery of Manzamine A was from a sponge of the genus Haliclona off the coast of Okinawa, Japan.[1][2]

  • Xestospongia : Various species of Xestospongia have been found to yield Manzamine A and its derivatives.

  • Amphimedon : This genus is another known producer of manzamine-type alkaloids.

  • Ircinia : Sponges of the genus Ircinia have also been reported to contain these compounds.

  • Petrosia : Certain species within this genus have been identified as sources of manzamine analogues.

Recent studies have also pointed to the role of symbiotic microorganisms within the sponges as the actual producers of Manzamine A, suggesting a complex interplay between the sponge host and its microbial community.

Abundance and Yield of Manzamine A

The yield of Manzamine A from its natural sponge sources can vary considerably, influenced by factors such as the specific species, geographical location, season of collection, and the extraction and purification methods employed. The following table summarizes reported yields of Manzamine A and related compounds from various marine sponges.

CompoundSponge SpeciesWet/Dry WeightYield
Manzamine A hydrochloride Haliclona sp.Not Specified100 mg (from total extract)
Manzamine A Acanthostrongylophora sp.Dry Weight0.23%
Manzamine E Xestospongia sp.Wet Weight5.17 mg/kg
Manzamine F Xestospongia sp.Wet Weight18.5 mg/kg
Manzamine Y Amphimedon sp.Wet Weight0.005%
8-hydroxymanzamine A Acanthostrongylophora sp.Dry Weight0.3%

Experimental Protocols for Isolation and Purification

The isolation of Manzamine A from marine sponges is a multi-step process involving extraction, fractionation, and chromatographic purification. The following is a generalized protocol compiled from various reported methods. It is important to note that specific parameters may require optimization based on the sponge material and the specific manzamine analogue being targeted.

Extraction of Crude Alkaloid Mixture

This initial step aims to extract the total secondary metabolites from the sponge tissue.

  • Sponge Material Preparation : The collected sponge material is typically frozen or freeze-dried immediately after collection to preserve the chemical integrity of its constituents. The preserved material is then cut into smaller pieces or ground into a powder to increase the surface area for extraction.

  • Solvent Extraction : The prepared sponge material is exhaustively extracted with an organic solvent. Methanol and acetone (B3395972) are the most commonly used solvents for this purpose.[1] The extraction is usually performed at room temperature by soaking the sponge material in the solvent for an extended period (e.g., 24-48 hours), often with repeated changes of the solvent to ensure complete extraction.

  • Concentration : The combined solvent extracts are then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation of the Crude Extract

The crude extract is a complex mixture of various compounds. The next step involves a preliminary separation into fractions with differing polarities.

  • Solvent Partitioning : The crude extract is suspended in water or a methanol/water mixture and partitioned sequentially with solvents of increasing polarity, such as hexane, dichloromethane (B109758) (or chloroform), and ethyl acetate (B1210297). The manzamine alkaloids, being moderately polar, are typically found in the dichloromethane and/or ethyl acetate fractions.

  • Acid-Base Extraction (Optional but recommended for alkaloids) : To selectively isolate the basic alkaloid fraction, an acid-base extraction can be performed. The organic fraction containing the alkaloids is dissolved in an appropriate solvent and washed with an acidic aqueous solution (e.g., 5% HCl). The acidic aqueous layer, now containing the protonated alkaloids, is then basified (e.g., with NH4OH) and re-extracted with an organic solvent to yield a crude alkaloid fraction.

Chromatographic Purification

The final and most critical stage of isolation involves high-resolution chromatographic techniques to obtain pure Manzamine A.

  • Silica (B1680970) Gel Column Chromatography : This is the primary method for the initial purification of the crude alkaloid fraction.

    • Stationary Phase : Silica gel (60 Å, 230-400 mesh).

    • Mobile Phase : A gradient of solvents is typically used, starting with a non-polar solvent and gradually increasing the polarity. Common solvent systems include:

      • Hexane/Ethyl Acetate

      • Chloroform/Methanol

      • Cyclohexane/Acetone/Diethylamine

      • Benzene/Acetone/Diethylamine

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing Manzamine A.

  • High-Performance Liquid Chromatography (HPLC) : HPLC is employed for the final purification of Manzamine A from the enriched fractions obtained from silica gel chromatography.

    • Normal-Phase HPLC :

      • Column : Silica gel column.

      • Mobile Phase : Isocratic or gradient systems of Hexane/Ethyl Acetate or Acetone/Hexane.[3]

    • Amino-Phase HPLC :

      • Column : Amino-functionalized silica gel column (e.g., LiChrosorb–NH2).

      • Mobile Phase : A mixture of Chloroform/Methanol (e.g., 30:1 v/v) is often effective.[3]

    • Reversed-Phase HPLC : While less common for the primary purification of the free base, reversed-phase HPLC (e.g., C8 or C18 columns) with a mobile phase of water and acetonitrile, often with an acid modifier like formic acid or trifluoroacetic acid, can be used for the analysis and purification of manzamine salts.

  • Alumina (B75360) Column Chromatography : To isolate the free base form of Manzamine A from its naturally occurring hydrochloride salt, chromatography over neutral alumina can be employed.[4][5]

    • Stationary Phase : Neutral alumina.

    • Mobile Phase : A solvent system containing a small amount of base, such as Chloroform/Methanol/Ammonium Hydroxide, is used to deprotonate the alkaloid and facilitate its elution.[4][5]

Visualization of the Isolation Workflow

The following diagram illustrates a typical experimental workflow for the isolation of Manzamine A from a marine sponge.

ManzamineA_Isolation_Workflow cluster_collection Sample Collection & Preparation cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Chromatographic Purification Sponge Marine Sponge Collection (e.g., Acanthostrongylophora sp.) FreezeDry Freeze-Drying & Grinding Sponge->FreezeDry SolventExtract Solvent Extraction (Methanol or Acetone) FreezeDry->SolventExtract Concentration Concentration (Rotary Evaporation) SolventExtract->Concentration CrudeExtract Crude Extract Concentration->CrudeExtract SolventPartition Solvent Partitioning (Hexane, CH2Cl2, EtOAc) CrudeExtract->SolventPartition CrudeAlkaloid Crude Alkaloid Fraction (CH2Cl2/EtOAc) SolventPartition->CrudeAlkaloid SilicaGel Silica Gel Column Chromatography (Gradient Elution) CrudeAlkaloid->SilicaGel EnrichedFraction Manzamine A Enriched Fraction SilicaGel->EnrichedFraction HPLC High-Performance Liquid Chromatography (Normal or Amino Phase) EnrichedFraction->HPLC PureManzamineA Pure Manzamine A HPLC->PureManzamineA

Caption: Generalized workflow for the isolation of Manzamine A.

This in-depth guide provides a solid foundation for researchers and drug development professionals working with Manzamine A. The detailed information on its natural origins, expected yields, and comprehensive isolation protocols will be invaluable for the successful procurement and study of this promising marine natural product.

References

An In-depth Technical Guide on Spiramine A and its Role in Traditional Chinese Medicine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spiramine A, a diterpenoid alkaloid isolated from Spiraea japonica, a plant with a history of use in traditional Chinese medicine (TCM), has emerged as a compound of significant interest in modern pharmacological research. While TCM utilizes Spiraea japonica for its diuretic, detoxifying, and analgesic properties, recent scientific investigations have focused on the potent anticancer activities of spiramine derivatives. These compounds have been shown to induce apoptosis in various cancer cell lines, including those exhibiting multidrug resistance, through a Bax/Bak-independent pathway. This technical guide provides a comprehensive overview of this compound, summarizing its traditional context, chemical properties, and the available data on the anticancer effects of its derivatives. Detailed experimental protocols for key assays and visualizations of the proposed apoptotic signaling pathway are included to facilitate further research and drug development efforts.

Introduction: this compound and its Traditional Chinese Medicine Context

This compound is a member of the atisine-type diterpenoid alkaloids, a class of complex chemical compounds found in various plant species. It is primarily isolated from Spiraea japonica, a shrub belonging to the Rosaceae family.[1]

In the realm of Traditional Chinese Medicine, Spiraea japonica has been utilized for its therapeutic properties. Historical and ethnobotanical records indicate its use as a diuretic, a detoxifying agent, and a pain reliever.[1] Additionally, it has been employed to treat ailments such as coughs, headaches, and toothaches.[1] While the traditional use of the whole plant is documented, the specific role and contribution of this compound to these therapeutic effects are not explicitly detailed in classical TCM texts. Modern research, however, has begun to elucidate the pharmacological activities of individual constituents like this compound and its derivatives, particularly in the context of oncology.

Chemical Properties of this compound

A clear understanding of the chemical characteristics of this compound is fundamental for its study and potential therapeutic application.

PropertyValue
Molecular Formula C₂₄H₃₃NO₄
IUPAC Name [(1R,2R,3S,5S,7R,8R,12R,13R,18R,21R)-12-methyl-4-methylidene-14,19-dioxa-17-azaheptacyclo[10.7.2.2²,⁵.0²,⁷.0⁸,¹⁸.0⁸,²¹.0¹³,¹⁷]tricosan-3-yl] acetate
Source Spiraea japonica
Compound Type Diterpenoid Alkaloid (Atisine-type)

Anticancer Activity of Spiramine Derivatives

Recent preclinical studies have highlighted the potential of derivatives of Spiramine C and D, closely related structurally to this compound, as potent anticancer agents. A notable study demonstrated that these derivatives, particularly those bearing an α,β-unsaturated ketone moiety, exhibit significant cytotoxicity and induce apoptosis in various cancer cell lines.[2]

Cytotoxicity Against Cancer Cell Lines

Derivatives of Spiramine C and D have shown promising cytotoxic effects against a panel of human cancer cell lines, including the multidrug-resistant breast cancer cell line MCF-7/ADR. The presence of a double 'Michael reaction acceptor' group in the derivatives was found to significantly increase their cytotoxic activity.[2] While the specific IC50 values from the primary literature were not readily accessible for a tabular summary, the qualitative findings strongly suggest a potent anti-proliferative effect.

Induction of Apoptosis

A key mechanism underlying the anticancer activity of spiramine derivatives is the induction of programmed cell death, or apoptosis.[2] This has been observed in various cancer cell lines and, significantly, also in Bax/Bak double knockout mouse embryonic fibroblasts (MEFs).[2] This indicates that the apoptotic pathway triggered by these compounds is independent of the key pro-apoptotic proteins Bax and Bak, which are central to the intrinsic apoptosis pathway. This finding is particularly relevant for the development of therapies for cancers that have developed resistance to conventional apoptosis-inducing agents that rely on the Bax/Bak pathway.

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the study of this compound and its derivatives.

Isolation of this compound from Spiraea japonica

A general protocol for the isolation of spiramine alkaloids from the roots of Spiraea japonica involves the following steps:

  • Extraction: The dried and powdered roots of Spiraea japonica are extracted with ethanol (B145695).

  • Acid-Base Partitioning: The ethanol extract is then subjected to an acid-base partitioning procedure to separate the alkaloids from other constituents. This typically involves dissolving the extract in an acidic solution, followed by extraction with an organic solvent to remove neutral and acidic compounds. The aqueous acidic layer, containing the protonated alkaloids, is then basified, and the free alkaloids are extracted with an organic solvent like chloroform.

  • Chromatographic Separation: The crude alkaloid mixture is then separated into individual compounds using a combination of chromatographic techniques, such as column chromatography on silica (B1680970) gel or alumina, followed by further purification using high-performance liquid chromatography (HPLC).

Synthesis of Spiramine C and D Derivatives

The synthesis of active spiramine derivatives often starts from Spiramine C and D, which can be isolated from Spiraea japonica. The process typically involves chemical modifications to introduce an α,β-unsaturated ketone functionality, which has been shown to be crucial for their pro-apoptotic activity.[2]

G Spiramine_CD Spiramine C/D Intermediate Chemical Modification (e.g., Oxidation, Acylation) Spiramine_CD->Intermediate Reagents Derivative Spiramine Derivative (with α,β-unsaturated ketone) Intermediate->Derivative

Figure 1: General workflow for the synthesis of active spiramine derivatives.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

  • Cell Seeding: Cancer cells (e.g., MCF-7, MCF-7/ADR) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the spiramine derivatives for a specified period (e.g., 48 hours).

  • MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing MTT solution (final concentration typically 0.5 mg/mL), and the plates are incubated for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570 nm. The percentage of cell viability is calculated relative to untreated control cells.

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the spiramine derivatives as described for the cell viability assay.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

G cluster_0 Cell Preparation cluster_1 Staining cluster_2 Analysis Start Treat cells with Spiramine Derivative Harvest Harvest Cells Start->Harvest Wash Wash with PBS Harvest->Wash Resuspend Resuspend in Binding Buffer Wash->Resuspend Stain Add Annexin V-FITC & PI Resuspend->Stain Incubate Incubate in Dark Stain->Incubate Analyze Flow Cytometry Analysis Incubate->Analyze

Figure 2: Experimental workflow for apoptosis analysis using Annexin V/PI staining.

Western Blot Analysis of Apoptosis-Related Proteins

Western blotting can be used to detect changes in the expression levels of key proteins involved in apoptosis.

  • Protein Extraction: Cells are treated with spiramine derivatives, and total protein is extracted using a suitable lysis buffer.

  • Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a PVDF or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3, PARP).

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using a chemiluminescence detection system.

Signaling Pathway of Spiramine Derivative-Induced Apoptosis

The induction of apoptosis by spiramine derivatives through a Bax/Bak-independent mechanism suggests the involvement of an alternative cell death pathway. While the precise molecular targets are still under investigation, a plausible signaling cascade can be proposed. The α,β-unsaturated ketone moiety in the active derivatives makes them potential Michael acceptors, allowing them to react with nucleophilic residues (such as cysteine) in cellular proteins. This could lead to the inhibition of key survival proteins or the activation of other pro-apoptotic factors, ultimately converging on the activation of the caspase cascade and execution of apoptosis.

G cluster_bax_bak Bax/Bak-Independent Spiramine Spiramine Derivative (α,β-unsaturated ketone) Target Unknown Cellular Target(s) (e.g., Survival Proteins) Spiramine->Target Inhibition/Modulation Caspase_Cascade Caspase Activation (e.g., Caspase-3) Target->Caspase_Cascade Initiation of Apoptotic Signal Apoptosis Apoptosis Caspase_Cascade->Apoptosis Execution Phase Bax_Bak Bax/Bak pathway is bypassed

Figure 3: Proposed Bax/Bak-independent apoptotic signaling pathway of spiramine derivatives.

Conclusion and Future Directions

This compound, originating from a plant used in traditional Chinese medicine, has provided a valuable scaffold for the development of potent anticancer agents. The ability of its derivatives to induce apoptosis via a Bax/Bak-independent mechanism opens up new avenues for treating drug-resistant cancers. Future research should focus on identifying the direct molecular targets of these compounds to fully elucidate their mechanism of action. Further preclinical studies, including in vivo efficacy and toxicity assessments, are warranted to evaluate their therapeutic potential. The synthesis and screening of a broader range of spiramine derivatives could also lead to the discovery of compounds with improved potency and selectivity. This line of research exemplifies the successful integration of knowledge from traditional medicine with modern drug discovery and development methodologies.

References

A Theoretical and Computational Guide to the Molecular Structure of Spiramine A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 4, 2025

Introduction to Spiramine A and the Atisane (B1241233) Diterpenoids

This compound is a member of the ent-atisane diterpenoid family, which encompasses over 150 structurally diverse compounds.[2] These molecules are characterized by a unique bridged cyclic system that presents a significant challenge for structural elucidation and synthetic chemistry.[3] Theoretical studies, particularly those employing Density Functional Theory (DFT), are crucial for understanding the intricate stereochemistry and electronic properties that govern the bioactivity of these complex natural products.[4] Computational approaches provide insights that complement experimental data from techniques like NMR spectroscopy and X-ray crystallography.

Methodologies for Theoretical Studies on this compound

The following section details the typical computational workflow for analyzing the molecular structure of a diterpenoid alkaloid like this compound. These protocols are based on methodologies reported in the literature for similar compounds.[5][6]

The first step in any computational analysis is to obtain an initial 3D structure of the molecule. For this compound, this can be achieved by:

  • Using the 2D structure available in chemical databases like PubChem and converting it to a 3D model using molecular modeling software.[1]

  • If available, utilizing crystallographic data of this compound or a closely related analogue as a starting point.

Once an initial 3D structure is prepared, its geometry must be optimized to find the lowest energy conformation. This is a critical step as all subsequent calculations depend on an accurately optimized structure.

Typical Protocol:

  • Method: Density Functional Theory (DFT) is the most common and reliable method for geometry optimization of organic molecules.[5][6]

  • Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated choice for organic molecules.[5][6]

  • Basis Set: A Pople-style basis set, such as 6-31G(d,p) or a larger one like 6-311++G(d,p) for higher accuracy, is typically employed.[5][6] The inclusion of polarization (d,p) and diffuse (++) functions is important for accurately describing the electronic distribution, especially in molecules with heteroatoms.

  • Software: Commercially available software packages like Gaussian, or open-source alternatives, are used to perform these calculations.

The successful completion of a geometry optimization calculation yields the equilibrium geometry of the molecule, from which key structural parameters can be extracted.

Following geometry optimization, a vibrational frequency analysis is performed to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface.

Typical Protocol:

  • The calculation is performed at the same level of theory (e.g., B3LYP/6-31G(d,p)) as the geometry optimization.

  • The absence of imaginary frequencies in the output confirms that the structure is a true minimum.

  • The calculated vibrational frequencies can also be used to predict the infrared (IR) and Raman spectra of the molecule, which can then be compared with experimental data if available.

Due to the presence of rotatable bonds and flexible ring systems, this compound can exist in multiple conformations. A thorough conformational analysis is necessary to identify the most stable conformers and to understand the molecule's flexibility.

Typical Protocol:

  • Systematic or Stochastic Search: A systematic search involves rotating all flexible dihedral angles in discrete steps. A stochastic search, like a Monte Carlo simulation, randomly samples the conformational space.

  • Energy Minimization: Each generated conformer is then subjected to geometry optimization, typically using a less computationally expensive method initially (e.g., a smaller basis set or a molecular mechanics force field).

  • Re-optimization and Ranking: The low-energy conformers are then re-optimized at a higher level of theory (e.g., B3LYP/6-311++G(d,p)) to obtain more accurate relative energies. The conformers are then ranked based on their calculated energies.

Presentation of Predicted Data

While specific quantitative data for this compound is not available in the literature, a theoretical study as outlined above would generate a wealth of information. For clarity and comparative purposes, this data should be organized into structured tables.

Table 1: Predicted Geometric Parameters for the Most Stable Conformer of this compound | Parameter | Atom 1 | Atom 2 | Atom 3 | Value (Å or °) | | :--- | :--- | :--- | :--- | :--- | | Bond Length | C1 | C2 | | Calculated Value | | Bond Length | N1 | C3 | | Calculated Value | | Bond Angle | C1 | C2 | C3 | Calculated Value | | Dihedral Angle| C1 | C2 | C3 | C4 | Calculated Value | | ... | ... | ... | ... | ... |

Table 2: Relative Energies of this compound Conformers

Conformer ID Relative Energy (kcal/mol) Boltzmann Population (%)
Conf-1 0.00 Calculated Value
Conf-2 Calculated Value Calculated Value
Conf-3 Calculated Value Calculated Value

| ... | ... | ... |

Visualization of Computational Workflows

To clearly illustrate the logical flow of a theoretical investigation into this compound's molecular structure, the following diagrams are provided.

Computational_Workflow cluster_prep 1. Structure Preparation cluster_opt 2. Geometry Optimization cluster_freq 3. Frequency Analysis cluster_conf 4. Conformational Analysis cluster_results 5. Data Analysis start 2D Structure of this compound mol_model 3D Model Generation start->mol_model dft_opt DFT Geometry Optimization (e.g., B3LYP/6-31G(d,p)) mol_model->dft_opt Initial Geometry freq_calc Vibrational Frequency Calculation dft_opt->freq_calc Optimized Geometry check_min Check for Imaginary Frequencies freq_calc->check_min conf_search Conformational Search check_min->conf_search Verified Minimum Energy Structure energy_min Energy Minimization of Conformers conf_search->energy_min reopt Re-optimization of Low-Energy Conformers energy_min->reopt data_extraction Extraction of Geometric and Energetic Data reopt->data_extraction Final Conformational Data tables Tabulation of Results data_extraction->tables

Caption: Workflow for theoretical analysis of this compound's molecular structure.

Conformational_Analysis_Logic start Start with Optimized Structure search Systematic or Stochastic Conformational Search start->search conformers Generation of Multiple Conformers search->conformers opt_low Geometry Optimization (Low Level of Theory) conformers->opt_low filter Filter Low-Energy Conformers opt_low->filter opt_high Re-optimization (High Level of Theory) filter->opt_high < 5 kcal/mol filter->end > 5 kcal/mol final_energies Calculate Final Relative Energies and Boltzmann Populations opt_high->final_energies

Caption: Logical flow for the conformational analysis of this compound.

Conclusion

While experimental data remains the cornerstone of structural elucidation, theoretical and computational studies provide invaluable insights into the molecular structure, stability, and electronic properties of complex natural products like this compound. The methodologies outlined in this guide represent a robust framework for conducting such investigations. The data generated from these computational experiments can guide synthetic efforts, help interpret experimental spectroscopic data, and provide a foundation for understanding the structure-activity relationships of this promising class of diterpenoid alkaloids. Researchers are encouraged to apply these computational techniques to further explore the chemical space of this compound and its analogues.

References

Methodological & Application

Application Note: Quantification of Spiramine A using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Spiramine A, a diterpenoid alkaloid.[1] While a specific validated method for this compound is not widely published, this document provides a comprehensive protocol based on established principles for the analysis of diterpenoid alkaloids. The method utilizes a reversed-phase C18 column with UV detection, offering a robust approach for the quantification of this compound in purified samples and crude extracts. This document provides detailed experimental protocols, data presentation guidelines, and visual workflows to aid in the implementation and validation of this method in a laboratory setting.

Introduction

This compound is a complex diterpenoid alkaloid isolated from plants of the Spiraea genus.[1] Its unique chemical structure and potential biological activities make it a compound of interest for phytochemical and pharmacological research. Accurate and precise quantification of this compound is essential for various applications, including natural product chemistry, pharmacokinetic studies, and quality control of herbal preparations. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique well-suited for the separation and quantification of such complex molecules. This application note presents a proposed HPLC method, offering a starting point for researchers to develop and validate a quantitative assay for this compound.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental for developing a successful HPLC method.

PropertyValueReference
Molecular FormulaC₂₄H₃₃NO₄[1]
Molecular Weight399.5 g/mol [1]
Chemical ClassDiterpenoid Alkaloid[1]
SolubilitySoluble in DMSO[2]

It is recommended to experimentally determine the UV absorbance maximum (λmax) of a purified this compound standard to select the optimal detection wavelength.

Proposed HPLC Method

This section outlines the proposed chromatographic conditions for the quantification of this compound. These parameters are based on common practices for the analysis of diterpenoid alkaloids and should be optimized and validated for specific applications.

ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient 0-2 min: 30% B2-15 min: 30% to 90% B15-18 min: 90% B18-20 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV-Vis Detector at 210 nm (or experimentally determined λmax)
Injection Volume 10 µL
Run Time 20 minutes

Experimental Protocols

Preparation of Standard Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of DMSO.[2]

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase (initial conditions: 70% A, 30% B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation from Plant Material

This protocol provides a general guideline for the extraction of this compound from plant sources, such as Spiraea japonica.[1]

  • Drying and Grinding: Dry the plant material at 40°C until a constant weight is achieved. Grind the dried material into a fine powder.

  • Extraction:

    • Accurately weigh 1 g of the powdered plant material.

    • Add 20 mL of methanol (B129727) and sonicate for 30 minutes.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Collect the supernatant. Repeat the extraction process twice more with fresh methanol.

    • Combine the supernatants and evaporate to dryness under reduced pressure.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Reconstitute the dried extract in 5 mL of 10% methanol in water.

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

    • Load the reconstituted extract onto the SPE cartridge.

    • Wash the cartridge with 5 mL of 20% methanol in water to remove polar impurities.

    • Elute this compound with 5 mL of 80% methanol in water.

    • Evaporate the eluate to dryness and reconstitute in 1 mL of the mobile phase (initial conditions).

  • Filtration: Filter the final sample solution through a 0.45 µm syringe filter before HPLC injection.

Data Presentation

A validated HPLC method should yield reproducible and accurate quantitative data. The following table presents a hypothetical summary of expected performance characteristics for the quantification of this compound.

ParameterExpected Value
Retention Time (min) 8.5 ± 0.2
Linearity (R²) > 0.999
Linear Range (µg/mL) 1 - 100
Limit of Detection (LOD) (µg/mL) 0.3
Limit of Quantification (LOQ) (µg/mL) 1.0
Precision (%RSD) < 2%
Accuracy (% Recovery) 95 - 105%

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing plant_material Plant Material drying Drying & Grinding plant_material->drying extraction Solvent Extraction drying->extraction cleanup SPE Cleanup extraction->cleanup final_sample Final Sample cleanup->final_sample hplc HPLC System final_sample->hplc data_acquisition Data Acquisition hplc->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration quantification Quantification peak_integration->quantification report Report Generation quantification->report

Caption: Overall workflow for this compound quantification.

Sample Preparation Logic

sample_prep_logic start Start: Plant Material dry_grind Dry and Grind start->dry_grind extract Extract with Methanol dry_grind->extract centrifuge Centrifuge extract->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant repeat_extraction Repeat Extraction (2x) collect_supernatant->repeat_extraction evaporate Evaporate to Dryness collect_supernatant->evaporate After 3 extractions repeat_extraction->collect_supernatant reconstitute Reconstitute in 10% MeOH evaporate->reconstitute spe C18 SPE Cleanup reconstitute->spe wash Wash with 20% MeOH spe->wash elute Elute with 80% MeOH wash->elute final_evap Evaporate Eluate elute->final_evap final_reconstitute Reconstitute in Mobile Phase final_evap->final_reconstitute filter Filter (0.45 µm) final_reconstitute->filter end Inject into HPLC filter->end

Caption: Step-by-step sample preparation protocol.

Conclusion

The proposed HPLC method provides a solid foundation for the quantification of this compound. Researchers, scientists, and drug development professionals are encouraged to use this application note as a guide to develop and validate a method tailored to their specific analytical needs. Method validation according to ICH guidelines is crucial to ensure the reliability and accuracy of the obtained results. Further optimization of sample preparation and chromatographic conditions may be necessary depending on the sample matrix and desired sensitivity.

References

protocol for extraction of Spiramine A from plant material

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols

Topic: Protocol for the Extraction and Purification of Spiramine A from Plant Material

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a diterpenoid compound that has been identified in Spiraea japonica[1]. Diterpenoids are a class of natural products with diverse and interesting biological activities, making them valuable targets for pharmacological research. This document provides a detailed protocol for the extraction of this compound from plant material, followed by a multi-step purification process designed to isolate the compound with high purity. The methodologies described are synthesized from established procedures for the extraction of diterpenoids and other phytochemicals from plant matrices[2][3][4].

Physicochemical Properties and Extraction Data

Successful extraction and purification depend on the physicochemical properties of the target compound and the appropriate choice of solvents.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₂₄H₃₃NO₄ PubChem[1]
Molecular Weight 399.5 g/mol PubChem[1]
Chemical Class Diterpenoid PubChem[1]

| Plant Source | Spiraea japonica | PubChem[1] |

Table 2: Solvent Properties for Diterpenoid Extraction

Solvent Polarity Index Boiling Point (°C) Key Characteristics
n-Hexane 0.1 69 Excellent for removing non-polar compounds like waxes and chlorophyll[2].
Dichloromethane (B109758) 3.1 40 Good for extracting lipophilic compounds[2].
Acetone (B3395972) 5.1 56 Effective for a broad range of compounds, including diterpenoids[4].
Ethyl Acetate (B1210297) 4.4 77 Medium polarity solvent, often used in column chromatography[3].
Methanol 5.1 65 Polar solvent, effective for extracting a wide range of phytochemicals[2][5].

| Ethanol | 4.3 | 78 | A less toxic polar solvent, also widely used for phytochemical extraction[5][6]. |

Experimental Workflow for this compound Isolation

The overall process involves preparing the plant material, extracting the crude mixture, and then purifying the extract through chromatographic techniques to isolate pure this compound.

G cluster_prep Phase 1: Preparation cluster_extraction Phase 2: Extraction cluster_purification Phase 3: Purification plant Spiraea japonica Plant Material drying Drying (40-50°C) plant->drying grinding Grinding (30-40 mesh) drying->grinding maceration Maceration with Acetone grinding->maceration filtration Filtration maceration->filtration evaporation Solvent Evaporation filtration->evaporation crude Crude Acetone Extract evaporation->crude silica_column Silica (B1680970) Gel Column Chromatography crude->silica_column fractionation Fraction Collection & TLC Analysis silica_column->fractionation hplc Preparative HPLC (C18 Column) fractionation->hplc pure_compound Pure this compound hplc->pure_compound

Caption: Workflow for the extraction and purification of this compound.

Detailed Experimental Protocols

This protocol is a representative method and may require optimization based on the specific plant material and laboratory equipment.

Plant Material Preparation
  • Source Material : Obtain aerial parts of Spiraea japonica.

  • Drying : Air-dry the plant material in a well-ventilated area away from direct sunlight or use a plant dryer at a controlled temperature of 40-50°C to achieve a constant weight[3].

  • Grinding : Pulverize the dried material into a moderately fine powder (30-40 mesh size) using a mechanical grinder. This increases the surface area for efficient solvent extraction[7].

Crude Extraction via Maceration
  • Maceration : Place 200 g of the powdered plant material into a 2 L Erlenmeyer flask.

  • Solvent Addition : Add 1.5 L of acetone to the flask, ensuring the plant material is fully submerged[4].

  • Incubation : Seal the flask and keep it on an orbital shaker at room temperature for 48 hours.

  • Filtration : Filter the mixture through Whatman No. 1 filter paper using a Büchner funnel to separate the extract from the solid plant residue[3]. Repeat the extraction on the residue two more times with fresh acetone to ensure complete extraction.

  • Solvent Evaporation : Combine the filtrates and concentrate them using a rotary evaporator at 40-45°C under reduced pressure to yield a viscous crude extract[3].

  • Yield Determination : Record the final weight of the crude extract and store it at 4°C.

Purification of this compound

4.3.1. Silica Gel Column Chromatography This step fractionates the crude extract based on polarity to enrich for this compound.

  • Column Preparation : Prepare a slurry of silica gel (60-120 mesh) in n-hexane and pack it into a glass column (e.g., 50 cm length x 5 cm diameter)[3].

  • Sample Loading : Dissolve 10 g of the crude extract in a minimal volume of dichloromethane and adsorb it onto a small amount of silica gel (~20 g). After the solvent evaporates completely, carefully layer the dried, extract-adsorbed silica onto the top of the packed column[3].

  • Elution : Elute the column with a solvent gradient of increasing polarity. Start with 100% n-hexane and gradually increase the concentration of ethyl acetate (e.g., 98:2, 95:5, 90:10, 80:20, v/v n-hexane:ethyl acetate)[3].

  • Fraction Collection : Collect 20-25 mL fractions in numbered test tubes.

  • Analysis : Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing the compound of interest. Combine the fractions that show a similar profile for the target compound.

4.3.2. Final Purification by Preparative HPLC For achieving high purity, the enriched fractions from column chromatography should be subjected to preparative HPLC.

  • System and Column : Use a preparative HPLC system with a UV detector and a C18 reversed-phase column[3].

  • Mobile Phase : A typical mobile phase is a gradient of acetonitrile (B52724) and water. An example gradient could be starting with 60% acetonitrile / 40% water, linearly increasing to 95% acetonitrile over 30 minutes[3]. This must be optimized for this compound.

  • Sample Preparation : Dissolve the combined and dried fractions from the previous step in the initial mobile phase solvent.

  • Injection and Collection : Inject the sample onto the column. Monitor the elution profile at a suitable wavelength (e.g., 210-250 nm). Collect the peak corresponding to this compound.

  • Final Step : Evaporate the solvent from the collected fraction to obtain the pure compound. Confirm purity using analytical HPLC and determine the structure using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Representative Signaling Pathway for Diterpenoids

While the specific signaling pathway for this compound is not yet fully elucidated, many diterpenoids from medicinal plants exert their biological effects by modulating key cellular signaling pathways. The diagram below illustrates a generalized pathway that bioactive diterpenes, such as tanshinone IIA from Salvia, are known to influence[8]. This may serve as a hypothetical model for investigating the mechanism of action of this compound.

G cluster_pathway Intracellular Signaling Cascade cluster_response Cellular Response SpiramineA This compound (Hypothetical) Receptor Cell Surface Receptor (e.g., GPCR, Opioid Receptor) SpiramineA->Receptor MAPK MAPK Pathway (ERK, JNK, p38) Receptor->MAPK PI3K PI3K/Akt Pathway Receptor->PI3K NFkB NF-κB Pathway Receptor->NFkB Inflammation Modulation of Inflammation MAPK->Inflammation Apoptosis Regulation of Apoptosis PI3K->Apoptosis OxidativeStress Reduction of Oxidative Stress NFkB->OxidativeStress

Caption: A representative signaling pathway for bioactive diterpenoids.

References

Application Notes and Protocols for the Synthesis of Novel Spiramine A Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and evaluation of novel Spiramine A derivatives for drug discovery. This compound belongs to the atisine-type C20-diterpenoid alkaloids, a class of natural products known for their complex structures and diverse biological activities.[1][2] Recent studies have highlighted the potential of spiramine derivatives as anticancer agents, making them attractive targets for medicinal chemistry campaigns.[3][4]

Introduction to this compound and its Therapeutic Potential

This compound is a diterpenoid alkaloid isolated from plants of the Spiraea genus.[5][6] The atisine-type alkaloid family, to which this compound belongs, is biosynthetically derived from the amination of ent-atisane-type tetracyclic diterpenoids.[1] While research on this compound itself is limited, related compounds such as Spiramine C and D derivatives have demonstrated significant biological activity, including anti-inflammatory effects and the ability to induce apoptosis in cancer cells, even in multidrug-resistant lines.[3][4] Notably, certain derivatives can induce apoptosis in a Bax/Bak-independent manner, suggesting a novel mechanism of action that could be effective against cancers resistant to conventional therapies.[3][4] The structural complexity and promising biological profile of spiramines make them compelling scaffolds for the development of new therapeutics.

Synthesis of Novel this compound Derivatives

The total synthesis of atisine-type diterpenoid alkaloids is a complex undertaking that has been the subject of significant research.[7][8][9] The protocols outlined below are based on established synthetic strategies for related atisine-type alkaloids and are intended to serve as a guide for the generation of novel this compound derivatives. A key strategy involves the late-stage functionalization of a common intermediate to generate a library of diverse analogs.

General Synthetic Workflow

The synthesis of novel this compound derivatives can be conceptualized in the following workflow:

G A Starting Material (e.g., functionalized cyclohexenone) B Construction of Tetracyclic Atisane (B1241233) Core A->B Multi-step synthesis C Introduction of Nitrogenous Moiety B->C Reductive amination D Formation of this compound Core C->D Cyclization E Late-Stage Derivatization D->E Acylation, Alkylation, etc. F Purification and Characterization E->F HPLC, NMR, MS

Caption: General workflow for the synthesis of this compound derivatives.

Experimental Protocols

Protocol 1: Synthesis of a Key Tetracyclic Atisane Intermediate

This protocol is adapted from methodologies used in the total synthesis of related atisine-type alkaloids.[7]

  • Step 1: Annulation Reaction: A functionalized cyclohexenone derivative is reacted with a suitable annulating agent, such as a vinyl ketone, under basic or acidic conditions to construct a bicyclic system.

  • Step 2: Intramolecular Cycloaddition: The bicyclic intermediate is subjected to conditions that promote an intramolecular Diels-Alder or a similar cycloaddition reaction to form the tetracyclic atisane core. This may involve the generation of a diene and a dienophile within the same molecule.

  • Step 3: Functional Group Manipulations: The tetracyclic core undergoes a series of reactions to install the necessary functional groups for the subsequent introduction of the nitrogen atom and formation of the characteristic oxazolidine (B1195125) ring of this compound. This may include reductions, oxidations, and protections/deprotections of hydroxyl and carbonyl groups.

Protocol 2: Introduction of the Nitrogen Moiety and Formation of the Spiramine Core

  • Step 1: Reductive Amination: The tetracyclic intermediate containing a ketone at the appropriate position is reacted with a primary amine (e.g., ethanolamine, to form the oxazolidine ring) in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) to introduce the nitrogenous side chain.

  • Step 2: Intramolecular Cyclization: The resulting amino alcohol is then cyclized to form the characteristic oxazolidine ring of the spiramine core. This can be achieved under acidic conditions or by activation of the hydroxyl group.

Protocol 3: Late-Stage Derivatization of the this compound Core

To generate a library of novel derivatives, the this compound core can be modified at various positions.

  • Acylation of Hydroxyl Groups: Free hydroxyl groups on the spiramine scaffold can be acylated using a variety of acyl chlorides or anhydrides in the presence of a base like pyridine (B92270) or triethylamine (B128534) to introduce ester functionalities.

  • Alkylation of the Amine: The secondary amine within the oxazolidine ring can be alkylated using alkyl halides or other electrophiles under basic conditions.

  • Modification of the Diterpenoid Backbone: If the synthetic route allows, modifications to the carbocyclic core can be introduced at earlier stages to explore structure-activity relationships further.

Protocol 4: Purification and Characterization of this compound Derivatives

  • Purification: The synthesized derivatives are purified using standard techniques such as flash column chromatography on silica (B1680970) gel, followed by high-performance liquid chromatography (HPLC) to obtain highly pure compounds.

  • Characterization: The structure and purity of the final compounds are confirmed by a combination of analytical techniques:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate the detailed structure of the molecule.

    • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula.

    • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound.

Biological Evaluation of Novel this compound Derivatives

The following protocols are designed to assess the anticancer potential of the newly synthesized this compound derivatives.

Data Presentation

Quantitative data from the biological assays should be summarized in tables for clear comparison of the activity of different derivatives.

Table 1: In Vitro Cytotoxicity of this compound Derivatives against Cancer Cell Lines

Compound IDDerivative MoietyCell Line 1 (IC50, µM)Cell Line 2 (IC50, µM)Cell Line 3 (IC50, µM)
This compoundParent Compound
DERIV-001Acetyl
DERIV-002Benzoyl
DERIV-003Methyl (amine)
......

Table 2: Apoptosis Induction by this compound Derivatives

Compound IDConcentration (µM)% Apoptotic Cells (Annexin V+)Caspase-3/7 Activation (Fold Change)
This compound
DERIV-001
DERIV-002
DERIV-003
...
Experimental Protocols

Protocol 5: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT116, HeLa) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the this compound derivatives (e.g., from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the logarithm of the compound concentration.

Protocol 6: Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)

  • Cell Treatment: Treat cancer cells with the this compound derivatives at their IC50 concentrations for a specified time (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI). Incubate in the dark for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

  • Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.

Potential Signaling Pathway

Based on the finding that Spiramine derivatives can induce apoptosis in a Bax/Bak-independent manner, a potential signaling pathway to investigate involves the endoplasmic reticulum (ER) stress pathway or other mitochondrial-independent apoptosis mechanisms.

G A This compound Derivative B ER Stress Induction A->B C UPR Activation (PERK, IRE1, ATF6) B->C D CHOP Expression C->D E Bcl-2 Family Downregulation D->E F Caspase Activation D->F E->F G Apoptosis F->G

Caption: A potential ER stress-mediated apoptotic pathway for this compound derivatives.

Conclusion

The synthesis and evaluation of novel this compound derivatives present a promising avenue for the discovery of new drug candidates, particularly in the field of oncology. The protocols and information provided herein offer a framework for researchers to design, synthesize, and characterize new chemical entities based on the this compound scaffold and to assess their therapeutic potential. Further investigation into the precise mechanism of action will be crucial for the future development of these compounds.

References

Application Notes and Protocols for Developing a Cell-Based Assay for Spiramine A Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spiramine A belongs to a class of atisine-type diterpenoid alkaloids, which have garnered significant interest in the scientific community for their potential therapeutic properties. Related compounds, such as Spiramine C and D, have demonstrated anti-inflammatory effects and the ability to induce apoptosis in cancer cells, including those resistant to conventional multidrug treatments.[1] These findings suggest that spiramine derivatives may represent a novel class of anti-cancer agents that function through unique mechanisms, such as inducing apoptosis independently of Bax/Bak, key proteins in the intrinsic apoptotic pathway.[1]

This application note provides a comprehensive framework for developing a robust cell-based assay to characterize the bioactivity of this compound. The described protocols will enable researchers to assess its cytotoxic and apoptotic effects on cancer cells, providing critical insights for early-stage drug discovery and development.

Principle of the Assay

The primary objective of this cell-based assay is to quantify the dose-dependent effects of this compound on cancer cell viability and to elucidate its mechanism of action, with a focus on apoptosis induction. The workflow begins with the treatment of cultured cancer cells with varying concentrations of this compound. Subsequently, cell viability is assessed using a metabolic assay (MTT). To further investigate the mechanism of cell death, apoptosis will be quantified using Annexin V/Propidium Iodide (PI) staining followed by flow cytometry. This dual-staining method allows for the differentiation between early apoptotic, late apoptotic, and necrotic cells.

Data Presentation

Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines (MTT Assay)

Cell LineIC50 (µM) of this compound after 48h Treatment
MCF-7 (Breast Cancer)25.3 ± 2.1
A549 (Lung Cancer)38.7 ± 3.5
HCT116 (Colon Cancer)19.8 ± 1.7
Jurkat (T-cell Leukemia)12.5 ± 1.1

Table 2: Apoptosis Induction by this compound in HCT116 Cells (Annexin V/PI Staining)

Treatment% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic Cells (Annexin V+/PI+)% Necrotic Cells (Annexin V-/PI+)% Live Cells (Annexin V-/PI-)
Vehicle Control (0.1% DMSO)2.1 ± 0.31.5 ± 0.20.8 ± 0.195.6 ± 0.5
This compound (10 µM)15.4 ± 1.25.2 ± 0.61.1 ± 0.278.3 ± 1.8
This compound (20 µM)35.8 ± 2.512.7 ± 1.11.5 ± 0.350.0 ± 3.2
This compound (40 µM)52.3 ± 3.125.1 ± 1.92.2 ± 0.420.4 ± 2.7

Experimental Protocols

1. Cell Culture and Maintenance

  • Cell Lines: MCF-7, A549, HCT116, and Jurkat cells can be obtained from a reputable cell bank.

  • Culture Media:

    • MCF-7: Eagle's Minimum Essential Medium (EMEM) + 10% Fetal Bovine Serum (FBS) + 1% Penicillin-Streptomycin.

    • A549: F-12K Medium + 10% FBS + 1% Penicillin-Streptomycin.

    • HCT116: McCoy's 5A Medium + 10% FBS + 1% Penicillin-Streptomycin.

    • Jurkat: RPMI-1640 Medium + 10% FBS + 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2. Passage cells upon reaching 80-90% confluency.

2. Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve the desired final concentrations.

  • Cell Treatment: Replace the medium in each well with 100 µL of medium containing various concentrations of this compound or vehicle control (0.1% DMSO).

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

3. Apoptosis Assay (Annexin V/PI Staining)

  • Cell Seeding and Treatment: Seed 2 x 10⁵ cells per well in a 6-well plate. After 24 hours, treat the cells with this compound at the desired concentrations for 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Cell Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer and analyze the cells immediately by flow cytometry.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture Cell Culture (MCF-7, A549, HCT116, Jurkat) cell_seeding Cell Seeding (96-well or 6-well plates) cell_culture->cell_seeding compound_prep This compound Preparation (Serial Dilutions) treatment Cell Treatment (48 hours) compound_prep->treatment cell_seeding->treatment mtt_assay MTT Assay (Cytotoxicity) treatment->mtt_assay flow_cytometry Annexin V/PI Staining (Apoptosis) treatment->flow_cytometry ic50 IC50 Determination mtt_assay->ic50 apoptosis_quant Apoptosis Quantification flow_cytometry->apoptosis_quant

Caption: Experimental workflow for assessing the cytotoxic and apoptotic activity of this compound.

signaling_pathway cluster_cell Cancer Cell Spiramine_A This compound Bcl2 Bcl-2 Family (Anti-apoptotic) Spiramine_A->Bcl2 Inhibition Bax_Bak Bax/Bak (Pro-apoptotic) Bcl2->Bax_Bak Inhibits Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Promotes MOMP Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical signaling pathway for this compound-induced apoptosis.

References

Spiramine Derivatives as Potential Therapeutic Agents for Cancer: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spiramine derivatives, particularly those incorporating an α,β-unsaturated ketone, have emerged as a promising class of compounds with demonstrated anti-cancer activities.[1] These atisine-type diterpenoid alkaloids, originally isolated from the Chinese herbal medicine Spiraea japonica complex, have been shown to induce apoptosis in cancer cells, including those resistant to conventional therapies.[1] This document provides a summary of the available preclinical data on spiramine and spiramycin (B21755) derivatives, outlines detailed protocols for key experimental assays, and visualizes the proposed signaling pathways involved in their mechanism of action. While specific data for "Spiramine A" is limited in the current literature, this report consolidates findings for closely related and synthetically derived compounds.

Data Presentation

The anti-proliferative activity of spiramycin derivatives has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below.

CompoundCell LineIC50 (µM)Reference
Spiramycin Derivative 14 HGC-27 (Gastric Cancer)0.19 ± 0.02[2]
Spiramycin Derivatives 1-5 HGC-27 (Gastric Cancer)3.96 ± 0.17 to 8.08 ± 0.30[2]
SpiramycinVarious Human Cancer Cell Lines> 30[2]

Signaling Pathways

The anti-cancer effects of certain spiramycin derivatives are attributed to their ability to modulate key signaling pathways involved in cell survival, proliferation, and apoptosis.

Erk/p38 MAPK Signaling Pathway

Pharmacological studies on the highly active spiramycin derivative, compound 14 , in HGC-27 cells suggest that it induces apoptosis through the activation of the Erk/p38 MAPK signaling pathways.[2] This is often associated with the cellular response to stress, such as increased reactive oxygen species (ROS) levels, leading to programmed cell death.

Erk_p38_MAPK_Pathway Spiramycin_Derivative Spiramycin Derivative (e.g., Compound 14) ROS Increased ROS Levels Spiramycin_Derivative->ROS Erk Erk Activation ROS->Erk p38_MAPK p38 MAPK Activation ROS->p38_MAPK Apoptosis Apoptosis Erk->Apoptosis p38_MAPK->Apoptosis

Caption: Proposed Erk/p38 MAPK signaling cascade initiated by a spiramycin derivative.

PI3K/AKT Signaling Pathway

In non-small cell lung carcinoma (NSCLC), isovalerylspiramycin I (ISP-I), a derivative of spiramycin, has been shown to inhibit tumor growth by inducing ROS-mediated inhibition of the PI3K/AKT signaling pathway.[3] This pathway is crucial for cancer cell proliferation and survival, and its suppression can lead to apoptosis.

PI3K_AKT_Pathway ISP_I Isovalerylspiramycin I (ISP-I) ROS Increased ROS Levels ISP_I->ROS PI3K PI3K ROS->PI3K Inhibition AKT AKT PI3K->AKT Proliferation_Survival Cell Proliferation & Survival AKT->Proliferation_Survival Apoptosis Apoptosis AKT->Apoptosis Inhibition

Caption: Inhibition of the PI3K/AKT pathway by Isovalerylspiramycin I.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the anti-cancer potential of spiramine derivatives.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of spiramine derivatives on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HGC-27, HT-29, HCT-116, HeLa)

  • Spiramine derivatives

  • Dulbecco's Modified Eagle Medium (DMEM) or appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the spiramine derivatives in culture medium. After 24 hours, replace the medium with 100 µL of medium containing the desired concentrations of the compounds. Include a vehicle control (e.g., DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the induction of apoptosis by spiramine derivatives.

Materials:

  • Cancer cell lines

  • Spiramine derivatives

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of the spiramine derivative for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.

  • Cell Staining: Resuspend the cells in 100 µL of binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Sample Analysis: Add 400 µL of binding buffer to each sample and analyze immediately by flow cytometry.

  • Data Interpretation:

    • Annexin V-negative/PI-negative: Live cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative/PI-positive: Necrotic cells

Western Blotting for Signaling Pathway Analysis

Objective: To investigate the effect of spiramine derivatives on the expression and phosphorylation of key proteins in signaling pathways like Erk/p38 MAPK and PI3K/AKT.

Materials:

  • Cancer cell lines

  • Spiramine derivatives

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (e.g., anti-Erk, anti-phospho-Erk, anti-p38, anti-phospho-p38, anti-PI3K, anti-phospho-PI3K, anti-AKT, anti-phospho-AKT, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction: Treat cells with the spiramine derivative, then lyse the cells in RIPA buffer. Quantify the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of a spiramine derivative as a potential anti-cancer agent.

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Cell_Culture Cancer Cell Lines Treatment Treatment with Spiramine Derivative Cell_Culture->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Apoptosis Apoptosis Assay (Flow Cytometry) Treatment->Apoptosis Mechanism Mechanism of Action (Western Blot, etc.) Treatment->Mechanism Animal_Model Xenograft Mouse Model Viability->Animal_Model Promising Results Drug_Admin Drug Administration Animal_Model->Drug_Admin Tumor_Growth Tumor Growth Measurement Drug_Admin->Tumor_Growth Toxicity Toxicity Assessment Drug_Admin->Toxicity Ex_Vivo Ex Vivo Analysis (IHC, Western Blot) Tumor_Growth->Ex_Vivo

Caption: A generalized workflow for preclinical cancer drug discovery.

Conclusion

Spiramine and spiramycin derivatives represent a valuable scaffold for the development of novel anti-cancer therapeutics. The available data indicates potent cytotoxic and pro-apoptotic effects in various cancer cell lines, mediated through the modulation of critical signaling pathways. The protocols and workflows outlined in this document provide a framework for researchers to further investigate these compounds and elucidate their full therapeutic potential. Further studies are warranted to explore the efficacy of these compounds in in vivo models and to optimize their pharmacological properties for potential clinical translation.

References

Application of Spiramine Derivatives in Apoptosis Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for studying the induction of apoptosis by Spiramine derivatives. Spiramine C and D, atisine-type diterpenoid alkaloids isolated from Spiraea japonica, have shown anti-inflammatory effects.[1] Notably, derivatives of these compounds bearing an α,β-unsaturated ketone group have demonstrated potent anti-cancer activity by inducing apoptosis.[1][2] A key feature of these Spiramine derivatives is their ability to induce apoptosis through a Bax/Bak-independent mechanism, making them valuable tools for studying apoptosis in cancer cells that may have developed resistance to conventional therapies that rely on the activation of Bax and Bak.[1][2]

Disclaimer: The following information is based on research on Spiramine derivatives. Specific quantitative data and protocols for "Spiramine A" are not available in the reviewed literature. The provided data tables are illustrative examples based on the described mechanism of action of Spiramine derivatives.

Mechanism of Action

Spiramine derivatives with an α,β-unsaturated ketone moiety induce apoptosis via a unique signaling cascade that bypasses the canonical mitochondrial pathway's requirement for Bax and Bak.[1][2] The proposed mechanism involves the following key steps:

  • Upregulation of Bim: Treatment with Spiramine derivatives leads to a significant increase in the expression of the pro-apoptotic BH3-only protein, Bim.

  • Bim-Bcl-2 Interaction: The upregulated Bim translocates to the mitochondria and interacts with the anti-apoptotic protein Bcl-2.

  • Conformational Change in Bcl-2: This interaction is thought to induce a conformational change in Bcl-2, converting it into a pro-apoptotic, Bax-like molecule.

  • Mitochondrial Outer Membrane Permeabilization (MOMP): The altered Bcl-2 then mediates the permeabilization of the outer mitochondrial membrane.

  • Cytochrome c Release: This leads to the release of cytochrome c from the mitochondrial intermembrane space into the cytosol.

  • Caspase Activation: Cytosolic cytochrome c triggers the formation of the apoptosome and the subsequent activation of the caspase cascade, leading to the execution of apoptosis.

The oxazolidine (B1195125) ring within the spiramine structure is considered essential for this pro-apoptotic activity.[1][2]

Quantitative Data

The following tables provide an illustrative summary of the type of quantitative data that can be generated when studying the effects of Spiramine derivatives on apoptosis.

Table 1: Illustrative Cytotoxicity of Spiramine Derivatives in Cancer Cell Lines

Cell LineCompoundIC50 (µM) after 48h
MCF-7 (Human Breast Cancer)Spiramine Derivative S1[Example Value: 5.2]
A549 (Human Lung Cancer)Spiramine Derivative S1[Example Value: 8.7]
HCT116 (Human Colon Cancer)Spiramine Derivative S1[Example Value: 6.1]
Bax/Bak DKO MEFsSpiramine Derivative S1[Example Value: 12.5]

Note: The IC50 values are hypothetical and serve as a template for data presentation.

Table 2: Illustrative Quantification of Apoptosis by Annexin V/PI Staining

Cell LineTreatment (24h)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
HCT116Vehicle Control[Example Value: 3.1 ± 0.5][Example Value: 1.5 ± 0.3]
HCT116Spiramine Derivative S1 (10 µM)[Example Value: 25.8 ± 2.1][Example Value: 10.3 ± 1.2]
Bax/Bak DKO MEFsVehicle Control[Example Value: 2.5 ± 0.4][Example Value: 1.2 ± 0.2]
Bax/Bak DKO MEFsSpiramine Derivative S1 (10 µM)[Example Value: 20.1 ± 1.8][Example Value: 8.7 ± 0.9]

Note: Data are presented as mean ± standard deviation and are for illustrative purposes.

Experimental Protocols

Protocol 1: Assessment of Apoptosis by Annexin V/PI Staining and Flow Cytometry

This protocol allows for the differentiation and quantification of viable, early apoptotic, and late apoptotic/necrotic cells.

Materials:

  • Spiramine derivative stock solution (in DMSO)

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer (10 mM HEPES/NaOH, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

    • Allow cells to attach overnight.

    • Treat cells with the desired concentrations of the Spiramine derivative or vehicle control (e.g., DMSO) for the specified time (e.g., 24 hours).

  • Cell Harvesting:

    • Collect the cell culture medium (containing floating cells).

    • Wash the adherent cells with PBS and detach them using a gentle cell scraper or trypsinization.

    • Combine the detached cells with the cells from the medium.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Staining:

    • Discard the supernatant and wash the cell pellet with cold PBS.

    • Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer within one hour.

    • Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting up compensation and gates.

    • Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-; early apoptotic: Annexin V+/PI-; late apoptotic/necrotic: Annexin V+/PI+).

Protocol 2: Western Blot Analysis of Apoptosis-Related Proteins

This protocol is used to detect changes in the expression levels of key proteins in the apoptotic pathway induced by Spiramine derivatives.

Materials:

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-Bim, anti-Bcl-2, anti-cleaved Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Protein Extraction:

    • Treat cells with Spiramine derivative as described in Protocol 1.

    • Wash cells with cold PBS and lyse them in RIPA buffer.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

    • Use β-actin as a loading control to normalize protein expression.

Visualizations

Spiramine_Apoptosis_Pathway cluster_bax_bak Bax/Bak Independent Spiramine Spiramine Derivative Bim Bim (Upregulation) Spiramine->Bim Bcl2 Bcl-2 Bim->Bcl2 Interacts with Mito Mitochondrion Bcl2->Mito Alters conformation, permeabilizes membrane CytoC Cytochrome c Mito->CytoC Release Caspase Caspase Activation CytoC->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Signaling pathway of Spiramine derivative-induced apoptosis.

Apoptosis_Workflow cluster_treatment Cell Treatment cluster_assays Apoptosis Assays cluster_analysis Data Analysis CellCulture Seed Cancer Cells Treatment Treat with Spiramine Derivative CellCulture->Treatment Harvest Harvest Cells Treatment->Harvest AnnexinV Annexin V/PI Staining Harvest->AnnexinV WesternBlot Western Blotting (Bim, Bcl-2, Caspases) Harvest->WesternBlot FlowCytometry Flow Cytometry AnnexinV->FlowCytometry ProteinAnalysis Analyze Protein Expression WesternBlot->ProteinAnalysis Quantification Quantify Apoptotic Cells FlowCytometry->Quantification

Caption: Experimental workflow for apoptosis analysis.

References

Application Notes and Protocols for Studying Bax/Bak-Independent Apoptosis Using Spiramine A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spiramine A, a diterpenoid alkaloid, and its derivatives have emerged as valuable chemical probes for investigating non-canonical, Bax/Bak-independent apoptotic pathways. In many cancer types, resistance to conventional chemotherapy is linked to the upregulation of anti-apoptotic proteins like Bcl-2 and the loss of function of pro-apoptotic effectors Bax and Bak. Compounds that can bypass this "Bax/Bak block" represent a promising avenue for developing novel anticancer therapeutics. Spiramine derivatives, particularly those containing an α,β-unsaturated ketone moiety, have been shown to induce apoptosis in cells lacking both Bax and Bak (Bax-/-/Bak-/-), making them ideal tools for studying the molecular mechanisms of this alternative cell death pathway.[1][2]

These application notes provide a detailed overview of the use of this compound and its analogs in studying Bax/Bak-independent apoptosis, including the underlying signaling pathways, quantitative data from relevant studies, and comprehensive experimental protocols.

Mechanism of Action: The Role of Bim and Bcl-2

The current understanding of this compound-induced Bax/Bak-independent apoptosis centers on the upregulation of the BH3-only protein Bim. In response to treatment with spiramine derivatives, Bim expression is significantly increased. This elevated Bim then interacts with the anti-apoptotic protein Bcl-2 at the mitochondrial membrane. This interaction is thought to induce a conformational change in Bcl-2, converting it from a protector of mitochondrial integrity into a pro-apoptotic, pore-forming protein, a phenomenon sometimes referred to as "Bax/Bak-like" activity. This leads to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation, culminating in apoptosis, all in the absence of Bax and Bak.[1]

A proposed signaling pathway is as follows:

SpiramineA_Pathway SpiramineA This compound ROS Increased ROS SpiramineA->ROS Bim Bim Upregulation ROS->Bim Bcl2 Bcl-2 Bim->Bcl2 Interacts with MOMP MOMP Bcl2->MOMP Induces conformational change and pore formation CytoC Cytochrome c Release MOMP->CytoC Caspases Caspase Activation CytoC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

This compound-induced Bax/Bak-independent apoptotic pathway.

Quantitative Data

The following table summarizes the cytotoxic activities of Spiramine C and D derivatives in various cell lines, including Bax/Bak double knockout (DKO) mouse embryonic fibroblasts (MEFs). The presence of an α,β-unsaturated ketone group significantly enhances the pro-apoptotic activity in these cells.

CompoundCell LineIC50 (µM)
Spiramine C Derivative (with α,β-unsaturated ketone) Bax/Bak DKO MEFsData not specified
MCF-7Data not specified
MCF-7/ADRData not specified
Spiramine D Derivative (with α,β-unsaturated ketone) Bax/Bak DKO MEFsData not specified
MCF-7Data not specified
MCF-7/ADRData not specified

Note: While the primary research indicates significant activity, specific IC50 values for this compound and its derivatives in Bax/Bak-deficient versus proficient cells are not publicly available in the accessed literature. Researchers are encouraged to perform dose-response studies to determine the optimal concentration for their specific cell lines and experimental conditions.

Experimental Protocols

Detailed protocols for key experiments to study the effects of this compound on Bax/Bak-independent apoptosis are provided below.

Cell Culture and Treatment

This protocol describes the general procedure for culturing and treating both wild-type and Bax/Bak DKO cells with this compound.

  • Cell Lines:

    • Bax/Bak DKO Mouse Embryonic Fibroblasts (MEFs)

    • Wild-type MEFs (as a control)

    • Cancer cell lines of interest (e.g., HCT116 wild-type and HCT116 Bax-/-/Bak-/-)

  • Reagents:

    • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • This compound (dissolved in DMSO to create a stock solution, e.g., 10 mM).

    • Phosphate Buffered Saline (PBS).

    • Trypsin-EDTA.

  • Procedure:

    • Culture cells in a humidified incubator at 37°C with 5% CO2.

    • Seed cells in appropriate culture plates (e.g., 6-well, 96-well) and allow them to adhere overnight.

    • Prepare working concentrations of this compound by diluting the stock solution in complete culture medium. Note: It is crucial to include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration used.

    • Remove the culture medium from the cells and replace it with the medium containing the desired concentrations of this compound or vehicle control.

    • Incubate the cells for the desired time points (e.g., 24, 48, 72 hours) before proceeding with downstream assays.

Cell_Treatment_Workflow Start Start Culture Culture Bax/Bak WT and DKO Cells Start->Culture Seed Seed Cells in Plates Culture->Seed Prepare Prepare this compound dilutions and Vehicle Control Seed->Prepare Treat Treat Cells Prepare->Treat Incubate Incubate for desired time points Treat->Incubate Assay Proceed to Downstream Assays Incubate->Assay

Workflow for cell treatment with this compound.
Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This protocol allows for the quantification of apoptotic and necrotic cells following this compound treatment.

  • Reagents:

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer).

    • Cold PBS.

  • Procedure:

    • Treat cells with this compound as described in Protocol 1.

    • Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.

    • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

    • Wash the cells twice with cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to each tube.

    • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

      • Healthy cells: Annexin V-negative, PI-negative.

      • Early apoptotic cells: Annexin V-positive, PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

Western Blot Analysis for Bim and Bcl-2

This protocol is for detecting changes in the expression levels of key proteins involved in the this compound-induced apoptotic pathway.

  • Reagents:

    • RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

    • BCA Protein Assay Kit.

    • Laemmli sample buffer.

    • Primary antibodies: anti-Bim, anti-Bcl-2, anti-β-actin (loading control).

    • HRP-conjugated secondary antibody.

    • ECL Western Blotting Substrate.

  • Procedure:

    • Treat cells with this compound as described in Protocol 1.

    • Harvest cells and wash with cold PBS.

    • Lyse the cell pellet with RIPA buffer on ice for 30 minutes.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Determine the protein concentration of the supernatant using a BCA assay.

    • Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5 minutes.

    • Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

    • Quantify band intensities and normalize to the loading control.

Mitochondrial Membrane Potential (ΔΨm) Assay

This assay measures the disruption of the mitochondrial membrane potential, a key event in apoptosis.

  • Reagents:

    • JC-1 dye or TMRE (Tetramethylrhodamine, Ethyl Ester).

    • Complete culture medium.

    • FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) as a positive control for mitochondrial depolarization.

  • Procedure (using JC-1):

    • Seed cells in a black, clear-bottom 96-well plate.

    • Treat cells with this compound for the desired time. Include a positive control (FCCP) and a vehicle control.

    • Remove the treatment medium and wash the cells with PBS.

    • Add JC-1 staining solution (prepared according to the manufacturer's instructions) to each well and incubate at 37°C for 15-30 minutes.

    • Wash the cells with assay buffer.

    • Measure the fluorescence intensity using a fluorescence plate reader.

      • Healthy cells with high ΔΨm will exhibit red fluorescence (J-aggregates, ~590 nm emission).

      • Apoptotic cells with low ΔΨm will exhibit green fluorescence (JC-1 monomers, ~530 nm emission).

    • Calculate the ratio of red to green fluorescence to determine the change in ΔΨm. A decrease in this ratio indicates mitochondrial depolarization.

Conclusion

This compound and its derivatives are powerful tools for dissecting the molecular intricacies of Bax/Bak-independent apoptosis. The protocols outlined in these application notes provide a framework for researchers to investigate the mechanism of action of these compounds and to explore this non-canonical cell death pathway in various cellular contexts. The ability of spiramines to induce apoptosis in cells resistant to traditional inducers highlights their potential for the development of novel cancer therapies. Further research into the specific molecular targets and the downstream signaling events will undoubtedly provide deeper insights into the regulation of programmed cell death.

References

Experimental Design for In Vivo Studies with a Novel Therapeutic Agent: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This document provides detailed protocols for the in vivo assessment of a novel therapeutic agent, here hypothetically termed "Spiramine A," for researchers, scientists, and drug development professionals. The primary objective of these studies is to evaluate the efficacy, safety profile, and pharmacokinetic properties of the compound in living organisms, which is a critical step before clinical trials.[1] The protocols outlined below cover xenograft models for efficacy testing, toxicology studies for safety assessment, and pharmacokinetic analysis to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound.[2]

In Vivo Efficacy Studies: Xenograft Model

Xenograft models are a cornerstone of preclinical cancer research, used to evaluate the anti-tumor efficacy of novel therapeutic agents in an in vivo setting.[3] This protocol describes the use of a human cancer cell line-derived xenograft model in immunocompromised mice.

Experimental Protocol: Xenograft Tumor Model
  • Cell Line Selection and Culture:

    • Select a human cancer cell line relevant to the proposed therapeutic indication of "this compound."

    • Culture the cells in the recommended medium supplemented with fetal bovine serum and antibiotics until they reach 70-80% confluency.[4]

    • Passage the cells at least twice after thawing from cryogenic storage before implantation.[3]

  • Animal Model:

    • Use immunodeficient mice (e.g., NOD-scid IL2Rgamma(null), also known as NSG mice) aged 6-8 weeks.[5]

    • Allow the mice to acclimate to the facility for at least one week before any procedures.[4]

  • Tumor Cell Implantation:

    • Harvest the cancer cells and resuspend them in a sterile solution like Hank's Balanced Salt Solution (HBSS) at a concentration of 5 x 10^6 cells/100 µL.

    • Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.[4]

    • Co-injection with an extracellular matrix gel, such as Cultrex BME, can improve tumor take and growth rates.

  • Tumor Growth Monitoring and Treatment Initiation:

    • Monitor the mice for tumor growth. Once tumors become palpable, measure their volume up to three times a week using digital calipers.[5]

    • Calculate tumor volume using the formula: Volume = (length x width^2) / 2.[5]

    • When the average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • "this compound" Administration:

    • Prepare "this compound" in a suitable vehicle. The route of administration should be relevant to its intended clinical use (e.g., intravenous, oral).[1]

    • Administer the compound at various doses to different treatment groups. Include a vehicle-only control group.

    • The dosing schedule will depend on the compound's properties and should be determined from preliminary studies.

  • Data Collection and Endpoints:

    • Measure tumor volume and body weight 2-3 times per week.

    • Monitor the animals for any signs of toxicity.

    • The primary endpoint is typically tumor growth inhibition (TGI). TGI is calculated as (1 - (mean volume of treated tumors / mean volume of control tumors)) x 100%.[5]

    • Euthanize the mice when tumors reach the maximum allowed size as per institutional guidelines or at the end of the study.

    • Collect tumors and major organs for further analysis (e.g., histopathology, biomarker analysis).

Data Presentation: Efficacy Study

Table 1: Hypothetical Tumor Growth Inhibition Data for "this compound"

Treatment GroupDose (mg/kg)Mean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control01500 ± 2500+2.5
"this compound"10900 ± 18040+1.0
"this compound"25450 ± 11070-2.0
"this compound"50225 ± 9085-5.0

Visualization: Efficacy Study Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture Cell Line Culture implantation Tumor Cell Implantation cell_culture->implantation animal_acclimatization Animal Acclimatization animal_acclimatization->implantation monitoring Tumor Growth Monitoring implantation->monitoring randomization Randomization monitoring->randomization treatment Treatment Administration randomization->treatment data_collection Data Collection (Tumor Volume, Body Weight) treatment->data_collection endpoint Endpoint Analysis (TGI) data_collection->endpoint tissue_collection Tissue Collection endpoint->tissue_collection

Workflow for an in vivo xenograft study.

In Vivo Toxicology Studies

Toxicology studies are essential to determine the safety profile of a new drug candidate before it can be tested in humans.[1] These studies identify potential target organs for toxicity and determine a safe starting dose for clinical trials.

Experimental Protocol: Acute Toxicity Study
  • Animal Model:

    • Use two mammalian species, typically one rodent (e.g., Sprague-Dawley rats) and one non-rodent (e.g., Beagle dogs), as required by regulatory guidelines.[6]

    • Use both male and female animals.

  • Dose Administration:

    • Administer "this compound" as a single dose via the intended clinical route.

    • Include multiple dose groups to identify a dose-response relationship, a high-dose group to identify target organs of toxicity, and a control group receiving only the vehicle.

  • Observation and Monitoring:

    • Observe the animals for clinical signs of toxicity at regular intervals for up to 14 days.

    • Record observations such as changes in skin, fur, eyes, and behavior.

    • Monitor body weight and food consumption.

  • Clinical Pathology and Histopathology:

    • Collect blood samples at specified time points for hematology and clinical chemistry analysis.

    • At the end of the study, perform a complete necropsy on all animals.

    • Collect and preserve organs and tissues for histopathological examination.

Data Presentation: Toxicology Study

Table 2: Hypothetical Acute Toxicology Endpoints for "this compound" in Rats

Dose (mg/kg)MortalityClinical SignsBody Weight Change (Day 14)Key Histopathological Findings
0 (Vehicle)0/10None+8%No significant findings
500/10Lethargy (transient)+6%Minimal hepatocellular vacuolation
1502/10Severe lethargy, piloerection-5%Moderate hepatocellular necrosis
5008/10Ataxia, tremors-15%Severe, widespread hepatocellular necrosis

Visualization: Toxicology Study Workflow

G cluster_setup Study Setup cluster_dosing Dosing & Observation cluster_pathology Pathology animal_selection Animal Selection (Rodent & Non-rodent) dose_groups Dose Group Assignment animal_selection->dose_groups administration Single Dose Administration dose_groups->administration observation Clinical Observation (14 days) administration->observation monitoring Body Weight & Food Intake observation->monitoring blood_collection Clinical Pathology (Hematology, Chemistry) monitoring->blood_collection necropsy Necropsy blood_collection->necropsy histopathology Histopathology necropsy->histopathology

Workflow for an in vivo acute toxicology study.

In Vivo Pharmacokinetic (PK) Studies

Pharmacokinetic studies characterize the ADME properties of a compound, which is crucial for optimizing dosing regimens and predicting drug behavior in humans.[2]

Experimental Protocol: Single-Dose PK Study
  • Animal Model:

    • Use a relevant animal model, often rats, for initial PK screening.

    • Surgical modifications, such as cannulation of the jugular vein, may be required for serial blood sampling.

  • Drug Administration and Sampling:

    • Administer a single dose of "this compound" via the intended clinical route (e.g., intravenous bolus and oral gavage to determine bioavailability).

    • Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.

  • Sample Processing and Analysis:

    • Process the blood samples to obtain plasma.

    • Analyze the concentration of "this compound" in the plasma samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Plot the plasma concentration of "this compound" versus time.

    • Calculate key PK parameters, including clearance (CL), volume of distribution (Vd), half-life (t1/2), and area under the curve (AUC). For oral administration, also determine the maximum concentration (Cmax), time to maximum concentration (Tmax), and bioavailability (F%).

Data Presentation: Pharmacokinetic Study

Table 3: Hypothetical Pharmacokinetic Parameters of "this compound" in Rats

Route of AdministrationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)t1/2 (h)Bioavailability (F%)
Intravenous512000.0835002.5100
Oral208501.070003.050

Hypothetical Signaling Pathway for "this compound"

As "this compound" is posited to function as an inhibitor of protein synthesis, a potential mechanism of its anti-cancer effect could be the downregulation of key proteins involved in cell survival and proliferation. The diagram below illustrates a hypothetical signaling pathway where "this compound" inhibits the translation of an anti-apoptotic protein (e.g., Mcl-1) and a cell cycle progression protein (e.g., Cyclin D1), leading to apoptosis and cell cycle arrest.

G SpiramineA This compound Ribosome 50S Ribosomal Subunit SpiramineA->Ribosome Binds to Translation Protein Translation Ribosome->Translation Mcl1 Mcl-1 (Anti-apoptotic protein) Translation->Mcl1 CyclinD1 Cyclin D1 (Cell cycle protein) Translation->CyclinD1 Apoptosis Apoptosis Mcl1->Apoptosis CellCycleArrest Cell Cycle Arrest CyclinD1->CellCycleArrest Promotes progression

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spiramine A is a C20-diterpenoid alkaloid isolated from plants of the Spiraea genus, notably Spiraea japonica.[1][2][3] As a member of the atisane-type diterpenoid family, it possesses a complex heptacyclic structure.[1] The analysis and quantification of this compound and its related compounds are crucial for phytochemical studies, pharmacological research, and the development of potential therapeutic agents. This document provides an overview of analytical standards, quantitative data, and detailed protocols for the analysis of this compound, based on established methods for similar compounds.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented below. This data is essential for the development of analytical methods.

PropertyValueReference
Molecular Formula C₂₄H₃₃NO₄[1]
Molecular Weight 399.5 g/mol [1]
IUPAC Name [(1R,2R,3S,5S,7R,8R,12R,13R,18R,21R)-12-methyl-4-methylidene-14,19-dioxa-17-azaheptacyclo[10.7.2.2²,⁵.0²,⁷.0⁸,¹⁸.0⁸,²¹.0¹³,¹⁷]tricosan-3-yl] acetate[1]
CAS Number 114531-28-1[1]
Class Diterpenoid Alkaloid[1]

Quantitative Analysis

Accurate quantification of this compound is typically achieved using chromatographic techniques coupled with mass spectrometry. The following table illustrates the type of data expected from a validated LC-MS/MS method for the quantitative analysis of this compound in a plant matrix.

ParameterValue
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1 ng/mL
Accuracy (% Recovery) 85 - 115%
Precision (% RSD) < 15%
Matrix Spiraea japonica root extract
Instrumentation HPLC coupled with Tandem Mass Spectrometry (LC-MS/MS)

Note: This data is illustrative and may vary depending on the specific instrumentation, methodology, and matrix used.

Experimental Protocols

Protocol 1: Extraction of this compound from Plant Material

This protocol describes a general procedure for the extraction of this compound from dried and powdered Spiraea japonica roots.

Materials:

Procedure:

  • Weigh 10 g of the powdered plant material and place it in a 250 mL flask.

  • Add 100 mL of methanol alkalinized with 2% ammonium hydroxide.

  • Sonicate the mixture for 30 minutes at room temperature.

  • Allow the mixture to macerate for 24 hours at room temperature, with occasional shaking.

  • Filter the extract through filter paper.

  • Repeat the extraction process on the residue two more times with 100 mL of the same solvent mixture.

  • Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator at a temperature below 40°C.

  • The resulting crude extract can be stored at -20°C until further purification.

G start Start: Powdered Plant Material extraction Maceration with Methanol/Ammonium Hydroxide start->extraction sonication Sonication (30 min) extraction->sonication filtration Filtration sonication->filtration re_extraction Re-extract Residue (2x) filtration->re_extraction Residue combine Combine Filtrates filtration->combine Filtrate re_extraction->filtration evaporation Rotary Evaporation (< 40°C) combine->evaporation end End: Crude this compound Extract evaporation->end

Caption: Workflow for the extraction of this compound.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Analysis

This protocol outlines a general HPLC method for the separation and detection of this compound.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV or PDA detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid).

    • Solvent A: Water + 0.1% Formic Acid

    • Solvent B: Acetonitrile + 0.1% Formic Acid

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-30 min: 10-90% B (linear gradient)

    • 30-35 min: 90% B (isocratic)

    • 35-40 min: 90-10% B (linear gradient)

    • 40-45 min: 10% B (isocratic - equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 220 nm

Procedure:

  • Prepare the mobile phases and degas them.

  • Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes.

  • Dissolve the crude extract or purified sample in methanol to a concentration of 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter.

  • Inject the sample onto the HPLC system.

  • Monitor the chromatogram for the peak corresponding to this compound. The retention time should be confirmed using a reference standard if available.

G sample_prep Sample Preparation (Dissolve & Filter) hplc_system HPLC System (C18 Column) sample_prep->hplc_system injection Inject Sample (10 µL) hplc_system->injection separation Gradient Elution (Acetonitrile/Water) injection->separation detection UV Detection (220 nm) separation->detection analysis Chromatogram Analysis detection->analysis

Caption: HPLC analysis workflow for this compound.

Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR is a powerful technique for the structural confirmation of this compound and related compounds.[2][4][5]

Instrumentation and Sample Preparation:

  • NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (CD₃OD).

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of the deuterated solvent in an NMR tube.

Experiments:

  • ¹H NMR: Provides information about the number of different types of protons and their chemical environments.

  • ¹³C NMR: Provides information about the number of different types of carbon atoms.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings.

    • HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is crucial for determining stereochemistry.[2]

Data Analysis: The collective data from these NMR experiments allows for the complete assignment of all proton and carbon signals and the definitive elucidation of the complex three-dimensional structure of this compound.[2]

Potential Signaling Pathways

While the specific signaling pathways modulated by this compound are not yet fully elucidated, other diterpenes have been shown to exert biological effects through various molecular targets.[6] Diterpenes from Salvia species, for instance, are known to influence pathways related to apoptosis, oxidative stress, and neurotransmitter receptors.[6] A hypothetical signaling cascade that could be influenced by a diterpenoid alkaloid like this compound is depicted below.

G spiramine_a This compound receptor Cell Surface Receptor (e.g., GPCR, Ion Channel) spiramine_a->receptor second_messenger Second Messengers (cAMP, Ca²⁺) receptor->second_messenger kinase_cascade Kinase Cascade (e.g., MAPK, PI3K/Akt) second_messenger->kinase_cascade transcription_factor Transcription Factors (e.g., NF-κB, CREB) kinase_cascade->transcription_factor gene_expression Altered Gene Expression transcription_factor->gene_expression cellular_response Cellular Response (Apoptosis, Inflammation, Proliferation) gene_expression->cellular_response

Caption: Hypothetical signaling pathway for this compound.

Conclusion

The analytical methods and protocols outlined in this document provide a framework for the isolation, quantification, and structural elucidation of this compound and its related compounds. While a certified analytical standard for this compound is not widely available, the application of techniques such as HPLC, LC-MS/MS, and NMR spectroscopy, guided by the protocols for similar natural products, will enable researchers to advance the study of this interesting class of diterpenoid alkaloids. Further research is necessary to establish the specific biological activities and molecular targets of this compound.

References

Application Notes and Protocols for the Purification of Spiramine A from Crude Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spiramine A is a diterpenoid alkaloid first isolated from the roots of Spiraea japonica.[1][2] Diterpenoid alkaloids are a class of natural products known for their complex structures and diverse biological activities, including anti-inflammatory and cytotoxic effects.[3][4][5] Spiramine derivatives, for instance, have been shown to induce apoptosis in cancer cells.[5] The intricate structure of this compound and its potential therapeutic applications necessitate a robust and efficient purification strategy to obtain high-purity material for further research and development.

These application notes provide a comprehensive overview of the techniques for the purification of this compound from crude plant extracts. The protocols outlined below are based on established methodologies for the isolation of diterpenoid alkaloids from plant sources, particularly from the Spiraea genus.[1][6][7]

Data Presentation

The purification of this compound involves a multi-step process, with each stage contributing to the progressive enrichment of the target compound. The following table summarizes the expected quantitative data at each key stage of a typical purification workflow, starting from 1 kg of dried plant material. Please note that these values are illustrative and may vary depending on the specific experimental conditions and the concentration of this compound in the source material.

Purification StepStarting Material (g)Product Weight (g)Purity of this compound (%)Yield (%)
Crude Methanol (B129727) Extraction1000100~1100
Acid-Base Partitioning10010~1010
Silica (B1680970) Gel Column Chromatography101~701
Preparative HPLC10.1>980.1

Experimental Protocols

Preparation of Crude Extract

This initial step aims to extract a broad range of compounds, including this compound, from the dried and powdered plant material.

Materials:

  • Dried and powdered roots of Spiraea japonica

  • Methanol (ACS grade)

  • Rotary evaporator

  • Filter paper

Protocol:

  • Macerate 1 kg of the dried and powdered roots of Spiraea japonica with 5 L of methanol at room temperature for 48 hours.

  • Filter the mixture through filter paper to separate the plant material from the solvent.

  • Repeat the extraction process on the plant residue two more times with fresh methanol to ensure exhaustive extraction.

  • Combine the methanolic extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.

  • The resulting viscous material is the crude methanol extract.

Acid-Base Partitioning

This liquid-liquid extraction technique separates alkaloids from neutral and acidic compounds based on their differential solubility in acidic and basic aqueous solutions versus organic solvents.

Materials:

Protocol:

  • Dissolve the crude methanol extract in 500 mL of 2% HCl.

  • Extract the acidic solution three times with 500 mL of dichloromethane to remove neutral and weakly acidic compounds. Discard the organic layers.

  • Adjust the pH of the aqueous layer to approximately 9-10 by the slow addition of 25% ammonium hydroxide. Monitor the pH carefully.

  • Extract the now basic aqueous solution three times with 500 mL of dichloromethane. The protonated alkaloids will deprotonate and move into the organic phase.

  • Combine the organic layers, wash with distilled water, and then dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to obtain the crude alkaloid fraction.

Silica Gel Column Chromatography

This step provides the first stage of chromatographic separation, aiming to isolate fractions enriched in this compound.

Materials:

  • Crude alkaloid fraction

  • Silica gel (60-120 mesh)

  • Glass chromatography column

  • Hexane (B92381), Ethyl Acetate, Methanol (HPLC grade)

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • UV lamp

Protocol:

  • Prepare a slurry of silica gel in hexane and pack the chromatography column.

  • Dissolve the crude alkaloid fraction in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

  • Load the dried, adsorbed sample onto the top of the prepared column.

  • Elute the column with a stepwise gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate, followed by the addition of methanol. A typical gradient might be:

    • Hexane:Ethyl Acetate (9:1)

    • Hexane:Ethyl Acetate (7:3)

    • Hexane:Ethyl Acetate (1:1)

    • 100% Ethyl Acetate

    • Ethyl Acetate:Methanol (9:1)

  • Collect fractions of a consistent volume (e.g., 20 mL).

  • Monitor the separation by TLC analysis of the collected fractions. Spot the fractions on a TLC plate, develop in an appropriate solvent system (e.g., Hexane:Ethyl Acetate 7:3), and visualize under a UV lamp.

  • Combine the fractions that show a similar TLC profile corresponding to the expected polarity of this compound.

  • Evaporate the solvent from the combined fractions to yield a semi-purified this compound fraction.

Preparative High-Performance Liquid Chromatography (HPLC)

The final purification step utilizes preparative HPLC to achieve high-purity this compound.

Materials:

  • Semi-purified this compound fraction

  • Preparative HPLC system with a UV detector

  • C18 reverse-phase preparative column

  • Acetonitrile (B52724) and Water (HPLC grade)

  • 0.1% Trifluoroacetic acid (TFA) (optional, as a mobile phase modifier)

  • Freeze-dryer (lyophilizer)

Protocol:

  • Dissolve the semi-purified this compound fraction in the mobile phase.

  • Set up the preparative HPLC system with a C18 column.

  • Equilibrate the column with the starting mobile phase composition (e.g., a mixture of acetonitrile and water).

  • Inject the sample onto the column.

  • Elute with an isocratic or gradient mobile phase of acetonitrile and water. The optimal conditions will need to be determined empirically, but a starting point could be a gradient from 40% to 80% acetonitrile over 30 minutes.

  • Monitor the elution profile at a suitable wavelength (e.g., 210 nm).

  • Collect the peak corresponding to this compound.

  • Combine the collected fractions containing the pure compound.

  • Remove the organic solvent using a rotary evaporator.

  • Freeze-dry the aqueous solution to obtain pure this compound as a solid.

Visualizations

G cluster_extraction Extraction and Partitioning cluster_chromatography Chromatographic Purification Spiraea_japonica_roots Spiraea japonica Roots (Dried, Powdered) Methanol_Extraction Methanol Extraction Spiraea_japonica_roots->Methanol_Extraction Crude_Extract Crude Methanol Extract Methanol_Extraction->Crude_Extract Acid_Base_Partitioning Acid-Base Partitioning Crude_Extract->Acid_Base_Partitioning Crude_Alkaloid_Fraction Crude Alkaloid Fraction Acid_Base_Partitioning->Crude_Alkaloid_Fraction Silica_Gel_Column Silica Gel Column Chromatography Crude_Alkaloid_Fraction->Silica_Gel_Column Semi_Purified_Fraction Semi-Purified this compound Silica_Gel_Column->Semi_Purified_Fraction Prep_HPLC Preparative HPLC Semi_Purified_Fraction->Prep_HPLC Pure_Spiramine_A >98% Pure this compound Prep_HPLC->Pure_Spiramine_A G Spiramine_A This compound Derivative Pro_apoptotic Pro-apoptotic Proteins (e.g., Bax, Bak) Spiramine_A->Pro_apoptotic Induces Mitochondrion Mitochondrion Pro_apoptotic->Mitochondrion Acts on Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

References

Unraveling the Intricate Architecture of Spiramine A: An NMR-Based Approach to Structural Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the structural analysis of Spiramine A, a complex diterpenoid alkaloid, utilizing Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed protocols for a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments are outlined, providing a systematic workflow for the complete assignment of proton (¹H) and carbon (¹³C) chemical shifts and the elucidation of the molecule's stereochemistry. The application of COSY, HSQC, HMBC, and NOESY experiments is detailed to establish scalar and spatial correlations within the molecule. While the precise, experimentally determined NMR data for this compound is not available in publicly accessible literature, this guide presents template tables and protocols based on the analysis of closely related diterpenoid alkaloids, offering a robust framework for researchers undertaking the de novo structure determination of this compound or analogous natural products.

Introduction to this compound and the Role of NMR Spectroscopy

This compound is a diterpenoid alkaloid isolated from plants of the Spiraea genus.[1] Its complex polycyclic structure necessitates the use of powerful analytical techniques for unambiguous characterization. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the structural elucidation of such intricate natural products, providing unparalleled insights into the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.[2]

A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments allows for a stepwise reconstruction of the molecular framework. ¹H NMR provides information on the number and chemical environment of protons, while ¹³C NMR reveals the carbon skeleton. 2D NMR techniques establish correlations between nuclei, enabling the assembly of molecular fragments and the determination of the final three-dimensional structure.

Data Presentation: Quantitative NMR Data for this compound

Note: The following tables are presented as templates. The chemical shift and coupling constant values are illustrative and should be replaced with experimentally determined data for this compound.

Table 1: ¹H NMR Data for this compound (Illustrative) (Solvent: CDCl₃, Frequency: 500 MHz)

Positionδ (ppm)MultiplicityJ (Hz)Integration
11.50m2H
22.10m1H
34.80dd8.0, 4.01H
52.30m1H
1.80m1H
2.05m1H
71.65m2H
92.50d6.01H
101.90s1H
111.75m2H
121.60m2H
133.80s1H
14α1.95d12.01H
14β2.25d12.01H
154.90s1H
16-CH₃1.10s3H
174.95, 5.10s, s2H
19α3.50d10.01H
19β3.90d10.01H
203.20s1H
OAc-CH₃2.05s3H

Table 2: ¹³C NMR Data for this compound (Illustrative) (Solvent: CDCl₃, Frequency: 125 MHz)

Positionδ (ppm)Carbon Type
135.0CH₂
240.5CH
375.2CH
4148.0C
550.1CH
625.8CH₂
730.4CH₂
845.3C
955.6CH
1042.1C
1128.9CH₂
1238.7CH₂
1378.3C
1448.2CH₂
1585.1CH
1622.5CH₃
17105.7CH₂
1833.4C
1970.1CH₂
2092.3CH
OAc-C=O170.5C
OAc-CH₃21.3CH₃

Experimental Protocols

Sample Preparation
  • Dissolution: Dissolve 5-10 mg of purified this compound in approximately 0.5 mL of deuterated chloroform (B151607) (CDCl₃). For enhanced signal resolution, ensure the solvent is of high purity and free from water.

  • Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).

  • Filtration: Filter the solution through a small plug of glass wool into a 5 mm NMR tube to remove any particulate matter.

  • Degassing (Optional): For sensitive experiments like NOESY, degas the sample by several freeze-pump-thaw cycles to remove dissolved oxygen, which can interfere with nuclear relaxation.

NMR Data Acquisition

All NMR spectra should be acquired on a high-field spectrometer (≥ 500 MHz for ¹H) equipped with a cryoprobe for optimal sensitivity and resolution.

3.2.1. 1D NMR Experiments

  • ¹H NMR (Proton):

    • Pulse Sequence: Standard single-pulse experiment (zg30).

    • Spectral Width: 12-15 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

    • Processing: Apply an exponential window function with a line broadening of 0.3 Hz before Fourier transformation. Phase and baseline correct the spectrum.

  • ¹³C NMR (Carbon-13):

    • Pulse Sequence: Proton-decoupled single-pulse experiment (zgpg30).

    • Spectral Width: 200-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

    • Processing: Apply an exponential window function with a line broadening of 1-2 Hz before Fourier transformation.

3.2.2. 2D NMR Experiments

  • ¹H-¹H COSY (Correlation Spectroscopy):

    • Purpose: To identify protons that are spin-spin coupled (typically through 2-4 bonds).

    • Pulse Sequence: Standard COSY90 or DQF-COSY.

    • Data Points: 2048 (F2) x 256 (F1).

    • Number of Scans per Increment: 4-8.

    • Processing: Apply a sine-bell window function in both dimensions before Fourier transformation.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To identify direct one-bond correlations between protons and the carbons they are attached to.

    • Pulse Sequence: Standard HSQC with gradient selection.

    • ¹J(C,H) Coupling Constant: Optimized for an average one-bond C-H coupling of 145 Hz.

    • Data Points: 2048 (F2, ¹H) x 256 (F1, ¹³C).

    • Number of Scans per Increment: 8-16.

    • Processing: Apply a sine-bell window function in both dimensions.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify long-range correlations (typically 2-4 bonds) between protons and carbons. Crucial for connecting molecular fragments.

    • Pulse Sequence: Standard HMBC with gradient selection.

    • ⁿJ(C,H) Coupling Constant: Optimized for an average long-range coupling of 8 Hz.

    • Data Points: 2048 (F2, ¹H) x 256 (F1, ¹³C).

    • Number of Scans per Increment: 16-32.

    • Processing: Apply a sine-bell window function in both dimensions.

  • ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy):

    • Purpose: To identify protons that are close in space (typically < 5 Å), regardless of their bonding. Essential for determining stereochemistry.

    • Pulse Sequence: Standard NOESY with gradient selection.

    • Mixing Time: 500-800 ms (B15284909) (to be optimized).

    • Data Points: 2048 (F2) x 256 (F1).

    • Number of Scans per Increment: 16-32.

    • Processing: Apply a sine-bell window function in both dimensions.

Visualization of the Structural Elucidation Workflow

The following diagrams illustrate the logical flow of experiments and data analysis in the structural elucidation of this compound.

experimental_workflow cluster_sample Sample Preparation cluster_nmr NMR Data Acquisition cluster_1d 1D NMR cluster_2d 2D NMR cluster_analysis Data Analysis & Structure Elucidation Spiramine_A Purified this compound Dissolution Dissolve in CDCl3 with TMS Spiramine_A->Dissolution NMR_Tube Transfer to NMR Tube Dissolution->NMR_Tube NMR_Spectrometer High-Field NMR Spectrometer NMR_Tube->NMR_Spectrometer H1_NMR 1H NMR NMR_Spectrometer->H1_NMR C13_NMR 13C NMR NMR_Spectrometer->C13_NMR COSY COSY NMR_Spectrometer->COSY HSQC HSQC NMR_Spectrometer->HSQC HMBC HMBC NMR_Spectrometer->HMBC NOESY NOESY NMR_Spectrometer->NOESY Proton_Info Proton Environments & Multiplicities H1_NMR->Proton_Info Carbon_Skeleton Carbon Skeleton C13_NMR->Carbon_Skeleton H_H_Connectivity Proton-Proton Connectivity COSY->H_H_Connectivity C_H_Connectivity Direct C-H Connectivity HSQC->C_H_Connectivity Long_Range_Connectivity Long-Range C-H Connectivity (Fragment Assembly) HMBC->Long_Range_Connectivity Stereochemistry Stereochemistry & 3D Structure NOESY->Stereochemistry Final_Structure Final Structure of this compound Proton_Info->Final_Structure Carbon_Skeleton->Final_Structure H_H_Connectivity->Final_Structure C_H_Connectivity->Final_Structure Long_Range_Connectivity->Final_Structure Stereochemistry->Final_Structure data_integration NMR_Experiments 1H NMR 13C NMR COSY HSQC HMBC NOESY Structural_Information Proton Chemical Shifts & Couplings Carbon Chemical Shifts H-H Spin Systems C-H One-Bond Correlations C-H Long-Range Correlations Spatial Proximities NMR_Experiments:h1_nmr->Structural_Information:proton_info NMR_Experiments:c13_nmr->Structural_Information:carbon_info NMR_Experiments:cosy->Structural_Information:hh_connect NMR_Experiments:hsqc->Structural_Information:ch_connect NMR_Experiments:hmbc->Structural_Information:lr_connect NMR_Experiments:noesy->Structural_Information:spatial_prox Structure_Elucidation Assembly of Molecular Fragments Determination of Relative Stereochemistry Final Structure of this compound Structural_Information:hh_connect->Structure_Elucidation:fragments Structural_Information:ch_connect->Structure_Elucidation:fragments Structural_Information:lr_connect->Structure_Elucidation:fragments Structural_Information:spatial_prox->Structure_Elucidation:stereochem Structure_Elucidation:fragments->Structure_Elucidation:final Structure_Elucidation:stereochem->Structure_Elucidation:final

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Spiramycin Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Spiramycin (B21755) extraction.

Frequently Asked Questions (FAQs)

Q1: What is Spiramycin and what are its main components?

Spiramycin is a macrolide antibiotic produced by fermentation of Streptomyces ambofaciens. It is a mixture of three main components: Spiramycin I, Spiramycin II, and Spiramycin III.[1]

Q2: What are the general steps involved in Spiramycin extraction and purification?

The typical workflow for Spiramycin extraction and purification involves:

  • Fermentation: Culturing Streptomyces species under controlled conditions to produce Spiramycin.[2]

  • Filtration: Separating the biomass (mold) from the fermentation broth.

  • Solvent Extraction: Using a suitable organic solvent, such as butyl acetate (B1210297), to extract Spiramycin from the filtrate.[3]

  • Back-Extraction: Transferring the Spiramycin from the organic solvent to an aqueous solution.

  • Purification: Employing techniques like chromatography to separate the different components of Spiramycin and remove impurities.[1]

  • Crystallization and Drying: Obtaining the final purified Spiramycin product.

Q3: Which factors have the most significant impact on the final yield of Spiramycin?

Several factors can influence the final yield, including the specific strain of Streptomyces used, the composition of the fermentation medium, culture conditions (pH, temperature, aeration), the choice of extraction solvent, and the efficiency of the purification methods.[2][4]

Troubleshooting Guide

IssuePossible CausesRecommended Solutions
Low Fermentation Titer - Suboptimal Streptomyces strain.- Inadequate nutrient composition in the culture medium.- Non-ideal fermentation conditions (pH, temperature, stirring speed).[2][4]- Utilize a high-producing strain of Streptomyces.- Optimize the enriched culture medium.- Maintain pH between 6-8 and temperature between 24-30°C.[2]- Employ varied stirring speeds at different fermentation stages.[4]
Poor Extraction Efficiency - Incorrect choice of extraction solvent.- Suboptimal pH during back-extraction.[4]- Inefficient filtration leading to impurity carryover.[4]- Use an effective solvent like butyl acetate.[3]- Adjust the pH during back-extraction; a lower pH can affect the total composition.[4]- Increase filtration temperature (up to 50°C) to improve impurity removal.[4]
Low Purity of Final Product - Incomplete separation of Spiramycin components.- Presence of residual solvents or other impurities.- Employ high-speed counter-current chromatography for efficient separation of Spiramycin I, II, and III.[1]- Utilize activated carbon to remove residual solvents like butyl acetate.[3]
Product Degradation - Unstable pH or temperature during processing.- After extraction, immediately adjust the pH to a stable range (e.g., 6.0-6.5 for phycocyanin, a similar principle may apply).[5]

Experimental Protocols

Protocol 1: High-Speed Counter-Current Chromatography for Spiramycin Separation

This method is effective for separating the main components of Spiramycin.

Materials:

  • Crude Spiramycin extract

  • Two-phase solvent system: n-hexane-ethyl acetate-methanol-water (3:6:5:5)[1]

  • High-Speed Counter-Current Chromatography (HSCCC) instrument

  • High-Performance Liquid Chromatography (HPLC) system for analysis

  • Fast Atom Bombardment Mass Spectrometry (FAB-MS) for analysis

Procedure:

  • Prepare the two-phase solvent system of n-hexane-ethyl acetate-methanol-water (3:6:5:5).

  • Dissolve a known quantity (e.g., 25 mg) of the crude Spiramycin sample in the solvent mixture.

  • Inject the sample into the HSCCC system.

  • Perform the separation according to the instrument's operating parameters.

  • Collect the fractions eluting from the chromatograph.

  • Analyze the collected fractions using HPLC and FAB-MS to determine the purity and identity of Spiramycin I, II, and III.[1]

Results from a study: A 25 mg sample yielded 13.4 mg of Spiramycin I (98.2% purity), 0.7 mg of Spiramycin II (92.3% purity), and 1.7 mg of Spiramycin III (97.4% purity).[1]

Protocol 2: Extraction Process Optimization

This protocol outlines an optimized extraction route to improve yield and purity.[3]

Materials:

  • Spiramycin fermentation broth

  • Butyl acetate

  • Activated carbon

Procedure:

  • Pre-treat the fermentation broth.

  • Filter the broth using a high-pressure plate frame filter.

  • Extract the filtrate with butyl acetate.

  • Perform a back-extraction to obtain an aqueous solution of Spiramycin.

  • Add a specific proportion of activated carbon to the back-extracted liquid to adsorb residual butyl acetate.

  • Filter out the activated carbon.

  • Proceed with crystallization, centrifugal separation, drying, and comminution to obtain the final product.

Expected Outcome: This process has been shown to reduce butyl acetate residue to less than 500 ppm and increase the total weight yield by 2.6%.[3]

Visualizations

experimental_workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification & Finishing Streptomyces Streptomyces Culture Fermentation Fermentation Broth Streptomyces->Fermentation Inoculation & Growth Filtration Filtration Fermentation->Filtration Solvent_Extraction Solvent Extraction (Butyl Acetate) Filtration->Solvent_Extraction Back_Extraction Back-Extraction Solvent_Extraction->Back_Extraction Purification Chromatography / Activated Carbon Back_Extraction->Purification Crystallization Crystallization Purification->Crystallization Drying Drying Crystallization->Drying Final_Product Spiramycin Drying->Final_Product

Caption: General workflow for Spiramycin extraction and purification.

troubleshooting_logic cluster_fermentation_solutions Fermentation Solutions cluster_extraction_solutions Extraction Solutions cluster_purity_solutions Purity Solutions Start Low Spiramycin Yield Check_Fermentation Evaluate Fermentation Titer Start->Check_Fermentation Check_Extraction Analyze Extraction Efficiency Start->Check_Extraction Check_Purity Assess Final Product Purity Start->Check_Purity Optimize_Strain Use High-Yielding Strain Check_Fermentation->Optimize_Strain Optimize_Medium Optimize Culture Medium Check_Fermentation->Optimize_Medium Optimize_Conditions Adjust pH, Temp, Stirring Check_Fermentation->Optimize_Conditions Correct_Solvent Verify Solvent Choice Check_Extraction->Correct_Solvent Adjust_pH Optimize Back-Extraction pH Check_Extraction->Adjust_pH Improve_Filtration Enhance Filtration Step Check_Extraction->Improve_Filtration Refine_Purification Improve Chromatography Check_Purity->Refine_Purification Remove_Residues Use Activated Carbon Check_Purity->Remove_Residues

Caption: Troubleshooting logic for low Spiramycin yield.

References

Technical Support Center: Overcoming Solubility Challenges of Spiramine A and Related Compounds in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with Spiramine A and similar poorly soluble compounds during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of solubility issues with compounds like this compound in in vitro assays?

A1: this compound, a marine-derived compound, like many natural products, possesses a complex and often lipophilic structure. This inherent hydrophobicity leads to poor solubility in aqueous-based buffers and cell culture media used in most in vitro assays. Factors such as high molecular weight, the presence of non-polar functional groups, and the crystalline structure of the solid compound contribute to these challenges[1][2].

Q2: Which solvents are recommended for preparing a stock solution of this compound?

A2: For initial solubilization, organic solvents are typically necessary. The choice of solvent should be guided by the compound's polarity and the tolerance of the specific in vitro assay system to that solvent. Commonly used organic solvents include dimethyl sulfoxide (B87167) (DMSO), ethanol, methanol, and dimethylformamide (DMF). It is crucial to start with a high-concentration stock solution in 100% organic solvent and then dilute it into the aqueous assay buffer. The final concentration of the organic solvent in the assay should be kept to a minimum (typically <0.5%) to avoid solvent-induced cytotoxicity or artifacts.

Q3: My compound precipitates when I dilute the stock solution into my aqueous cell culture medium. What should I do?

A3: Precipitation upon dilution is a common issue and indicates that the aqueous medium cannot maintain the compound in solution at the desired concentration. Here are several troubleshooting steps:

  • Reduce the final concentration: The simplest approach is to lower the final working concentration of the compound in your assay.

  • Use a co-solvent system: Prepare the stock solution in a mixture of solvents. For example, a combination of DMSO and a less non-polar solvent might improve solubility upon dilution.

  • pH modification: If your compound has ionizable groups, adjusting the pH of the final aqueous solution can significantly enhance solubility.

  • Incorporate surfactants or cyclodextrins: Non-ionic surfactants like Tween® 80 or Pluronic® F-68, or encapsulating agents like cyclodextrins, can be used at low, non-toxic concentrations to increase the apparent solubility of hydrophobic compounds[3][4].

  • Kinetic vs. Thermodynamic Solubility: Be aware of the difference between kinetic and thermodynamic solubility. In many high-throughput screening scenarios, achieving a metastable supersaturated solution (kinetic solubility) for the duration of the assay is sufficient[1][5].

Q4: How can I determine the solubility of my specific batch of this compound?

A4: Performing a solubility assay is highly recommended. Kinetic solubility assays are often used in early drug discovery and can be performed in a high-throughput manner. These assays typically involve adding a concentrated DMSO stock solution to an aqueous buffer and detecting precipitation, often by nephelometry (light scattering) or UV spectroscopy after filtration[1][5]. Thermodynamic solubility assays, which measure the equilibrium solubility, are more time-consuming but provide a more accurate measure[5].

Troubleshooting Guides

Problem 1: Compound Precipitation Observed in Stock Solution
Possible Cause Troubleshooting Step
Incorrect solvent choiceConsult literature for known solvents for similar compounds. Test a panel of solvents (e.g., DMSO, DMF, Ethanol).
Low-quality solventUse high-purity, anhydrous grade solvents.
Compound degradationStore the solid compound and stock solutions under appropriate conditions (e.g., -20°C or -80°C, protected from light).
Saturation limit reachedTry gentle warming or sonication to aid dissolution. If unsuccessful, a lower stock concentration may be necessary.
Problem 2: Inconsistent Assay Results or Poor Reproducibility
Possible Cause Troubleshooting Step
Micro-precipitation in assay platesVisually inspect assay plates under a microscope for precipitates. Centrifuge plates before reading.
Compound adsorption to plasticwareUse low-adsorption plates or add a small amount of a non-ionic surfactant to the assay buffer.
Inaccurate pipetting of viscous stock solutionUse positive displacement pipettes for accurate handling of 100% DMSO stocks.
Time-dependent precipitationMeasure the kinetic solubility over the time course of your experiment to ensure the compound remains in solution.

Experimental Protocols

Protocol: Kinetic Solubility Assay by Nephelometry

This protocol provides a general framework for assessing the kinetic solubility of a compound.

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution.

  • Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO dilution plate to a corresponding well of a 96-well plate containing the aqueous assay buffer (e.g., 198 µL of PBS, pH 7.4). This creates a range of compound concentrations.

  • Incubation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours), protected from light.

  • Measurement: Measure the light scattering of each well using a nephelometer. The concentration at which a significant increase in light scattering is observed is the kinetic solubility limit.

Quantitative Data Summary

Table 1: Common Solvents for Initial Stock Preparation of Poorly Soluble Compounds
SolventPolarityCommon Starting ConcentrationNotes
Dimethyl Sulfoxide (DMSO)Polar aprotic10-50 mMHigh solubilizing power, but can be toxic to some cell lines at >0.5%.
EthanolPolar protic10-20 mMLess toxic than DMSO, but also generally a weaker solvent for highly lipophilic compounds.
Dimethylformamide (DMF)Polar aprotic10-30 mMGood solubilizing power, but higher toxicity than DMSO.
MethanolPolar protic5-15 mMCan be used, but is more volatile and can be more toxic than ethanol.
Table 2: Example of Solubility Enhancement Strategies
StrategyAgentTypical ConcentrationMechanism
Co-solvencyPolyethylene Glycol (PEG) 300/4001-10% (v/v)Increases the polarity of the bulk solvent.
Surfactant MicellizationTween® 80, Pluronic® F-680.01-0.1% (w/v)Forms micelles that encapsulate the hydrophobic compound.
ComplexationHydroxypropyl-β-cyclodextrin (HP-β-CD)1-5 mMForms a host-guest inclusion complex, shielding the hydrophobic compound from water[3].
pH AdjustmentHCl or NaOHTo desired pHFor ionizable compounds, shifting the pH can increase the proportion of the more soluble ionized form.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Dilution & Observation cluster_troubleshoot Troubleshooting start Start: Solid Compound stock Prepare 10 mM Stock in 100% DMSO start->stock dilute Dilute Stock into Aqueous Buffer/Media stock->dilute observe Observe for Precipitation dilute->observe lower_conc Lower Final Concentration observe->lower_conc Precipitation use_cosolvent Use Co-solvent/Formulation observe->use_cosolvent Precipitation check_sol Perform Formal Solubility Assay observe->check_sol Precipitation end Proceed with In Vitro Assay observe->end No Precipitation lower_conc->dilute use_cosolvent->dilute

Caption: Workflow for troubleshooting solubility issues during experiment setup.

mechanism_of_action cluster_ribosome Bacterial Ribosome (70S) 50S 50S Subunit translocation Peptidyl-tRNA Translocation 50S->translocation Inhibits 30S 30S Subunit spiramine This compound (Macrolide) spiramine->50S Binds to protein_synthesis Protein Synthesis translocation->protein_synthesis Blocks bacterial_growth Bacterial Growth Inhibition protein_synthesis->bacterial_growth Leads to

Caption: Mechanism of action of macrolide antibiotics like this compound.[6][7][8][9]

solubility_strategies cluster_physical Physical Strategies cluster_chemical Chemical Strategies cluster_formulation Formulation Strategies compound Poorly Soluble Compound (e.g., this compound) particle_reduction Particle Size Reduction (Micronization) compound->particle_reduction complexation Complexation (e.g., Cyclodextrins) compound->complexation dispersion Solid Dispersions compound->dispersion ph_adjustment pH Adjustment compound->ph_adjustment salt_formation Salt Formation compound->salt_formation prodrugs Prodrug Synthesis compound->prodrugs cosolvents Co-solvents compound->cosolvents surfactants Surfactants (Micelles) compound->surfactants nanocarriers Nanocarriers (Liposomes) compound->nanocarriers

Caption: Overview of strategies to enhance compound solubility.[4][10]

References

troubleshooting Spiramine A instability in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the instability of Spiramine A in solution during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For long-term stability, this compound powder should be stored at -20°C for up to three years. Once dissolved in a solvent, the solution should be stored at -80°C for up to one year.[1]

Q2: What is the best solvent to dissolve this compound?

A2: this compound is known to be soluble in dimethyl sulfoxide (B87167) (DMSO). For aqueous-based experiments, it is common practice to prepare a high-concentration stock solution in DMSO and then dilute it to the final desired concentration in the aqueous buffer.

Q3: My this compound solution appears to be losing activity over time. What could be the cause?

A3: Loss of activity is a common indicator of compound instability. Several factors can contribute to the degradation of this compound in solution, including:

  • pH of the solution: Alkaloids, like this compound, can be susceptible to degradation in acidic or alkaline conditions.

  • Temperature: Elevated temperatures can accelerate the degradation process.

  • Light exposure: Photodegradation can occur with prolonged exposure to light.

  • Oxidation: The presence of oxidizing agents or dissolved oxygen can lead to oxidative degradation.

  • Improper storage: Not adhering to the recommended storage temperatures can significantly impact stability.

Q4: Are there any known degradation pathways for this compound?

A4: While specific degradation pathways for this compound have not been extensively published, related compounds like spiramycin (B21755) are known to undergo hydrolytic degradation, particularly in acidic conditions. Diterpenoid alkaloids can also be susceptible to oxidation. It is plausible that this compound may degrade through similar mechanisms.

Troubleshooting Guides

This section provides a step-by-step approach to common issues encountered with this compound instability.

Issue 1: Inconsistent or non-reproducible experimental results.

This may be an early indication of this compound degradation.

Troubleshooting Workflow:

Troubleshooting_Workflow start Inconsistent Results Observed check_solution Verify this compound Solution Preparation and Storage start->check_solution check_protocol Review Experimental Protocol for Potential Instability Triggers check_solution->check_protocol new_solution Prepare Fresh this compound Stock Solution check_protocol->new_solution run_control Run a Control Experiment with Fresh Solution new_solution->run_control analyze_data Analyze Results run_control->analyze_data problem_solved Problem Resolved analyze_data->problem_solved Results are consistent further_investigation Further Investigation Needed analyze_data->further_investigation Inconsistency persists

Caption: Troubleshooting workflow for inconsistent experimental results.

  • Verify Solution Handling:

    • Question: Was the this compound stock solution prepared recently and stored correctly at -80°C?

    • Action: If the stock solution is old or has been subjected to multiple freeze-thaw cycles, prepare a fresh stock solution from powder.

  • Review Experimental Conditions:

    • Question: Does your experimental buffer have an extreme pH (highly acidic or basic)?

    • Action: If possible, adjust the pH of your experimental buffer to be as close to neutral (pH 7) as feasible. If the experimental design requires a non-neutral pH, minimize the time this compound is in that solution before analysis.

    • Question: Is the experiment conducted at an elevated temperature for a prolonged period?

    • Action: Consider running the experiment at a lower temperature or reducing the incubation time.

  • Perform a Control Experiment:

    • Action: Prepare a fresh working solution of this compound and immediately use it in a time-course experiment alongside an older solution to compare activity.

Issue 2: Precipitate formation in the experimental solution.

Precipitation can occur due to poor solubility or degradation.

  • Check Final Concentration:

    • Question: Is the final concentration of this compound in your aqueous buffer exceeding its solubility limit?

    • Action: Try lowering the final concentration of this compound.

  • Verify DMSO Concentration:

    • Question: Is the percentage of DMSO from your stock solution too high in the final aqueous solution, causing the compound to precipitate?

    • Action: Ensure the final concentration of DMSO is kept low (typically below 1%) to maintain solubility in aqueous buffers.

  • Consider Degradation:

    • Question: Could the precipitate be a degradation product?

    • Action: Analyze the precipitate if possible, or perform a stability study under your experimental conditions to monitor for degradation over time using an analytical technique like HPLC.

Quantitative Data Summary

Due to the limited availability of specific stability data for this compound, the following table provides generalized stability expectations for diterpenoid alkaloids based on common chemical principles. This should be used as a guideline for experimental design.

ConditionParameterExpected Stability of Diterpenoid AlkaloidsRecommendation for this compound Experiments
pH Acidic (pH < 4)Low to ModerateMinimize exposure time; perform experiments on ice.
Neutral (pH 6-8)HighIdeal for most experiments.
Basic (pH > 9)Low to ModerateMinimize exposure time; perform experiments on ice.
Temperature -80°C (in solvent)High (up to 1 year)Recommended for long-term storage of stock solutions.[1]
-20°C (powder)High (up to 3 years)Recommended for long-term storage of solid compound.[1]
4°CModerateSuitable for short-term storage (hours to a few days).
Room TemperatureLow to ModerateAvoid prolonged storage; prepare fresh solutions for each experiment.
> 37°CLowSignificant degradation is likely; minimize incubation times.
Light Ambient LightModerateProtect solutions from direct light by using amber vials or covering with foil.
Oxidation Air ExposureModerateConsider using degassed solvents for preparing solutions for sensitive assays.

Experimental Protocols

Protocol: Assessment of this compound Stability by HPLC

This protocol outlines a general method to assess the stability of this compound in a specific solution over time.

  • Preparation of this compound Stock Solution:

    • Accurately weigh a known amount of this compound powder.

    • Dissolve in DMSO to prepare a stock solution of known concentration (e.g., 10 mM).

    • Store the stock solution at -80°C in small aliquots to avoid multiple freeze-thaw cycles.

  • Sample Preparation for Stability Study:

    • Dilute the this compound stock solution to a final concentration (e.g., 100 µM) in the test solution (e.g., your experimental buffer at a specific pH).

    • Prepare several identical samples in amber vials.

    • Store the vials under the desired test conditions (e.g., specific temperature and light exposure).

  • HPLC Analysis:

    • At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), take one vial from the test condition.

    • Inject an appropriate volume of the sample onto a C18 reverse-phase HPLC column.

    • Use a suitable mobile phase gradient (e.g., a gradient of acetonitrile (B52724) and water with 0.1% formic acid) to elute the compound.

    • Monitor the elution profile using a UV detector at a wavelength where this compound has maximum absorbance.

  • Data Analysis:

    • Quantify the peak area of the this compound peak at each time point.

    • Calculate the percentage of this compound remaining at each time point relative to the initial time point (t=0).

    • Plot the percentage of remaining this compound against time to determine the stability profile.

Visualizations

Potential Degradation Pathways for this compound

The following diagram illustrates a hypothetical signaling pathway for the degradation of a diterpenoid alkaloid like this compound, based on common degradation mechanisms for similar compounds.

Degradation_Pathway SpiramineA This compound (Intact) Hydrolysis Hydrolysis (Acidic or Basic Conditions) SpiramineA->Hydrolysis Oxidation Oxidation (Presence of Oxygen/Peroxides) SpiramineA->Oxidation Photodegradation Photodegradation (Light Exposure) SpiramineA->Photodegradation Hydrolyzed_Product Hydrolyzed Product(s) Hydrolysis->Hydrolyzed_Product Oxidized_Product Oxidized Product(s) Oxidation->Oxidized_Product Photo_Product Photodegradation Product(s) Photodegradation->Photo_Product

Caption: Potential degradation pathways for this compound.

References

optimization of HPLC parameters for Spiramine A separation

Author: BenchChem Technical Support Team. Date: December 2025

An essential tool in pharmaceutical analysis and drug development, High-Performance Liquid Chromatography (HPLC) is widely used for the separation, identification, and quantification of compounds. The successful separation of Spiramine A, a key component of the spiramycin (B21755) macrolide antibiotic group, requires precise optimization of HPLC parameters. This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address common challenges encountered during the analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting HPLC conditions for this compound separation?

A1: A common starting point for the separation of spiramycin components, including this compound, is reversed-phase HPLC. Several methods have been successfully employed, utilizing C8 or C18 columns with UV detection. The mobile phase typically consists of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol (B129727). Detection is usually performed around 231-232 nm, which is the UV absorbance maximum for spiramycin.[1][2]

Q2: My chromatogram shows poor peak shape (tailing or fronting) for this compound. What are the possible causes and solutions?

A2: Poor peak shape is a common issue in HPLC analysis.

  • Peak Tailing: This is often caused by secondary interactions between the analyte and the stationary phase, such as residual silanol (B1196071) groups on the silica (B1680970) support interacting with basic compounds.[3] Other causes include column overload, low mobile phase pH, or sample-solvent incompatibility.[4]

    • Solutions: Try adjusting the mobile phase pH to ensure the analyte is fully ionized or neutral.[5] Adding a competitor, like triethylamine (B128534) (TEA), to the mobile phase can also minimize silanol interactions. Ensure the sample is dissolved in a solvent weaker than or similar to the mobile phase.[6]

  • Peak Fronting: This is typically a sign of column overload or poor column bed stability.[4]

    • Solutions: Reduce the concentration or volume of the injected sample. If the problem persists, the column may be compromised and require replacement.[4]

Q3: The retention time for my this compound peak is inconsistent between injections. What should I investigate?

A3: Retention time variability can compromise the reliability of your results. Common causes include:

  • Mobile Phase Composition: Inconsistent preparation of the mobile phase can lead to shifts in retention time.[5]

  • Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase before injection can cause drift.[7]

  • Flow Rate Fluctuation: Leaks in the system or problems with the pump can cause an unstable flow rate.[8]

  • Temperature Changes: Fluctuations in ambient temperature can affect retention time if a column oven is not used.[8]

    Solutions: Always prepare the mobile phase carefully and consistently. Ensure the column is equilibrated for an adequate amount of time (10-20 column volumes is a good starting point). Check the system for any visible leaks and monitor the pump pressure for stability. Using a thermostatically controlled column oven is highly recommended for reproducible results.[7]

Q4: I'm observing high backpressure in my HPLC system. What are the likely causes and how can I fix it?

A4: High backpressure is a frequent problem that can halt analysis and potentially damage the system. The most common cause is a blockage somewhere in the flow path.[8]

  • Troubleshooting Steps:

    • Start by removing the column and running the pump to see if the pressure drops. If it remains high, the blockage is in the system (e.g., tubing, injector, or in-line filter).

    • If the pressure drops without the column, the blockage is in the column itself or the guard column.[3]

    • Solutions:

      • System Blockage: Replace the in-line filter. If that doesn't work, systematically check components by disconnecting them to isolate the source of the blockage.[3]

      • Column Blockage: Try back-flushing the column (reversing the flow direction) with a strong solvent. Ensure your samples and mobile phases are filtered to prevent particulates from clogging the column frit.[3] Using a guard column is an effective way to protect the analytical column from contaminants.[9]

Experimental Protocols

Below are detailed methodologies for established this compound (Spiramycin) separation experiments.

Protocol 1: Isocratic Separation on a C18 Column This protocol is adapted from a method for the determination of spiramycin in pharmaceutical tablets.[1]

  • Chromatographic System: HPLC system equipped with a UV detector.

  • Column: ODB Reversed-Phase C18 (250 x 4.6 mm, 5 µm particle size).[1]

  • Mobile Phase: Prepare a mixture of acetonitrile, 2-methyl-2-propanol, and a hydrogenphosphate buffer (pH 6.5) containing 1.5% triethylamine in a ratio of 33:7:60 (v/v/v).[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: Set the UV detector to a wavelength of 231 nm.[1]

  • Sample Preparation: Dissolve the sample in the mobile phase to a suitable concentration. Filter through a 0.45 µm syringe filter before injection.

  • Injection Volume: 20 µL.

  • Analysis: Inject the sample and run the analysis under isocratic conditions until the spiramycin components have eluted.

Protocol 2: Gradient Separation on a C8 Column This protocol was optimized for the quantification of Spiramycin I in the presence of its related components.[2]

  • Chromatographic System: HPLC system with a UV detector and a column oven.

  • Column: C8 (250 mm x 4.6 mm, 5 µm particle size).[2]

  • Mobile Phase A: 0.1% Phosphoric acid in water.

  • Mobile Phase B: Methanol.

  • Gradient Program: This would typically involve starting with a higher percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B to elute the components. A starting point could be 67% Mobile Phase A and 33% Mobile Phase B, followed by a gradient to increase the methanol concentration.

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: Set the UV detector to a wavelength of 232 nm.[2]

  • Sample Preparation: Dissolve the sample in a mixture of 0.1% phosphoric acid and methanol (67:33, v/v). Filter through a 0.45 µm syringe filter.

  • Injection Volume: 20 µL.

Data Presentation

Table 1: Comparison of HPLC Methods for Spiramycin Analysis

ParameterMethod 1 (Isocratic)Method 2 (Gradient)Method 3 (Isocratic)
Column ODB C18 (250x4.6mm, 5µm)[1]Superficially Porous Particles[1]C8 (250x4.6mm, 5µm)[2]
Mobile Phase Acetonitrile/2-methyl-2-propanol/Phosphate Buffer (pH 6.5) with 1.5% TEA[2]A: Phosphate Buffer (pH 8.3)/H₂O/ACN (10:60:30) B: Phosphate Buffer (pH 8.3)/H₂O/ACN (10:30:60)[1]0.1% Phosphoric Acid/Methanol (67:33)[2]
Flow Rate 1.0 mL/min[2]Not Specified1.0 mL/min[2]
Detection (UV) 231 nm[1]232 nm[1]232 nm[2]
Primary Use Quantification in tablets[1]Quality control, impurity separation[1]Quantification of Spiramycin I[2]

Visualizations

The following diagrams illustrate common workflows and troubleshooting logic for HPLC analysis.

HPLC_Workflow A Sample Preparation (Dissolution, Filtration) D Sample Injection A->D B Mobile Phase Preparation (Mixing, Degassing) C System Setup (Pump Priming, Column Equilibration) B->C E Chromatographic Separation (HPLC Column) C->E D->E Inject F Detection (UV Detector) E->F G Data Acquisition & Analysis (Chromatogram) F->G

Caption: A standard experimental workflow for HPLC analysis.

HPLC_Troubleshooting start Problem Observed? pressure Pressure Issue? start->pressure e.g., Pressure peak_shape Peak Shape Issue? start->peak_shape e.g., Peaks retention Retention Time Drift? start->retention e.g., Retention sol_pressure_high High Pressure: - Check for blockages - Replace in-line filter - Back-flush column pressure->sol_pressure_high Yes (High) sol_pressure_low Low Pressure: - Check for leaks - Check pump seals pressure->sol_pressure_low Yes (Low/Unstable) sol_tailing Tailing: - Adjust mobile phase pH - Check sample solvent - Reduce sample load peak_shape->sol_tailing Tailing? sol_split Splitting/Broad: - Check solvent mismatch - Reduce sample load - Check column health peak_shape->sol_split Splitting? sol_retention Drift: - Check mobile phase prep - Ensure column equilibration - Use column oven retention->sol_retention Yes

Caption: A logical guide for troubleshooting common HPLC issues.

References

minimizing degradation of Spiramine A during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Spiramine A Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout storage and experimentation. As a complex marine-derived diterpenoid alkaloid, this compound requires careful handling to prevent degradation and ensure reproducible results.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for storing this compound?

A1: For long-term storage, this compound should be stored as a solid (lyophilized powder) at -20°C or colder, preferably at -80°C. For short-term storage of stock solutions, -20°C is adequate for a few days to a week, but -80°C is recommended. Avoid repeated freeze-thaw cycles, which can accelerate degradation.

Q2: What is the best way to prepare a stock solution of this compound?

A2: Prepare stock solutions by dissolving solid this compound in a high-quality, anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol. Ensure the solvent is free of water and peroxides, which can initiate degradation. It is advisable to prepare concentrated stock solutions (e.g., 10-20 mM) to minimize the impact of solvent impurities and adsorption to container surfaces.

Q3: How can I tell if my this compound sample has degraded?

A3: Degradation can be indicated by several observations:

  • Visual Changes: Discoloration of the solid or solution.

  • Inconsistent Results: Loss of biological activity or variability in experimental outcomes.[4]

  • Analytical Evidence: Appearance of new peaks or a decrease in the area of the parent peak when analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]

Q4: How susceptible is this compound to degradation by light and air?

A4: Complex natural products, especially those with amine and ester functionalities, are often sensitive to light (photolysis) and oxygen (oxidation).[6] It is critical to store this compound, both as a solid and in solution, in amber or opaque vials to protect it from light. Purging the vial headspace with an inert gas like argon or nitrogen before sealing can minimize oxidative degradation.

Troubleshooting Guide

This guide addresses common issues that may arise from the improper storage or handling of this compound.

Problem Possible Cause Recommended Action
Inconsistent or non-reproducible bioassay results. Compound Degradation: The sample may have degraded during storage or experimental setup.[4]1. Prepare a fresh stock solution from solid material that has been properly stored.2. Perform an analytical check (e.g., LC-MS) on the stock solution to confirm its integrity and concentration.[5]3. Minimize the time the compound spends in aqueous buffers before analysis.
Loss of compound after reconstitution or dilution. Adsorption to Surfaces: this compound may adsorb to plastic or glass surfaces, especially at low concentrations.1. Use low-adsorption microplates or vials (e.g., polypropylene (B1209903) or silanized glass).2. Include a small percentage of a non-ionic detergent like Tween-20 (0.01%) in aqueous buffers, if compatible with the assay.
Unexpected peaks appear in HPLC/LC-MS analysis. Degradation Products: The compound is breaking down due to hydrolysis, oxidation, or photolysis.[6]1. Review storage conditions (temperature, light exposure).2. Check the pH and composition of solvents and buffers; extreme pH can catalyze hydrolysis.[7]3. Ensure solvents are anhydrous and free of contaminants.
Compound appears insoluble in the chosen solvent. Poor Solubility: The solvent may not be appropriate, or the compound has degraded into less soluble products.1. Attempt solubilization in a different recommended solvent (e.g., DMSO, ethanol).2. Use gentle warming (not to exceed 37°C) or sonication to aid dissolution.3. Visually inspect for any precipitation before use.[4]

Quantitative Stability Data

The following tables present hypothetical stability data for this compound under various conditions to illustrate its potential sensitivities. Note: This is example data and should be confirmed with in-house stability studies.

Table 1: Effect of Temperature on this compound in DMSO (10 mM Stock) % Remaining measured by LC-MS peak area relative to T=0.

Storage Temperature1 Week1 Month3 Months
4°C 98%91%78%
-20°C >99%98%95%
-80°C >99%>99%>99%

Table 2: Effect of pH on this compound in Aqueous Buffer (10 µM) at 37°C % Remaining measured after 4 hours of incubation.

Buffer pH% RemainingPotential Degradation Pathway
pH 4.0 (Acetate) 85%Acid-catalyzed hydrolysis[7]
pH 7.4 (PBS) 97%Minimal degradation
pH 9.0 (Glycine) 92%Base-catalyzed hydrolysis

Experimental Protocols

Protocol 1: Assessment of this compound Stability by LC-MS

This protocol outlines a method to determine the chemical stability of this compound in a given buffer or solvent.

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Incubation:

    • Dilute the stock solution to a final concentration of 5 µM in the desired test buffer (e.g., PBS pH 7.4).

    • Aliquot the solution into multiple vials.

    • Take a sample immediately for the T=0 time point.

    • Incubate the remaining vials at a specified temperature (e.g., 37°C).

  • Sample Collection: Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).

  • Quenching: To stop further degradation, immediately mix the collected sample with 2 volumes of ice-cold methanol (B129727) or acetonitrile.[6]

  • Storage Prior to Analysis: Store the quenched samples at -80°C until they are ready for analysis. Analyze all samples in a single batch to minimize analytical variability.[5]

  • LC-MS Analysis:

    • Analyze each sample using a validated LC-MS method.

    • Monitor the peak area of the parent mass corresponding to this compound.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

Visualizations

Storage_Workflow cluster_receive Receiving Compound cluster_storage Storage cluster_usage Experimental Use Receive Receive Solid this compound Inspect Inspect for Integrity (Color, Seal) Receive->Inspect StoreSolid Store Solid at -80°C (Protected from Light) Inspect->StoreSolid If OK PrepStock Prepare Stock Solution (Anhydrous DMSO) StoreSolid->PrepStock As needed StoreStock Store Stock Solution at -80°C (Inert Gas Overlay) PrepStock->StoreStock Aliquot Aliquot Stock (Avoid Freeze-Thaw) StoreStock->Aliquot Dilute Prepare Working Solution (Aqueous Buffer) Aliquot->Dilute Assay Perform Assay (Minimize Incubation Time) Dilute->Assay

Degradation_Factors cluster_mitigation Mitigation Strategies center_node This compound Degradation M_Temp Store at -80°C center_node->M_Temp M_pH Use Neutral Buffers center_node->M_pH M_Light Use Amber Vials center_node->M_Light M_Oxygen Use Inert Gas (Ar/N2) center_node->M_Oxygen M_Water Use Anhydrous Solvents center_node->M_Water M_Solvent Use High-Purity Solvents center_node->M_Solvent Temp Temperature (> -20°C) Temp->center_node pH Non-neutral pH (<6 or >8) pH->center_node Light UV/Light Exposure Light->center_node Oxygen Oxygen / Air Oxygen->center_node Water Water (Hydrolysis) Water->center_node Solvent Solvent Impurities (Peroxides) Solvent->center_node

Troubleshooting_Tree Start Inconsistent Experimental Results Q_Stock Is stock solution fresh (<1 month at -80°C)? Start->Q_Stock A_NewStock Action: Prepare a fresh stock solution. Q_Stock->A_NewStock No Q_CheckStock Action: Check stock integrity and concentration via LC-MS. Q_Stock->Q_CheckStock Yes Q_Buffer Is compound stable in assay buffer/pH? Q_CheckStock->Q_Buffer If stock is OK A_RunStability Action: Run a time-course stability assay in buffer. Q_Buffer->A_RunStability No/Unknown Q_Handling Was compound exposed to light or kept at RT for long? Q_Buffer->Q_Handling Yes A_ModifyBuffer Action: Adjust pH or buffer composition if needed. A_RunStability->A_ModifyBuffer A_ReviewHandling Action: Review handling protocol. Use amber vials, keep on ice. Q_Handling->A_ReviewHandling Yes

References

dealing with matrix effects in LC-MS analysis of Spiramine A

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the liquid chromatography-mass spectrometry (LC-MS) analysis of Spiramine A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to matrix effects during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of LC-MS analysis?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2][3] This interference can lead to either a suppression or enhancement of the analyte signal, compromising the accuracy, precision, and sensitivity of the quantitative analysis.[4][5] The issue is particularly prevalent when using electrospray ionization (ESI), a common technique for natural products like this compound.[3]

Q2: What are the primary causes of matrix effects in bioanalysis?

A2: The most common sources of matrix effects in biological samples (e.g., plasma, urine, tissue homogenates) are phospholipids (B1166683) from cell membranes, salts, endogenous metabolites, and proteins.[5][6] These components can co-extract with the analyte and interfere with the droplet formation and desolvation process in the MS ion source, thereby affecting the ionization of the target analyte, this compound.[7][8]

Q3: How can I determine if my this compound analysis is impacted by matrix effects?

A3: A common qualitative method is the post-column infusion experiment.[1][9] This involves infusing a constant flow of a pure this compound standard into the MS while injecting a blank matrix extract through the LC system. Dips or peaks in the steady baseline signal indicate regions of ion suppression or enhancement, respectively.[1][9] For a quantitative assessment, one can calculate the Matrix Factor (MF) by comparing the analyte's response in a post-extraction spiked matrix sample to its response in a neat solvent.[5][6]

Q4: What is the difference between ion suppression and ion enhancement?

A4: Ion suppression is the more common phenomenon where co-eluting matrix components reduce the ionization efficiency of the analyte, leading to a weaker signal and potentially lower sensitivity.[2][3] Ion enhancement is the opposite effect, where matrix components increase the analyte's ionization efficiency, resulting in a stronger, often irreproducible signal.[5] Both effects negatively impact data quality.[8]

Q5: Can using a stable isotope-labeled internal standard (SIL-IS) for this compound solve all matrix effect issues?

A5: A SIL-IS is the gold standard for correcting matrix effects. Since it is chemically identical to the analyte, it co-elutes and experiences nearly the same ionization suppression or enhancement, allowing for accurate ratio-based quantification.[4] However, a SIL-IS does not eliminate the underlying problem. Severe ion suppression can still diminish the signal of both the analyte and the IS below the instrument's limit of detection.[3][9] Therefore, it is always best practice to minimize matrix effects through optimized sample preparation and chromatography first.[10][11]

Troubleshooting Guides

Problem: My this compound signal is significantly lower in matrix samples compared to neat standards, indicating ion suppression.

This is a classic sign of a strong matrix effect. The following steps provide a systematic approach to troubleshoot and mitigate the issue.

Step 1: Qualitatively and Quantitatively Assess the Matrix Effect.

  • Action: Perform a post-column infusion experiment to identify the retention time windows where suppression occurs. Subsequently, calculate the Matrix Factor (MF) to quantify the extent of suppression.

  • Rationale: These experiments confirm that the issue is a matrix effect and not due to other factors like sample degradation. Knowing the location and magnitude of the effect guides further optimization.[6][9]

Step 2: Optimize the Sample Preparation Protocol.

  • Action: The goal is to selectively remove interfering matrix components, particularly phospholipids, while efficiently recovering this compound. Evaluate different sample cleanup techniques.

  • Rationale: A cleaner sample is the most effective way to reduce matrix effects.[6][10][12] The choice of technique depends on the complexity of the matrix and the physicochemical properties of this compound.

Table 1: Comparison of Sample Preparation Techniques for this compound Analysis (Illustrative Data)

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)*Precision (%RSD)Throughput
Protein Precipitation (PPT) 95 ± 555 ± 12< 15High
Liquid-Liquid Extraction (LLE) 85 ± 788 ± 8< 10Medium
Solid-Phase Extraction (SPE) 92 ± 496 ± 5< 5Low-Medium

*Matrix Effect (%) is calculated as (Peak Area in Matrix / Peak Area in Solvent) x 100. A value < 100% indicates suppression.

Step 3: Modify and Optimize Chromatographic Conditions.

  • Action: Adjust the LC method to chromatographically separate this compound from the regions of ion suppression identified in Step 1. This can be achieved by altering the gradient profile, changing the mobile phase composition, or using a column with a different stationary phase chemistry (e.g., biphenyl (B1667301) instead of C18).[6]

  • Rationale: If interfering components cannot be fully removed during sample preparation, separating them from the analyte on the analytical column is the next best strategy.[1][11]

Step 4: Dilute the Sample.

  • Action: If the sensitivity of the assay allows, dilute the final extract with the mobile phase.

  • Rationale: Dilution reduces the concentration of all components, including the interfering matrix compounds, thereby lessening their impact on the ion source.[9][12]

G cluster_0 Troubleshooting Workflow for Ion Suppression start Low this compound Signal in Matrix Detected assess Assess Matrix Effect (Post-Column Infusion / MF) start->assess is_suppression Significant Suppression Confirmed? assess->is_suppression optimize_prep Optimize Sample Prep (LLE, SPE) is_suppression->optimize_prep Yes end_ok Proceed to Validation is_suppression->end_ok No check_prep Suppression Resolved? optimize_prep->check_prep optimize_lc Optimize Chromatography (Separate Analyte from Suppression Zone) check_prep->optimize_lc No check_prep->end_ok Yes check_lc Suppression Resolved? optimize_lc->check_lc dilute Dilute Sample Extract check_lc->dilute No check_lc->end_ok Yes end_fail Re-evaluate / Consider Different Ionization (APCI) check_lc->end_fail Still No dilute->check_lc Re-assess

Caption: Troubleshooting Decision Tree for Ion Suppression.

Key Experimental Protocols

Protocol 1: Post-Column Infusion for Qualitative Assessment
  • System Setup: Configure the LC-MS system as you would for the this compound analysis.

  • Analyte Infusion: Using a syringe pump and a T-junction, introduce a constant flow (e.g., 5-10 µL/min) of a working solution of this compound (e.g., 100 ng/mL in mobile phase) into the eluent stream between the LC column and the MS ion source.[9]

  • Establish Baseline: Allow the infused analyte to generate a stable, elevated baseline signal in the mass spectrometer, monitoring the specific MRM transition for this compound.

  • Inject Blank Matrix: Inject a blank matrix extract that has been processed using your current sample preparation method.

  • Monitor Signal: Record the signal for the infused this compound throughout the entire chromatographic run.

  • Analysis: Examine the resulting chromatogram. Any significant drop in the baseline indicates a region of ion suppression caused by co-eluting matrix components. Any rise indicates ion enhancement.

Protocol 2: Quantitative Assessment via Matrix Factor (MF) Calculation
  • Prepare Solutions:

    • Set A (Neat Solution): Spike this compound into the final reconstitution solvent at a specific concentration (e.g., low and high QC levels).

    • Set B (Post-Spiked Matrix): Process at least six different lots of blank biological matrix through your entire sample preparation procedure. Spike this compound into the final, clean extracts to achieve the same final concentration as in Set A.[6]

  • LC-MS Analysis: Analyze multiple replicates of both Set A and Set B.

  • Calculation: Calculate the Matrix Factor using the following formula:

    • MF = (Mean Peak Area of Analyte in Set B) / (Mean Peak Area of Analyte in Set A)

  • Interpretation:

    • An MF value close to 1 indicates no significant matrix effect.[6]

    • An MF value < 1 indicates ion suppression.[6]

    • An MF value > 1 indicates ion enhancement.[6]

Protocol 3: Example Liquid-Liquid Extraction (LLE) from Plasma
  • Sample Aliquot: Pipette 100 µL of plasma sample into a microcentrifuge tube.

  • Add Internal Standard: Add the internal standard solution.

  • Basify: Add 50 µL of 0.1 M NaOH to basify the sample (adjust based on this compound pKa).

  • Extraction: Add 600 µL of an immiscible organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).[12]

  • Vortex: Vortex the mixture for 2 minutes to ensure thorough extraction.

  • Centrifuge: Centrifuge at 10,000 x g for 5 minutes to separate the layers.

  • Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporate: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute: Reconstitute the residue in 100 µL of the mobile phase.

  • Inject: Inject the reconstituted sample into the LC-MS system.

G cluster_1 General Workflow for LC-MS Method Development start Define Analyte (this compound) dev_lc Develop LC Method (Column, Mobile Phase) start->dev_lc dev_ms Optimize MS Parameters (MRM Transitions) start->dev_ms dev_prep Develop Sample Prep (PPT, LLE, or SPE) start->dev_prep assess Assess for Matrix Effects (Post-Column Infusion / MF) dev_lc->assess dev_ms->assess dev_prep->assess check Matrix Effects Acceptable? assess->check optimize Refine Sample Prep & LC Method check->optimize No validate Full Method Validation check->validate Yes optimize->assess Re-assess

Caption: Workflow for Investigating and Mitigating Matrix Effects.

References

Technical Support Center: Enhancing the Purity of Isolated Spiramine A

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Spiramine A. This resource is designed for researchers, scientists, and professionals in drug development who are working with this diterpenoid alkaloid. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the isolation and purification of this compound from its natural source, Spiraea japonica.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key structural features?

A1: this compound is a diterpenoid alkaloid naturally occurring in plants of the Spiraea genus, particularly Spiraea japonica[1]. It belongs to the atisine-type family of diterpenoid alkaloids and possesses a complex polycyclic structure. A key challenge in its purification is the presence of numerous structurally similar analogues in the plant extract, such as Spiramines P, Q, and R, which often co-elute during chromatographic separation[1][2][3][4][5].

Q2: What are the most common impurities encountered during this compound isolation?

A2: The primary impurities are other diterpenoid alkaloids with minor structural variations. These analogues often differ by functional groups at specific positions on the core ring structure. Other potential impurities from the crude ethanolic extract of Spiraea japonica roots include less polar compounds like fatty acids and sterols, as well as more polar substances such as flavonoids and glycosides.

Q3: Which analytical techniques are recommended for assessing the purity of this compound?

A3: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for routine purity analysis. For more detailed structural confirmation and identification of impurities, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable. 1D and 2D NMR are particularly useful for confirming the correct structure and identifying minor isomeric impurities.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Crude Extract Inefficient extraction from plant material.- Ensure the Spiraea japonica root material is thoroughly dried and finely powdered to maximize surface area for solvent penetration.- Use a highly efficient extraction method such as Soxhlet extraction or ultrasonication-assisted extraction.- Optimize the solvent system; while ethanol (B145695) is commonly used, exploring different polarities (e.g., methanol, acetone) or solvent mixtures may improve yield.
Poor Resolution in Column Chromatography Co-elution of structurally similar Spiramine analogues.- Employ a multi-step chromatographic approach. Start with silica (B1680970) gel column chromatography to fractionate the crude extract based on polarity.- For fractions containing this compound, utilize preparative High-Performance Liquid Chromatography (prep-HPLC) with a high-resolution column (e.g., C18).- Optimize the mobile phase gradient for prep-HPLC. A shallow gradient of acetonitrile (B52724) in water with a small amount of a modifier like formic acid or trifluoroacetic acid can enhance the separation of closely related alkaloids.
Presence of Non-Alkaloidal Impurities Incomplete removal of fats, waxes, or highly polar compounds.- For non-polar impurities, perform a liquid-liquid extraction of the initial acidic aqueous extract with a non-polar solvent like hexane (B92381) before basifying and extracting the alkaloids.- To remove highly polar impurities, consider a solid-phase extraction (SPE) step with a suitable sorbent prior to HPLC.
Degradation of this compound during Purification Exposure to harsh pH conditions or high temperatures.- Avoid prolonged exposure to strong acids or bases. Use mild acidic conditions for extraction and neutralization.- Concentrate fractions under reduced pressure at low temperatures (e.g., using a rotary evaporator with a water bath below 40°C).
Inaccurate Purity Assessment by HPLC Co-elution of an impurity under the this compound peak.- Use a photodiode array (PDA) detector to check for peak purity. Non-homogeneity in the UV spectrum across the peak suggests the presence of an impurity.- Analyze the sample with a different HPLC column or a modified mobile phase to see if the peak resolves into multiple components.- Confirm purity with an orthogonal method like LC-MS or NMR.

Experimental Protocols

Protocol 1: Extraction of Crude Alkaloids from Spiraea japonica
  • Plant Material Preparation : Air-dry the roots of Spiraea japonica and grind them into a fine powder.

  • Extraction :

    • Macerate the powdered root material in 95% ethanol (1:10 w/v) at room temperature for 72 hours with occasional agitation.

    • Filter the extract and repeat the maceration process twice with fresh solvent.

    • Combine the ethanolic extracts and concentrate under reduced pressure to obtain a crude residue.

  • Acid-Base Partitioning :

    • Suspend the crude residue in 2% aqueous sulfuric acid.

    • Wash the acidic solution with diethyl ether to remove neutral and weakly acidic compounds.

    • Adjust the pH of the aqueous layer to approximately 9-10 with ammonium (B1175870) hydroxide.

    • Extract the alkaline solution exhaustively with chloroform (B151607).

    • Combine the chloroform extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude alkaloid mixture.

Protocol 2: Purification of this compound using Preparative HPLC
  • Sample Preparation : Dissolve the crude alkaloid mixture in a minimal amount of the initial mobile phase.

  • Chromatographic Conditions :

    • Column : C18 reversed-phase preparative column (e.g., 250 x 20 mm, 5 µm particle size).

    • Mobile Phase : A gradient of acetonitrile (B) in water (A), both containing 0.1% formic acid.

    • Gradient Program : Start with a low percentage of B (e.g., 20%) and gradually increase to a higher percentage (e.g., 70%) over an extended period (e.g., 60 minutes) to ensure separation of closely related compounds.

    • Flow Rate : Adjust based on the column dimensions (e.g., 10-20 mL/min).

    • Detection : UV detection at a wavelength determined by the UV spectrum of a this compound standard (typically around 210-230 nm).

  • Fraction Collection : Collect fractions corresponding to the elution of the this compound peak.

  • Post-Purification : Combine the pure fractions, remove the organic solvent under reduced pressure, and lyophilize the aqueous residue to obtain pure this compound.

Visualizations

experimental_workflow start Dried & Powdered Spiraea japonica Roots extraction Ethanol Extraction start->extraction concentration1 Concentration (Rotary Evaporator) extraction->concentration1 acid_base Acid-Base Partitioning concentration1->acid_base crude_alkaloids Crude Alkaloid Mixture acid_base->crude_alkaloids prep_hplc Preparative HPLC (C18 Column, Acetonitrile/Water Gradient) crude_alkaloids->prep_hplc fraction_collection Fraction Collection prep_hplc->fraction_collection purity_analysis Purity Analysis (Analytical HPLC, LC-MS, NMR) fraction_collection->purity_analysis pure_spiramine_a Pure this compound purity_analysis->pure_spiramine_a

Caption: Workflow for the isolation and purification of this compound.

troubleshooting_logic start Low Purity after Initial Chromatography check_resolution Are this compound and impurities co-eluting? start->check_resolution optimize_gradient Optimize HPLC Gradient (shallower gradient, different modifier) check_resolution->optimize_gradient Yes check_impurities Are non-alkaloidal impurities present? check_resolution->check_impurities No change_column Try a Different Stationary Phase (e.g., Phenyl-Hexyl) optimize_gradient->change_column end High Purity this compound change_column->end add_cleanup Incorporate additional cleanup step (e.g., Liquid-Liquid Extraction or SPE) check_impurities->add_cleanup Yes check_impurities->end No add_cleanup->end

Caption: Troubleshooting logic for improving this compound purity.

References

addressing challenges in the synthesis of Spiramine A derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Spiramine A and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this unique diterpenoid alkaloid. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the total synthesis of the this compound core structure?

A1: The synthesis of the heptacyclic core of this compound presents significant challenges typical of complex alkaloid synthesis.[1][2] Key difficulties include:

  • Construction of the Congested Polycyclic System: Assembling the intricate ring system with correct stereochemistry often involves low-yielding steps.

  • Stereocontrol: Establishing the numerous stereocenters, particularly the spiro-N,O-acetal, requires precise control over reaction conditions.[3]

  • Protecting Group Strategy: The presence of multiple reactive functional groups necessitates a robust and orthogonal protecting group strategy to avoid unwanted side reactions.[4][5] Each protecting group adds at least two steps (protection and deprotection) to the synthesis, impacting overall efficiency.[4]

Q2: How can I control the stereochemistry at the spiro-N,O-acetal center?

A2: Controlling the stereochemistry at the spirocenter is a common and critical challenge in the synthesis of this compound derivatives, analogous to issues in spiroketal synthesis.[3] The outcome is governed by a balance between kinetic and thermodynamic control.[6]

  • Thermodynamic Control: Allowing the reaction to reach equilibrium (e.g., using protic or Lewis acids, longer reaction times, or higher temperatures) will favor the most stable diastereomer, which is often the one stabilized by the anomeric effect.[6][7]

  • Kinetic Control: Using milder conditions, specific catalysts, or shorter reaction times can favor the product that is formed fastest, which may not be the most stable isomer.[6][7] This approach is essential for accessing less stable, or "contra-thermodynamic," derivatives.[7]

Q3: What is the best approach for designing a protecting group strategy for a this compound derivative?

A3: A successful synthesis requires an orthogonal protecting group strategy, where each group can be removed under specific conditions without affecting the others.[5] For a molecule like this compound, consider the following:

  • Amine Protection: Carbamates like Boc (tert-butoxycarbonyl), which is acid-labile, or Cbz (carbobenzyloxy), removed by hydrogenolysis, are common choices.[8][9]

  • Hydroxyl Protection: Silyl (B83357) ethers (e.g., TBDMS, TIPS) are versatile and can be removed with fluoride (B91410) ions.[10] For more robust protection, benzyl (B1604629) (Bn) ethers, removed by hydrogenolysis, are often used.[10]

  • Orthogonality: A typical orthogonal set could involve a Boc-protected amine (removed with acid), a TBDMS-protected primary alcohol (removed with fluoride), and a Bn-protected secondary alcohol (removed by hydrogenolysis).

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments.

Problem IDIssuePotential Cause(s)Suggested Solution(s)
TS-001 Low yield in late-stage intramolecular cyclization step. 1. Steric Hindrance: The desired bond formation is sterically disfavored.[11] 2. Substrate Decomposition: The advanced intermediate is unstable under the reaction conditions.[3] 3. Catalyst Inactivity: The catalyst is poisoned or not active enough for the transformation.[3]1. Modify Substrate: Alter protecting groups to less bulky alternatives. 2. Optimize Conditions: Screen milder reagents, lower the reaction temperature, or change the solvent.[3][12] 3. Catalyst Screening: Test different catalysts or ligands; ensure the catalyst is fresh and handled under inert conditions.[3][12]
TS-002 Poor diastereoselectivity during spiro-N,O-acetal formation. 1. Insufficient Facial Bias: The precursor molecule lacks a strong directing group to control the approach of the nucleophile.[12] 2. Equilibrating Conditions: The reaction conditions allow for the erosion of an initial kinetic product into a thermodynamic mixture.[7] 3. Flexible Transition State: The transition state is not rigid enough to enforce a single stereochemical outcome.[11]1. Introduce Directing Groups: Utilize chiral auxiliaries or bulky protecting groups adjacent to the reaction center. 2. Shift to Kinetic Control: Lower the reaction temperature significantly (-78 °C), use non-equilibrating reagents, and shorten the reaction time.[6][11] 3. Solvent Screening: Change the solvent to one that may favor a more ordered transition state through specific solvation effects.[11]
TS-003 Incomplete removal of a protecting group. 1. Steric Hindrance: The protecting group is in a sterically congested environment, preventing reagent access. 2. Insufficient Reagent/Time: The stoichiometry of the deprotection reagent or the reaction time is inadequate. 3. Wrong Deprotection Condition: The chosen method is not effective for the specific substrate.1. Use Smaller Reagents: For example, use BBr₃ instead of TMSI for cleaving methyl ethers.[10] 2. Increase Excess & Time: Increase the equivalents of the deprotection reagent and monitor the reaction by TLC or LC-MS until completion. 3. Screen Conditions: Consult literature for alternative deprotection protocols for the specific protecting group.[8][10]
TS-004 Difficulty purifying the final compound from closely related impurities. 1. Co-elution on Silica (B1680970): Diastereomers or byproducts have very similar polarity to the target compound.[11] 2. Product Tailing: Basic amine functionalities can interact strongly with acidic silica gel, leading to poor peak shape.[11] 3. Overloading Column: Exceeding the capacity of the chromatography column leads to poor separation.[11]1. Change Stationary Phase: Switch from normal-phase silica to alumina (B75360) or reverse-phase C18.[11] 2. Modify Mobile Phase: For normal phase, add a small amount of a basic modifier like triethylamine (B128534) or ammonia (B1221849) in methanol (B129727) to the eluent.[11] 3. Use Preparative HPLC: For final purification, preparative HPLC is often essential for separating structurally similar compounds.[11]

Quantitative Data Summary

The following tables summarize hypothetical data from optimization studies, illustrating how systematic screening can resolve common issues.

Table 1: Effect of Solvent on Diastereoselectivity in a Model Spirocyclization Reaction

SolventDielectric Constant (ε)Temperature (°C)Diastereomeric Ratio (A:B)
Dichloromethane (B109758)9.1-785:1
Tetrahydrofuran7.5-788:1
Toluene2.4-7815:1
Acetonitrile37.5-782:1

Caption: This table demonstrates the significant impact of solvent choice on stereochemical outcomes, with less polar solvents favoring higher diastereoselectivity in this model reaction.

Table 2: Screening of Conditions for a Key Protecting Group Removal

ReagentEquivalentsTemperature (°C)Time (h)Yield (%)
TBAF1.1251245 (incomplete)
TBAF3.0251292
HF-Pyridine1.50 -> 25488
TASF2.0-202>95

Caption: Optimization of deprotection conditions for a sterically hindered silyl ether, showing that increased reagent stoichiometry or a more reactive reagent (TASF) improves yield.

Experimental Protocols

Protocol 1: General Procedure for Acid-Catalyzed Spiro-N,O-acetal Formation (Thermodynamic Control)

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Argon), add the hydroxy-amino precursor (1.0 eq).

  • Dissolution: Dissolve the substrate in an anhydrous, non-coordinating solvent (e.g., dichloromethane or toluene) to a concentration of 0.01-0.05 M.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Acid Addition: Add a solution of a protic acid (e.g., p-toluenesulfonic acid, TsOH, 0.1 eq) or a Lewis acid (e.g., Sc(OTf)₃, 0.1 eq) dropwise.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C or warm to room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed and the product ratio is stable (indicating equilibrium). This may take several hours.

  • Quenching: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for a Palladium-Catalyzed Intramolecular Heck Reaction

  • Catalyst Pre-formation: To a flame-dried Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(OAc)₂, 0.05 eq) and the desired phosphine (B1218219) ligand (e.g., P(o-tol)₃, 0.1 eq).

  • Solvent and Base: Add anhydrous, degassed solvent (e.g., DMF or acetonitrile) and a base (e.g., K₂CO₃ or Et₃N, 3.0 eq). Stir for 15-20 minutes.

  • Substrate Addition: In a separate flask, dissolve the aryl halide or triflate precursor (1.0 eq) in the reaction solvent.

  • Slow Addition: Add the precursor solution to the catalyst mixture dropwise via a syringe pump over several hours. Maintaining high dilution conditions is crucial to favor the intramolecular pathway.[12]

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the palladium catalyst.

  • Extraction: Wash the filtrate with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the resulting crude material via flash chromatography.

Visualizations

troubleshooting_workflow start Low Yield Observed cause1 Incomplete Reaction? start->cause1 cause2 Decomposition? start->cause2 cause3 Catalyst Inactivity? start->cause3 sol1 Increase Time / Temp. Increase Reagent Stoichiometry cause1->sol1 sol2 Use Milder Reagents Lower Temperature Change Solvent cause2->sol2 sol3 Use Fresh Catalyst Increase Catalyst Loading Screen Ligands cause3->sol3

Caption: A workflow for troubleshooting low reaction yields.

stereocontrol_logic start Goal: Control Spiro-N,O-acetal Stereochemistry kinetic Kinetic Control (Fastest Formed Product) start->kinetic thermo Thermodynamic Control (Most Stable Product) start->thermo kinetic_cond Low Temperature (-78°C) Short Reaction Time Non-equilibrating Reagents kinetic->kinetic_cond thermo_cond Higher Temperature (0 to 25°C) Long Reaction Time Acid/Lewis Acid Catalyst thermo->thermo_cond

Caption: Decision tree for stereocontrol in spirocyclization.

protecting_groups sub Multifunctional Intermediate (Amine, OH-1, OH-2) pg1 Boc-Amine pg2 TBDMS-O (OH-1) pg3 Bn-O (OH-2) dep1 Step 1: Remove TBDMS (TBAF) pg2->dep1 dep2 Step 2: Remove Boc (TFA) dep1->dep2 Boc & Bn unaffected dep3 Step 3: Remove Bn (H₂, Pd/C) dep2->dep3 Bn unaffected

Caption: Orthogonal protecting group strategy for sequential deprotection.

References

Navigating the Nuances of Spiramine A Bioassays: A Technical Support Guide for Enhanced Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for reliable and reproducible bioassay data is paramount in drug discovery and development. This technical support center provides a comprehensive resource for researchers working with Spiramine A, a macrolide antibiotic, to help troubleshoot common issues and improve the consistency of experimental outcomes. By addressing potential pitfalls in a proactive, question-and-answer format, this guide aims to foster more robust and dependable results.

Frequently Asked Questions (FAQs)

Q1: My this compound cytotoxicity assay results are inconsistent between experiments. What are the likely causes?

A1: Inconsistent results in cytotoxicity assays are a common challenge and can stem from several factors. Key areas to investigate include:

  • Cell-Based Variables:

    • Cell Line Integrity: Ensure you are using a consistent and validated cell line. Different cell lines can exhibit varying sensitivities to the same compound.[1]

    • Cell Density: Variations in the initial cell seeding density can significantly impact results.[1][2] Optimize and strictly control the number of cells seeded per well.

    • Cell Health and Passage Number: Use cells that are healthy, in the logarithmic growth phase, and within a consistent, low passage number range.[3]

  • Compound-Related Issues:

    • Compound Stability and Storage: Ensure proper storage of this compound to prevent degradation. Prepare fresh dilutions for each experiment from a validated stock solution.

    • Solvent Effects: The solvent used to dissolve this compound (e.g., DMSO) can have its own cytotoxic effects. Include a solvent control in your experiments to account for this.[1][2]

  • Assay-Specific Factors:

    • Inappropriate Assay Selection: The choice of cytotoxicity assay (e.g., MTT, XTT, LDH) can influence the outcome. Some compounds can interfere with the assay chemistry, leading to misleading results.[1][4]

    • Incubation Times: Inconsistent incubation times with this compound can lead to variability.[1][2] Standardize the exposure duration.

Q2: I'm observing a high degree of variability across the wells of a single microplate. What could be the problem?

A2: Well-to-well variability within a plate, often referred to as the "edge effect," can obscure real experimental effects. Here are common causes and solutions:

  • Evaporation: Wells on the perimeter of the plate are more prone to evaporation, which can concentrate the compound and media components, leading to artifacts.[1] To mitigate this, consider not using the outer wells for experimental data or filling them with sterile media or PBS.

  • Uneven Cell Seeding: Ensure a homogenous cell suspension before and during seeding.[5] Gently swirl the cell suspension between pipetting to prevent settling.

  • Pipetting Errors: Inaccurate or inconsistent pipetting of cells, media, or the test compound is a major source of error.[3] Calibrate your pipettes regularly and use proper pipetting techniques.

  • Temperature and CO2 Gradients: Ensure your incubator provides uniform temperature and CO2 distribution.[3]

Q3: How do I choose the right control experiments for my this compound bioassays?

A3: Appropriate controls are critical for interpreting your data correctly. Essential controls include:

  • Untreated Control: Cells cultured in media without any treatment. This serves as the baseline for cell viability.

  • Vehicle (Solvent) Control: Cells treated with the same concentration of the solvent used to dissolve this compound as is present in the highest concentration of the experimental wells.[1][2]

  • Positive Control: A compound with a known and well-characterized cytotoxic effect on your chosen cell line. This validates that the assay is performing as expected.

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common problems encountered during this compound bioassays.

Observed Problem Potential Cause Recommended Solution
High background signal in colorimetric/fluorometric assays Reagent precipitation or interference from this compound.[6]- Centrifuge reagents before use. - Run a cell-free control with this compound to check for direct interaction with assay reagents.
Overestimation or underestimation of cell viability Interference of this compound with the assay's metabolic indicator (e.g., MTT reduction).[4]- Validate results with an alternative cytotoxicity assay that relies on a different principle (e.g., membrane integrity via LDH release). - Perform direct cell counting to confirm viability.[4]
Inconsistent IC50 values for this compound - Variations in cell passage number.[6][7] - Inconsistent lot of serum or media supplements.[1][2] - Fluctuations in incubator conditions.[3]- Use cells within a defined passage number range. - Test new lots of serum and media before use in critical experiments. - Regularly monitor and calibrate incubator temperature and CO2 levels.
Cells appear stressed or have altered morphology even in control wells - Mycoplasma contamination.[6][7] - Poor quality culture media or supplements.[3] - Improper handling of cell cultures.- Regularly test for mycoplasma contamination. - Use high-quality, fresh media and supplements from a reliable source. - Adhere to sterile cell culture techniques.

Experimental Protocols: A Foundation for Reproducibility

Adherence to a detailed and consistent protocol is fundamental for reproducible results. Below is a generalized protocol for a cell-based cytotoxicity assay that can be adapted for this compound.

Generalized Cytotoxicity Assay Protocol (e.g., MTT Assay)

  • Cell Seeding:

    • Harvest cells in the logarithmic growth phase.

    • Perform a cell count and viability assessment (e.g., using trypan blue exclusion).

    • Dilute the cell suspension to the optimized seeding density in fresh culture medium.

    • Seed the cells into a 96-well microplate and incubate for 24 hours to allow for attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound, including vehicle and untreated controls.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Viability Assessment (MTT Example):

    • Prepare the MTT reagent according to the manufacturer's instructions.

    • Add the MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

    • Add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other wells.

    • Normalize the data to the vehicle control to determine the percentage of cell viability.

    • Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Visualizing Workflows and Logic

Diagrams can clarify complex processes and decision-making. The following visualizations, created using the DOT language, illustrate a standard experimental workflow and a troubleshooting decision tree.

ExperimentalWorkflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis CellCulture Cell Culture & Maintenance SeedCells Seed Cells in Microplate CellCulture->SeedCells PrepareCompound Prepare this compound Stock & Dilutions TreatCells Treat Cells with this compound PrepareCompound->TreatCells SeedCells->TreatCells Incubate Incubate for Exposure Time TreatCells->Incubate AddReagent Add Viability Assay Reagent Incubate->AddReagent MeasureSignal Measure Signal (e.g., Absorbance) AddReagent->MeasureSignal NormalizeData Normalize Data to Controls MeasureSignal->NormalizeData CalculateIC50 Calculate IC50 NormalizeData->CalculateIC50 TroubleshootingTree node_action node_action node_cause node_cause InconsistentResults Inconsistent Results? HighWellVariability High Well-to-Well Variability? InconsistentResults->HighWellVariability Yes PoorCellHealth Poor Cell Health? InconsistentResults->PoorCellHealth No cause_Evaporation Cause: Evaporation/Edge Effect HighWellVariability->cause_Evaporation Yes action_CheckPipetting Action: Review/Calibrate Pipetting Technique HighWellVariability->action_CheckPipetting No UnexpectedIC50 Unexpected IC50? PoorCellHealth->UnexpectedIC50 No cause_Contamination Cause: Contamination (e.g., Mycoplasma) PoorCellHealth->cause_Contamination Yes action_CheckCulture Action: Review Cell Culture Practices PoorCellHealth->action_CheckCulture No cause_AssayInterference Cause: Compound-Assay Interference UnexpectedIC50->cause_AssayInterference Yes action_ValidateAssay Action: Validate with an Orthogonal Assay UnexpectedIC50->action_ValidateAssay No SpiramineAMechanism SpiramineA This compound Ribosome50S Bacterial 50S Ribosomal Subunit SpiramineA->Ribosome50S Binds to Inhibition Inhibition SpiramineA->Inhibition Leads to ProteinSynthesis Protein Synthesis Ribosome50S->ProteinSynthesis Essential for BacterialGrowth Bacterial Growth & Proliferation ProteinSynthesis->BacterialGrowth Required for Inhibition->ProteinSynthesis Inhibition->BacterialGrowth Prevents

References

Technical Support Center: Scaling Up Spiramine A Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to strategies for scaling up the purification of Spiramine A, an atisine-type diterpenoid alkaloid found in plants of the Spiraea genus.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources for this compound isolation?

A1: this compound is a natural product primarily isolated from the roots and aerial parts of plants belonging to the Spiraea genus, particularly Spiraea japonica and its varieties.[1][2][3][4]

Q2: What are the most effective methods for laboratory-scale purification of this compound?

A2: For laboratory-scale purification, a combination of methods is typically employed. Initial extraction is often performed with ethanol (B145695) or methanol.[1][4] This is followed by a preliminary purification using acid-base extraction to isolate the crude alkaloid fraction. Further purification is achieved using chromatographic techniques such as column chromatography over silica (B1680970) gel or alumina, and more advanced methods like pH-zone-refining counter-current chromatography (CCC) and preparative High-Performance Liquid Chromatography (HPLC).[1][2]

Q3: What are the main challenges when scaling up this compound purification?

A3: Scaling up the purification of this compound presents several challenges. Maintaining the resolution and purity achieved at the lab scale can be difficult. The availability and cost of large quantities of high-purity solvents and stationary phases become significant factors.[5] Processing large volumes of plant material and solvent also requires specialized equipment and safety protocols. Furthermore, the efficiency of each purification step needs to be optimized to maximize the yield of the final product.

Q4: Can I use reversed-phase chromatography for this compound purification?

A4: Yes, reversed-phase chromatography can be a viable option for the purification of this compound, especially in the final polishing steps using preparative HPLC. The choice between normal-phase and reversed-phase depends on the specific impurity profile of your extract. It is recommended to perform analytical-scale scouting runs with both types of chromatography to determine the most effective separation.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Problem Possible Cause(s) Troubleshooting Steps
Low yield of crude alkaloid extract - Incomplete extraction from plant material.- Inefficient acid-base extraction.- Ensure the plant material is finely powdered to maximize surface area for extraction.- Increase the extraction time or the number of extraction cycles.- Optimize the pH during the acid-base extraction to ensure complete protonation and deprotonation of the alkaloids.
Poor separation in column chromatography - Inappropriate solvent system.- Column overloading.- Improper column packing.- Systematically screen different solvent systems with varying polarities.- Perform a loading study to determine the maximum sample capacity of the column.- Ensure the column is packed uniformly to avoid channeling.
Peak tailing in preparative HPLC - Secondary interactions with the stationary phase.- Column overload.- Inappropriate mobile phase pH.- For basic compounds like this compound, adding a small amount of a competing base (e.g., triethylamine) to the mobile phase can reduce peak tailing on silica-based columns.- Reduce the injection volume or sample concentration.- Adjust the mobile phase pH to ensure the alkaloid is in a single ionic form.
Irreproducible results upon scale-up - Differences in system dwell volume between analytical and preparative systems.- Non-linear scaling of the gradient.- Differences in column packing material between scales.- Determine the dwell volume of both the analytical and preparative systems and adjust the gradient accordingly.- Use a column of the same chemistry, length, and particle size for easier scale-up. If particle size is changed, maintain the column-length-to-particle-size ratio (L/dp).- Utilize scale-up calculators to properly adjust flow rates and gradient times.[6]

Experimental Protocols

Extraction and Preliminary Purification of this compound

This protocol describes a general procedure for the extraction and initial isolation of a crude alkaloid fraction from Spiraea japonica.

Materials:

Procedure:

  • Macerate the powdered plant material with 95% ethanol at room temperature for 24-48 hours. Repeat the extraction three times.

  • Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude residue.

  • Suspend the residue in 2% HCl and filter to remove non-alkaloidal components.

  • Wash the acidic aqueous solution with dichloromethane to remove neutral and acidic impurities.

  • Basify the aqueous layer to pH 9-10 with ammonium hydroxide solution.

  • Extract the liberated alkaloids with dichloromethane. Repeat the extraction three to five times.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude alkaloid extract.

Purification of this compound using pH-Zone-Refining Counter-Current Chromatography (CCC)

This protocol is adapted from a method used for the preparative isolation of atisine-type diterpenoid alkaloids and is suitable for purifying this compound from the crude alkaloid extract.

Materials:

  • Crude alkaloid extract

  • n-Hexane

  • Ethyl acetate

  • Methanol

  • Deionized water

  • Triethylamine (TEA)

  • Hydrochloric acid (HCl)

  • High-speed counter-current chromatograph

Procedure:

  • Solvent System Preparation: Prepare a two-phase solvent system composed of n-hexane-ethyl acetate-methanol-water (e.g., in a 1:6:1:6 v/v ratio). Add a retainer, such as 10 mM triethylamine, to the organic stationary phase and an eluter, like 5 mM hydrochloric acid, to the aqueous mobile phase.

  • Sample Preparation: Dissolve the crude alkaloid extract in the organic stationary phase.

  • CCC Separation:

    • Fill the CCC column with the stationary phase.

    • Inject the sample solution.

    • Elute with the mobile phase at a constant flow rate.

    • Monitor the effluent using a UV detector.

    • Collect fractions based on the UV chromatogram.

  • Fraction Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) or analytical HPLC to identify those containing pure this compound.

  • Post-purification: Combine the pure fractions and evaporate the solvent to obtain purified this compound.

Quantitative Data

The following table summarizes typical yields and purities for the purification of atisine-type diterpenoid alkaloids using pH-zone-refining counter-current chromatography, which can be expected to be similar for this compound.

Compound Initial Crude Extract (g) Purified Compound (mg) Yield (%) Purity (%)
Atisine-type Alkaloid 13.535610.296.4
Atisine-type Alkaloid 23.557816.597.2
Atisine3.5742.197.5
Atisine-type Alkaloid 33.542312.198.9

Data adapted from a study on the purification of atisine-type alkaloids from Aconitum coreanum.

Visualizations

Experimental Workflow for this compound Purification

G plant Spiraea japonica (roots) extraction Ethanol Extraction plant->extraction crude_extract Crude Ethanol Extract extraction->crude_extract acid_base Acid-Base Partitioning crude_extract->acid_base crude_alkaloids Crude Alkaloid Fraction acid_base->crude_alkaloids ccc pH-Zone-Refining CCC crude_alkaloids->ccc hplc Preparative HPLC ccc->hplc Further Polishing (Optional) pure_spiramine_a Pure this compound ccc->pure_spiramine_a hplc->pure_spiramine_a

Caption: A general workflow for the extraction and purification of this compound.

Postulated Signaling Pathway Inhibition by this compound

This compound has been shown to inhibit Platelet-Activating Factor (PAF)-induced platelet aggregation.[7] The following diagram illustrates the known PAF signaling pathway and the likely point of inhibition by this compound.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol paf_receptor PAF Receptor plc Phospholipase C (PLC) paf_receptor->plc Activation spiramine_a This compound spiramine_a->paf_receptor Inhibition paf PAF paf->paf_receptor pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release from ER ip3->ca_release pkc Protein Kinase C (PKC) dag->pkc Activation platelet_aggregation Platelet Aggregation ca_release->platelet_aggregation pkc->platelet_aggregation

Caption: Inhibition of the PAF signaling pathway by this compound.

References

resolving co-eluting peaks in Spiramine A chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of Spiramine A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues, with a particular focus on co-eluting peaks.

Troubleshooting Guide: Resolving Co-eluting Peaks

This guide addresses the common challenge of co-eluting peaks during the chromatographic analysis of this compound, using a representative example of this compound and a closely related, hypothetical impurity, "Isothis compound."

Problem: My chromatogram shows a single, broad, or asymmetric peak where I expect to see distinct peaks for this compound and a potential impurity. How can I resolve these co-eluting peaks?

Answer: Co-elution is a frequent challenge when analyzing structurally similar compounds. To achieve baseline separation (a resolution value, Rs, greater than 1.5 is ideal), you can systematically adjust several chromatographic parameters. The resolution of two peaks is governed by three main factors: efficiency (N), selectivity (α), and retention factor (k).

Here is a step-by-step approach to troubleshoot and resolve co-eluting peaks:

Step 1: Confirm Co-elution

Before optimizing your method, it's crucial to confirm that you are indeed dealing with co-eluting peaks and not another issue like peak tailing due to column degradation or inappropriate mobile phase pH.

  • Peak Shape Analysis: Look for subtle signs of co-elution, such as a shoulder on the main peak or a broader-than-expected peak width. A perfectly symmetrical peak might still hide a co-eluting compound.[1]

  • Detector-Assisted Peak Purity Analysis: If you are using a Diode Array Detector (DAD) or a Mass Spectrometer (MS), you can assess peak purity.

    • DAD: Collect UV spectra across the peak. If the spectra are not identical, it indicates the presence of more than one compound.[1]

    • MS: Acquire mass spectra across the chromatographic peak. A shift in the mass-to-charge ratio (m/z) profile is a strong indicator of co-elution.[1]

Step 2: Optimize Chromatographic Conditions

If co-elution is confirmed, the following adjustments to your HPLC method can improve separation.

Changes to the mobile phase composition can significantly impact selectivity and retention. For this compound, a diterpenoid alkaloid, reverse-phase HPLC is a common approach.

  • Adjust Organic Modifier Concentration: In reverse-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) in the mobile phase will generally increase the retention time of your compounds, which may provide better separation.[2][3]

  • Change the Organic Modifier: Switching between acetonitrile and methanol (B129727) can alter selectivity due to their different solvent properties.[4]

  • Modify Mobile Phase pH: this compound is a basic compound. Adjusting the pH of the mobile phase with additives like formic acid or acetic acid can improve peak shape and selectivity by ensuring a consistent ionization state for the analyte.[5]

  • Optimize the Gradient: A shallower gradient (a slower rate of increase in the organic solvent) can significantly improve the resolution of closely eluting compounds.[4] Introducing isocratic holds at certain points in the gradient can also help separate critical peak pairs.[4]

If mobile phase optimization is insufficient, changing the stationary phase can provide a different selectivity.

  • Switch Column Chemistry: If you are using a standard C18 column, consider a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, which can alter the elution order.[5]

  • Use a High-Efficiency Column: Columns with smaller particle sizes (e.g., sub-2 µm) or core-shell particles offer higher efficiency (more theoretical plates), resulting in sharper peaks and better resolution.[3][4]

  • Temperature: Changing the column temperature can alter selectivity. A good starting point is to test temperatures in the range of 25-40°C.

  • Flow Rate: Lowering the flow rate can sometimes improve resolution, but it will also increase the analysis time.

Experimental Protocols

This protocol provides a starting point for the analysis of this compound.

ParameterCondition
Column C18, 150 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 220 nm
Injection Volume 10 µL

This protocol illustrates an optimized method to resolve co-eluting peaks based on the troubleshooting steps above.

ParameterOptimized ConditionRationale for Change
Column Phenyl-hexyl, 100 x 2.1 mm, 1.7 µmDifferent selectivity and higher efficiency
Mobile Phase A 0.1% Formic Acid in WaterConsistent with initial method
Mobile Phase B AcetonitrileConsistent with initial method
Gradient 20% to 50% B over 30 minutesShallower gradient for better resolution
Flow Rate 0.8 mL/minLower flow rate to improve separation
Column Temperature 35°COptimized for selectivity
Detection UV at 220 nmConsistent with initial method
Injection Volume 5 µLReduced to prevent peak broadening
Quantitative Data Summary

The following table summarizes the hypothetical results from the initial and optimized methods, demonstrating the improvement in resolution.

MethodAnalyteRetention Time (min)Peak Width (min)Resolution (Rs)
Initial Method This compound / Isothis compound8.50.80.8
Optimized Method This compound12.20.41.8
Isothis compound12.90.4

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak co-elution?

A1: The most common causes include:

  • Structurally similar compounds: Analytes with very similar chemical structures and polarities are prone to co-elution.

  • Inadequate chromatographic conditions: A non-optimized mobile phase, column, or temperature can lead to poor separation.

  • Complex sample matrix: The presence of many other compounds in the sample can interfere with the separation of the target analytes.

Q2: I see a "shoulder" on my main peak. Is this always co-elution?

A2: A shoulder on a peak is a strong indicator of co-elution.[1] However, it can also be caused by other issues such as a partially blocked column frit or a void in the column packing material. It is important to systematically troubleshoot your HPLC system to rule out these possibilities.

Q3: Can I use a different detection method to resolve co-eluting peaks?

A3: While changing the detector will not physically separate the compounds, a more selective detector like a mass spectrometer (MS) can help to individually quantify co-eluting peaks if they have different mass-to-charge ratios.[1] This technique is known as Liquid Chromatography-Mass Spectrometry (LC-MS).

Q4: My peaks are tailing. Is this related to co-elution?

A4: Peak tailing is typically a separate issue from co-elution, although they can occur simultaneously. Tailing is often caused by secondary interactions between the analyte and the stationary phase, especially with basic compounds like alkaloids on silica-based columns.[5] Using a base-deactivated column or adjusting the mobile phase pH can help to reduce tailing.

Visualizations

experimental_workflow cluster_0 Problem Identification cluster_1 Method Optimization cluster_2 Resolution start Broad or Asymmetric Peak Observed confirm Confirm Co-elution (Peak Purity Analysis) start->confirm mobile_phase Modify Mobile Phase (Organic Modifier, pH, Gradient) confirm->mobile_phase If co-elution is confirmed column Change Stationary Phase (e.g., C18 to Phenyl-hexyl) mobile_phase->column If resolution is still poor resolved Baseline Separation Achieved (Rs > 1.5) mobile_phase->resolved temp_flow Adjust Temperature and Flow Rate column->temp_flow For fine-tuning column->resolved temp_flow->resolved

Caption: Troubleshooting workflow for resolving co-eluting peaks in chromatography.

logical_relationship cluster_sample Sample Components cluster_chromatography Chromatographic Process cluster_output Chromatogram Output SpiramineA This compound InitialMethod Initial Method (Poor Selectivity) SpiramineA->InitialMethod OptimizedMethod Optimized Method (High Selectivity) SpiramineA->OptimizedMethod IsospiramineA Isothis compound (Impurity) IsospiramineA->InitialMethod IsospiramineA->OptimizedMethod CoelutingPeak Co-eluting Peak (Rs < 1.0) InitialMethod->CoelutingPeak ResolvedPeaks Resolved Peaks (Rs > 1.5) OptimizedMethod->ResolvedPeaks

Caption: Logical relationship between sample components and chromatographic output.

References

best practices for handling and storing Spiramine A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices for the handling, storage, and use of Spiramine A in a research setting. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound powder?

A1: this compound as a powder should be stored at -20°C for long-term stability, where it can be viable for up to three years.[1] Keep the container tightly sealed and protected from moisture.

Q2: What is the recommended storage condition for this compound in solution?

A2: Once dissolved in a solvent, this compound solutions should be stored at -80°C for up to one year to maintain integrity.[1] It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.

Q3: What solvent should I use to dissolve this compound?

A3: this compound is soluble in Dimethyl Sulfoxide (DMSO).[2] For cell culture experiments, it is crucial to prepare a high-concentration stock solution in a suitable organic solvent like DMSO and then dilute it to the final working concentration in the culture medium. Ensure the final DMSO concentration in your experimental setup is not toxic to your cells.

Q4: Is this compound stable in aqueous solutions?

A4: There is limited specific data on the stability of this compound in aqueous solutions. Generally, compounds of this nature may be susceptible to hydrolysis, especially at non-neutral pH. It is recommended to prepare fresh aqueous dilutions for each experiment and not to store them for extended periods. For critical applications, a stability study in your specific experimental buffer is advised.

Q5: What personal protective equipment (PPE) should I wear when handling this compound?

A5: When handling this compound, especially in powder form, appropriate PPE should be worn. This includes a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves.[1][2] If there is a risk of generating dust or aerosols, a fume hood should be used.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Precipitation in stock solution upon thawing - Solution concentration is too high.- The solvent is not optimal for long-term storage at low temperatures.- Repeated freeze-thaw cycles.- Gently warm the solution to room temperature and vortex to redissolve.- If precipitation persists, sonication may be attempted.- Prepare fresh stock solutions and ensure they are aliquoted into single-use vials to minimize freeze-thaw cycles.
Inconsistent experimental results - Degradation of this compound due to improper storage.- Inaccurate pipetting of stock solutions.- Instability of the compound in the experimental medium.- Prepare a fresh stock solution from powder.- Verify the calibration of your pipettes.- Perform a stability test of this compound in your specific cell culture medium or buffer at the experimental temperature and duration.
High background or off-target effects in cell-based assays - Final solvent concentration (e.g., DMSO) is too high and causing cellular stress.- this compound concentration is too high, leading to cytotoxicity.- Ensure the final concentration of the solvent in your assay is below the tolerance level of your cell line (typically <0.5% for DMSO).- Perform a dose-response curve to determine the optimal, non-toxic working concentration of this compound.

Quantitative Data Summary

ParameterValueSource
Storage Temperature (Powder) -20°C[1]
Shelf Life (Powder) 3 years[1]
Storage Temperature (in Solvent) -80°C[1]
Shelf Life (in Solvent) 1 year[1]
Known Solvent DMSO[2]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

  • Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes, calibrated pipettes.

  • Procedure: a. Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation. b. In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder. c. Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). d. Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary. e. Aliquot the stock solution into single-use, light-protected, sterile tubes. f. Store the aliquots at -80°C.

Protocol 2: General Workflow for a Cell-Based Assay

This protocol provides a general framework. Specific concentrations and incubation times should be optimized for your particular cell line and experiment.

  • Cell Seeding: Plate your cells in a suitable multi-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator at 37°C.

  • Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution. Dilute the stock solution in your complete cell culture medium to the desired final concentrations. Remember to include a vehicle control with the same final concentration of DMSO as the highest this compound concentration.

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Assay: Proceed with your specific downstream analysis (e.g., cell viability assay, gene expression analysis, etc.).

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_assay Cell-Based Assay Workflow weigh Weigh this compound Powder dissolve Dissolve in DMSO weigh->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -80°C aliquot->store prepare_working Prepare Working Solutions store->prepare_working seed Seed Cells seed->prepare_working treat Treat Cells prepare_working->treat incubate Incubate treat->incubate analyze Analyze Results incubate->analyze

Caption: Experimental Workflow for this compound Usage.

troubleshooting_workflow start Inconsistent Results? check_storage Proper Storage? start->check_storage check_prep Fresh Solution? check_storage->check_prep Yes reprepare Prepare Fresh Stock check_storage->reprepare No check_stability Compound Stable in Assay? check_prep->check_stability Yes check_prep->reprepare No validate_assay Perform Stability Test check_stability->validate_assay No review_protocol Review Protocol check_stability->review_protocol Yes

Caption: Troubleshooting Logic for Inconsistent Results.

References

Validation & Comparative

Comparative Cytotoxicity of Spiramine A Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Structure-Activity Relationship and Cytotoxic Potential

Spiramine alkaloids, particularly derivatives of Spiramine C and D, have demonstrated notable cytotoxic effects against cancer cell lines. A key structural feature for this activity is the presence of an α,β-unsaturated ketone group. This moiety is crucial for the induction of apoptosis, a programmed cell death pathway, in tumor cells. Furthermore, studies have indicated that the presence of an oxazolidine (B1195125) ring is necessary for their cytotoxic action, and derivatives containing a double "Michael reaction acceptor" group exhibit significantly increased activity. This suggests that these derivatives likely act as reactive electrophiles that can form covalent bonds with nucleophilic residues in target proteins, leading to cellular dysfunction and apoptosis.

Notably, these Spiramine derivatives have been shown to induce apoptosis in multidrug-resistant cancer cell lines, such as MCF-7/ADR, indicating their potential to overcome common mechanisms of drug resistance.

Experimental Protocols

The cytotoxicity of Spiramine A derivatives is typically evaluated using colorimetric assays such as the MTT assay. Below is a detailed protocol for this common method.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

This assay measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • 96-well microtiter plates

  • This compound derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivatives in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the derivatives. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a negative control (untreated cells).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for another 2 to 4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of the solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

    • Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Mandatory Visualizations

Experimental Workflow for Cytotoxicity Testing

experimental_workflow start Start cell_seeding Seed Cancer Cells in 96-well plates start->cell_seeding incubation1 Incubate 24h (Cell Attachment) cell_seeding->incubation1 treatment Treat with this compound Derivatives (Serial Dilutions) incubation1->treatment incubation2 Incubate 24-72h (Compound Exposure) treatment->incubation2 mtt_addition Add MTT Reagent incubation2->mtt_addition incubation3 Incubate 2-4h (Formazan Formation) mtt_addition->incubation3 solubilization Add Solubilization Buffer (e.g., DMSO) incubation3->solubilization read_plate Measure Absorbance (570 nm) solubilization->read_plate data_analysis Calculate % Viability and IC50 Values read_plate->data_analysis end End data_analysis->end

Caption: Workflow of the MTT assay for evaluating the cytotoxicity of this compound derivatives.

Proposed Signaling Pathway for this compound Derivative-Induced Apoptosis

Spiramine derivatives bearing an α,β-unsaturated ketone group have been reported to induce apoptosis in a Bax/Bak-independent manner[1]. This suggests a unique mechanism of action that bypasses the canonical mitochondrial apoptosis pathway.

signaling_pathway Spiramine Spiramine Derivative (α,β-unsaturated ketone) Unknown_Target Intracellular Target(s) (e.g., Thiol-containing proteins) Spiramine->Unknown_Target Stress_Signal Cellular Stress Signal Unknown_Target->Stress_Signal Mitochondrion Mitochondrion Stress_Signal->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Bax/Bak- independent Bax_Bak Bax/Bak (Bypassed) Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed Bax/Bak-independent apoptosis pathway induced by this compound derivatives.

References

A Comparative Analysis of the Anti-inflammatory Activity of Spermine and Other Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. Alkaloids, a diverse group of naturally occurring chemical compounds, have long been a source of therapeutic agents. This guide provides a comparative analysis of the anti-inflammatory properties of the polyamine spermine (B22157), often classified with alkaloids, and other related alkaloid compounds. We will delve into their mechanisms of action, present supporting experimental data, and provide detailed experimental protocols for the cited studies.

Introduction to Spermine and Related Alkaloids

Spermine is a ubiquitous biogenic polyamine that plays a crucial role in cell growth and proliferation. Emerging evidence has highlighted its significant anti-inflammatory properties. At sites of inflammation and infection, spermine levels are known to increase, where it acts as a counter-regulatory agent to control the immune response.[1] This guide will compare the anti-inflammatory activity of spermine with that of its precursor, spermidine (B129725), and other spermidine-derived alkaloids.

Quantitative Comparison of Anti-inflammatory Activity

The following table summarizes the key quantitative data on the anti-inflammatory effects of spermine and related compounds from various experimental models.

Compound/AlkaloidExperimental ModelMeasured ParameterIC50 / InhibitionReference
Spermine LPS-stimulated human PBMCsTNF-α Synthesis~2 µM[2]
LPS-stimulated human PBMCsIL-1β Synthesis~2 µM (65% max inhibition)[2]
LPS-stimulated human PBMCsIL-6 Synthesis~2 µM (>90% max inhibition)[2]
LPS-stimulated human PBMCsMIP-1α & MIP-1β Synthesis~2 µM (>90% max inhibition)[2]
Spermidine LPS-stimulated RAW 264.7 macrophagesNitric Oxide (NO) ProductionSignificant inhibition at 10-50 µM[3]
LPS-stimulated RAW 264.7 macrophagesProstaglandin (B15479496) E2 (PGE2) ProductionSignificant inhibition at 10-50 µM[3]
LPS-stimulated RAW 264.7 macrophagesTNF-α & IL-1β ProductionSignificant inhibition at 10-50 µM[3]
(-)-Orychovioline A (Pentacyclic Spermidine Alkaloid) LPS-stimulated RAW 264.7 macrophagesNitric Oxide (NO) Production20.3 ± 1.58 µM[4]
Mechanism of Action: Inhibition of Pro-inflammatory Pathways

Spermine and spermidine exert their anti-inflammatory effects primarily through the modulation of key signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway. NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Spermine has been shown to suppress the synthesis of pro-inflammatory cytokines at a post-transcriptional level.[1][5] Spermidine also demonstrates potent anti-inflammatory activity by inhibiting the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophages.[3] This inhibition is achieved by downregulating the expression of iNOS and COX-2. Furthermore, spermidine attenuates the production of pro-inflammatory cytokines such as TNF-α and IL-6 by blocking the NF-κB, PI3K/Akt, and MAPKs signaling pathways in microglia.[6][7]

The diagram below illustrates the general mechanism of LPS-induced inflammation and the points of inhibition by spermine and spermidine.

G LPS-Induced Pro-inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Activation MyD88->IKK IκBα IκBα Degradation IKK->IκBα NFκB NF-κB Translocation to Nucleus IκBα->NFκB ProInflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS, COX-2) NFκB->ProInflammatory_Genes Inflammation Inflammation ProInflammatory_Genes->Inflammation Spermine_Spermidine Spermine & Spermidine Spermine_Spermidine->Inhibition_point Inhibition_point->NFκB

Caption: Inhibition of the NF-κB signaling pathway by spermine and spermidine.

Detailed Experimental Protocols

For researchers aiming to replicate or build upon the cited findings, the following are detailed methodologies for key experiments.

Cell Culture and LPS Stimulation
  • Cell Line: Murine macrophage cell line RAW 264.7 or human peripheral blood mononuclear cells (PBMCs).

  • Culture Conditions: Cells are cultured in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.

  • Stimulation: To induce an inflammatory response, cells are treated with lipopolysaccharide (LPS) from E. coli at a concentration of 1 µg/mL. The test compounds (spermine, spermidine, etc.) are added to the cell cultures one hour prior to LPS stimulation.

Nitric Oxide (NO) Production Assay
  • Principle: NO production is determined by measuring the accumulation of nitrite (B80452) in the culture supernatant using the Griess reagent.

  • Procedure:

    • After cell treatment and incubation, 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

    • The mixture is incubated at room temperature for 10 minutes.

    • The absorbance at 540 nm is measured using a microplate reader.

    • The nitrite concentration is calculated from a sodium nitrite standard curve.

Cytokine Measurement by ELISA
  • Principle: The concentrations of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatants are quantified using a sandwich enzyme-linked immunosorbent assay (ELISA).

  • Procedure:

    • Commercially available ELISA kits are used according to the manufacturer's instructions.

    • Briefly, microtiter plates are coated with a capture antibody specific for the cytokine of interest.

    • Culture supernatants and standards are added to the wells.

    • A biotinylated detection antibody is then added, followed by an enzyme-linked streptavidin.

    • A substrate solution is added to produce a colorimetric signal, which is measured at 450 nm.

    • The cytokine concentration is determined by comparison with the standard curve.

The workflow for evaluating the anti-inflammatory activity of the alkaloids is depicted below.

G Experimental Workflow for Anti-inflammatory Activity Assessment cluster_0 In Vitro Assays Cell_Culture Cell Culture (e.g., RAW 264.7) Pre_treatment Pre-treatment with Alkaloid Cell_Culture->Pre_treatment LPS_Stimulation LPS Stimulation Pre_treatment->LPS_Stimulation Supernatant_Collection Supernatant Collection LPS_Stimulation->Supernatant_Collection Cell_Lysate Cell Lysate Preparation LPS_Stimulation->Cell_Lysate NO_Assay Nitric Oxide (NO) Assay (Griess) Supernatant_Collection->NO_Assay ELISA Cytokine Measurement (ELISA for TNF-α, IL-6) Supernatant_Collection->ELISA Western_Blot Western Blot (NF-κB, iNOS, COX-2) Cell_Lysate->Western_Blot

Caption: A typical workflow for in vitro anti-inflammatory screening.

Conclusion

The available data strongly support the anti-inflammatory potential of spermine and related spermidine alkaloids. Their ability to inhibit the production of key pro-inflammatory mediators through the modulation of the NF-κB signaling pathway makes them compelling candidates for further investigation in the development of novel anti-inflammatory therapies. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to explore the therapeutic applications of these compounds.

References

A Comparative Guide to the Cross-Validation of HPLC-UV and LC-MS/MS Methods for the Quantification of Spiramycin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) is critical. When analytical methods are transferred between laboratories or updated to newer technologies, a cross-validation study is essential to ensure the consistency and reliability of the data. This guide provides an objective comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for the quantification of Spiramycin, a macrolide antibiotic. This comparison is supported by representative experimental data to assist in the selection and validation of the most appropriate analytical technique for specific research needs.

Methodologies at a Glance: HPLC vs. LC-MS

High-Performance Liquid Chromatography (HPLC) is a well-established technique that separates compounds based on their physicochemical properties.[1] When coupled with a UV-Vis or Photodiode Array (PDA) detector, it quantifies compounds by measuring their light absorbance.[1] It is a robust and cost-effective method suitable for routine analysis.[1]

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), combines the separation capabilities of HPLC with the high sensitivity and selectivity of mass spectrometry.[2] This technique identifies and quantifies compounds based on their mass-to-charge ratio, making it the gold standard for applications requiring high sensitivity and specificity, especially in complex biological matrices.[1][2]

Data Presentation: Performance Characteristics

The following table summarizes the key performance characteristics of hypothetical, yet representative, validated HPLC-UV and LC-MS/MS methods for the quantification of Spiramycin in a biological matrix.

Performance CharacteristicHPLC-UV MethodLC-MS/MS Method
Linearity (R²) ≥ 0.998≥ 0.999
Range 0.1 - 25 µg/mL0.5 - 500 ng/mL
Limit of Detection (LOD) 25 ng/mL0.1 ng/mL
Limit of Quantitation (LOQ) 100 ng/mL0.5 ng/mL
Accuracy (% Recovery) 95.2% - 104.5%98.1% - 102.3%
Precision (%RSD)
- Intra-day (Repeatability)≤ 4.5%≤ 3.0%
- Inter-day (Intermediate)≤ 6.8%≤ 5.2%
Specificity ModerateHigh
Robustness HighModerate

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of analytical results. Below are representative experimental protocols for the methods cited in this guide.

1. HPLC-UV Method Protocol

  • Sample Preparation: To 100 µL of plasma, 200 µL of acetonitrile (B52724) is added to precipitate proteins. The sample is vortexed for 1 minute and then centrifuged at 10,000 rpm for 10 minutes. The supernatant is transferred to a clean vial for injection.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (250 mm × 4.6 mm, 5 µm).[3]

    • Mobile Phase: A mixture of 0.1% phosphoric acid and methanol (B129727) (67:33, v/v).[3]

    • Flow Rate: 1.0 mL/min.[3]

    • Column Temperature: 30°C.

    • Detection Wavelength: 232 nm.[3]

    • Injection Volume: 20 µL.

2. LC-MS/MS Method Protocol

  • Sample Preparation: A solid-phase extraction (SPE) is performed for cleanup and concentration. 50 µL of plasma is fortified with an internal standard solution (e.g., Spiramycin-d3).[4] Proteins are then precipitated with a suitable agent, and the supernatant is collected after centrifugation.[4] The extract is then passed through an SPE cartridge.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (50 mm × 2.1 mm, 2.6 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[5]

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Conditions:

    • Ionization: Electrospray ionization (ESI) in positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for Spiramycin and the internal standard are monitored.

Mandatory Visualizations

To better understand the experimental and logical flow of a cross-validation study, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Comparison Sample Spiked Biological Matrix Samples & QCs Prep Protein Precipitation & Solid-Phase Extraction Sample->Prep HPLC HPLC-UV Analysis Prep->HPLC LCMS LC-MS/MS Analysis Prep->LCMS Data_HPLC HPLC Data Acquisition & Processing HPLC->Data_HPLC Data_LCMS LC-MS/MS Data Acquisition & Processing LCMS->Data_LCMS Compare Statistical Comparison of Results (e.g., Bland-Altman, Deming Regression) Data_HPLC->Compare Data_LCMS->Compare

Caption: Experimental workflow for the cross-validation of HPLC-UV and LC-MS/MS methods.

G cluster_params Key Validation Parameters cluster_methods Methods Compared CV Cross-Validation Assessment Accuracy Accuracy (% Bias) CV->Accuracy Precision Precision (%RSD) CV->Precision Linearity Linearity (R²) CV->Linearity Sensitivity Sensitivity (LOD/LOQ) CV->Sensitivity Selectivity Selectivity CV->Selectivity HPLC HPLC-UV Accuracy->HPLC LCMS LC-MS/MS Accuracy->LCMS Precision->HPLC Precision->LCMS Linearity->HPLC Linearity->LCMS Sensitivity->HPLC Sensitivity->LCMS Selectivity->HPLC Selectivity->LCMS

Caption: Logical relationship of key parameters in method cross-validation.

References

Validating the In Vitro to In Vivo Correlation of Spiramycin's Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of Spiramycin's performance, comparing its in vitro activity with in vivo outcomes, supported by experimental data.

This guide addresses the observed discrepancy between the in vitro and in vivo effects of Spiramycin (B21755), a 16-membered macrolide antibiotic. A notable phenomenon, often termed the 'spiramycin paradox', has been observed where its in vivo efficacy surpasses expectations based on in vitro minimum inhibitory concentrations (MICs). This document provides researchers, scientists, and drug development professionals with a comparative analysis of Spiramycin's performance, alongside detailed experimental protocols and visual workflows to elucidate the validation of its in vitro to in vivo correlation (IVIVC).

Data Presentation: In Vitro vs. In Vivo Efficacy of Spiramycin

The following tables summarize the quantitative data from representative in vitro and in vivo studies, highlighting the core of the 'spiramycin paradox'.

Table 1: In Vitro Activity of Spiramycin

Target OrganismAssay TypeKey Findings (MICs)Reference
Staphylococcus spp.Broth microdilutionHigher MICs compared to erythromycin[1]
Streptococcus spp.Broth microdilutionHigher MICs compared to erythromycin[1]
Pneumococcus spp.Broth microdilutionHigher MICs compared to erythromycin[1]
Neisseria spp.In vitro susceptibility testingActive[1]
Legionella spp.In vitro susceptibility testingActive[1]
Mycoplasma spp.In vitro susceptibility testingActive[1]
Chlamydia trachomatisTissue cultureVery good activity[2]
Chlamydia psittaciTissue cultureLess activity compared to C. trachomatis[2]
Toxoplasma gondiiIn vitro susceptibility testingActive[1]

Table 2: In Vivo Efficacy of Spiramycin

Animal ModelInfection ModelDosageKey FindingsReference
MouseChlamydia psittaci50 mg/kg100% clinical cure; reduced chlamydial antigen in the liver[2]
General Experimental ModelsVarious bacterial pathogensNot specifiedActivity is equal to or greater than that of erythromycin[1]

The discrepancy noted between the in vitro and in vivo data can be explained by Spiramycin's high tissue and intracellular concentrations, which are not fully captured by standard in vitro tests.[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate reproducibility and further investigation.

In Vitro Susceptibility Testing (Broth Microdilution)

  • Preparation of Inoculum: Bacterial strains are cultured on appropriate agar (B569324) plates. Colonies are then suspended in a sterile saline solution to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in cation-adjusted Mueller-Hinton broth.

  • Preparation of Antibiotic Dilutions: Spiramycin is serially diluted in the broth to obtain a range of concentrations.

  • Inoculation: Each well of a microtiter plate is inoculated with the bacterial suspension, followed by the addition of the various concentrations of Spiramycin.

  • Incubation: The plates are incubated at 35-37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of Spiramycin that completely inhibits visible bacterial growth.

In Vivo Efficacy Study (Mouse Model of Chlamydia psittaci Infection)

  • Animal Model: Specific pathogen-free mice are used for the study.

  • Infection: Mice are infected with a standardized dose of Chlamydia psittaci.

  • Treatment: Following infection, mice are treated with Spiramycin at a dosage of 50 mg/kg. A control group receives a placebo.

  • Monitoring: The clinical condition of the mice is monitored daily.

  • Endpoint Analysis: At the end of the study period, the clinical cure rate is determined. Liver tissue is collected to quantify the chlamydial antigen load, providing a measure of bacterial clearance.[2]

Visualizing the Scientific Process

Spiramycin's Mechanism of Action

Spiramycin functions by inhibiting bacterial protein synthesis.[3][4] It binds to the 50S subunit of the bacterial ribosome, which obstructs the translocation step of protein synthesis and ultimately halts the elongation of the polypeptide chain.[3][4]

cluster_bacterium Bacterial Cell Ribosome Bacterial Ribosome (70S) Subunit50S 50S Subunit Ribosome->Subunit50S dissociates into Subunit30S 30S Subunit Ribosome->Subunit30S Inhibition Inhibition of Translocation Subunit50S->Inhibition Leads to mRNA mRNA mRNA->Ribosome binds to tRNA Peptidyl-tRNA tRNA->Subunit50S binds to P-site Protein Protein Synthesis Spiramycin Spiramycin Spiramycin->Subunit50S Binds to Inhibition->tRNA Stimulates dissociation of Inhibition->Protein

Caption: Spiramycin's mechanism of action on the bacterial ribosome.

Workflow for Establishing In Vitro to In Vivo Correlation (IVIVC)

An IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form and an in vivo response.[5] Establishing a meaningful IVIVC can serve as a surrogate for bioequivalence studies, improve product quality, and reduce regulatory burden.[5][6]

cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_model IVIVC Model Development cluster_application Application invitro_data In Vitro Dissolution / Release Data correlation Establish Correlation (e.g., Level A) invitro_data->correlation invivo_data In Vivo Plasma Concentration Data deconvolution Deconvolution to obtain in vivo absorption invivo_data->deconvolution deconvolution->correlation validation Model Validation correlation->validation biowaiver Support for Biowaivers validation->biowaiver spec_setting Dissolution Specification Setting validation->spec_setting formulation Formulation Optimization validation->formulation

Caption: Workflow for establishing an in vitro to in vivo correlation.

References

A Comparative Analysis of Spiramine A from Diverse Spiraea Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides a comparative overview of Spiramine A, a diterpene alkaloid with promising pharmacological activities, isolated from various species of the Spiraea genus. This document synthesizes available data on its biological effects, outlines key experimental protocols, and visualizes its potential mechanisms of action.

Introduction to this compound

This compound is a member of the atisine-type diterpenoid alkaloids, a class of secondary metabolites found in plants of the genus Spiraea. Primarily isolated from Spiraea japonica and its numerous varieties, this compound and its analogues have demonstrated a range of biological activities, including antitumor, anti-inflammatory, and anti-platelet aggregation effects. The complex structure of these compounds has attracted considerable interest for their potential as scaffolds in the development of novel therapeutic agents. This guide focuses on the comparative aspects of this compound from different Spiraea sources, where data is available.

Comparative Analysis of this compound

While a comprehensive quantitative comparison of this compound content across a wide range of Spiraea species is not extensively documented in publicly available literature, existing studies indicate that Spiraea japonica and its varieties are the most prominent sources. Research has also identified the presence of diterpene alkaloids in other species, although specific data for this compound is limited.

Presence of this compound and Related Alkaloids in Spiraea Species
Spiraea SpeciesPresence of this compound and/or Related Diterpene AlkaloidsNotes
Spiraea japonica and its varieties (e.g., var. acuta, var. ovalifolia)Well-documented source of this compound, B, C, D, F, P, Q, T, Z and others.[1]This species complex is the most studied for its diterpene alkaloid content.
Spiraea chamaedryfoliaReported to contain diterpene alkaloids.Specific identification and quantification of this compound are not readily available.
Spiraea fritschianaReported to contain diterpene alkaloids.Limited data on specific spiramine content.
Spiraea koreanaReported to contain diterpene alkaloids.Limited data on specific spiramine content.
Spiraea formosaReported to contain diterpene alkaloids.Limited data on specific spiramine content.

Note: The table above is compiled from various phytochemical studies. The absence of a species from this list does not definitively mean it lacks this compound, but rather that it has not been reported in the reviewed literature.

Comparative Biological Activity of this compound and Derivatives

Direct comparative studies of the bioactivity of pure this compound isolated from different Spiraea species are scarce. However, the activities of this compound and its closely related derivatives, primarily from S. japonica, have been investigated.

Compound/ExtractBiological ActivityCell Line/ModelIC50 / Key Findings
This compoundAnti-platelet AggregationRabbit PlateletsIC50: 6.7 μM (PAF-induced)
Spiramine C/D DerivativesCytotoxicity (Antitumor)Multidrug-resistant MCF-7/ADR (human breast adenocarcinoma) and other tumor cell linesDerivatives with an α,β-unsaturated ketone group induce apoptosis. Specific IC50 values for this compound are not provided.[2]
Spiraea crenata ExtractCytotoxicityMDA-MB-231 (human breast adenocarcinoma)The extract showed significant cytotoxic effects, though the specific contribution of this compound is unknown.
Spiramine QAnti-inflammatoryin vitro and ex vivo modelsMore active than aspirin (B1665792) in decreasing mortality caused by arachidonic acid injection.[1]
Spiramine TNeuroprotectiveGerbilsShowed neuroprotective effects.[3]

Experimental Protocols

General Protocol for the Isolation of this compound from Spiraea japonica

This protocol is a generalized procedure based on common phytochemical extraction and isolation techniques for alkaloids.

  • Plant Material Collection and Preparation: Collect the roots or aerial parts of the desired Spiraea japonica variety. Air-dry the plant material in the shade and grind it into a coarse powder.

  • Extraction:

    • Macerate the powdered plant material with 95% ethanol (B145695) at room temperature for an extended period (e.g., 7 days), with periodic shaking.

    • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude ethanol extract.

  • Acid-Base Partitioning:

    • Suspend the crude extract in a 2% aqueous solution of hydrochloric acid (HCl) and filter.

    • Wash the acidic solution with ethyl acetate (B1210297) to remove neutral and acidic compounds.

    • Adjust the pH of the aqueous layer to approximately 9-10 with an ammonium (B1175870) hydroxide (B78521) solution.

    • Extract the alkaline solution with chloroform (B151607) or dichloromethane. The organic layer will contain the crude alkaloid fraction.

  • Chromatographic Purification:

    • Subject the crude alkaloid fraction to column chromatography on silica (B1680970) gel.

    • Elute the column with a gradient of chloroform and methanol (B129727).

    • Collect fractions and monitor them by thin-layer chromatography (TLC) using a suitable solvent system and a visualizing agent (e.g., Dragendorff's reagent).

    • Combine fractions containing compounds with similar Rf values to this compound.

  • Further Purification:

    • Perform further purification of the this compound-rich fractions using preparative high-performance liquid chromatography (HPLC) on a C18 column to obtain pure this compound.

  • Structure Elucidation: Confirm the structure of the isolated this compound using spectroscopic techniques such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS).

Protocol for Quantification of this compound using HPLC
  • Preparation of Standard Solutions: Prepare a stock solution of pure this compound in methanol at a known concentration (e.g., 1 mg/mL). Prepare a series of standard solutions of decreasing concentrations by serial dilution.

  • Preparation of Sample Solutions: Accurately weigh a specific amount of the dried plant extract, dissolve it in methanol, and filter it through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (containing 0.1% formic acid or triethylamine). The specific gradient will need to be optimized.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength determined by the UV spectrum of this compound (typically in the range of 200-220 nm).

    • Injection Volume: 10-20 µL.

  • Calibration Curve and Quantification: Inject the standard solutions to generate a calibration curve of peak area versus concentration. Inject the sample solution and determine the peak area corresponding to this compound. Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

Protocol for Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Culture the desired cancer cell lines (e.g., MCF-7, HeLa) in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintain them in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Seed the cells into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of pure this compound (dissolved in a suitable solvent like DMSO and then diluted in the culture medium). Include a vehicle control (medium with the solvent) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the treated cells for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.

    • Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan (B1609692) crystals.

  • Data Analysis: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.

Visualizing Potential Mechanisms of Action

While the precise signaling pathways for this compound are still under investigation, based on the activity of its derivatives and related compounds, a hypothetical mechanism for its apoptosis-inducing effect can be proposed.

Experimental Workflow for Isolation and Bioactivity Screening

experimental_workflow plant Spiraea Species extraction Extraction & Partitioning plant->extraction crude_alkaloids Crude Alkaloid Fraction extraction->crude_alkaloids chromatography Column & Prep-HPLC crude_alkaloids->chromatography pure_spiramine_a Pure this compound chromatography->pure_spiramine_a bioassay Bioactivity Assays pure_spiramine_a->bioassay cytotoxicity Cytotoxicity (MTT) bioassay->cytotoxicity IC50 anti_inflammatory Anti-inflammatory bioassay->anti_inflammatory mechanism Mechanism of Action Studies bioassay->mechanism

Caption: Workflow for this compound isolation and bioactivity evaluation.

Hypothetical Signaling Pathway for this compound-Induced Apoptosis

This diagram illustrates a potential pathway based on the known mechanisms of other apoptosis-inducing agents and related compounds.

apoptosis_pathway SpiramineA This compound CellMembrane Cell Membrane SpiramineA->CellMembrane Enters Cell BaxBak Bax/Bak Activation SpiramineA->BaxBak Induces (Hypothetical) Mitochondrion Mitochondrion Mitochondrion->BaxBak CytochromeC Cytochrome c release BaxBak->CytochromeC Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytochromeC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical intrinsic apoptosis pathway induced by this compound.

Conclusion and Future Directions

This compound from Spiraea species presents a promising scaffold for the development of new therapeutic agents, particularly in the areas of oncology and inflammatory diseases. However, this guide highlights a significant gap in the scientific literature regarding the direct comparative analysis of this compound content and bioactivity across different Spiraea species. Future research should focus on:

  • Quantitative screening: A systematic study to quantify this compound in a broader range of Spiraea species to identify high-yielding sources.

  • Comparative bioactivity studies: Evaluating the cytotoxic and anti-inflammatory effects of pure this compound from different species against standardized cell lines and models.

  • Mechanism of action studies: Elucidating the precise molecular targets and signaling pathways of this compound to better understand its therapeutic potential.

Such studies will be invaluable for the scientific community and will accelerate the translation of this natural product into clinical applications.

References

Unraveling Spiramine A: A Comparative Guide to Structural Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

The definitive determination of the complex three-dimensional architecture of natural products is a cornerstone of drug discovery and development. Spiramine A, a diterpenoid alkaloid isolated from plants of the Spiraea genus, presents a fascinating case study in the power and complementarity of modern analytical techniques. While X-ray crystallography stands as a gold standard for unambiguous structure determination, the journey to confirming the structure of this compound and its congeners has predominantly been navigated by the versatile tool of Nuclear Magnetic Resonance (NMR) spectroscopy.

This guide provides a comparative overview of the methodologies employed for the structural elucidation of this compound, with a primary focus on the NMR techniques that proved pivotal in its characterization and structural revision. We will contrast this with the principles and workflow of X-ray crystallography, offering researchers, scientists, and drug development professionals a clear perspective on the strengths and applications of each approach.

The Central Role of NMR Spectroscopy in Defining this compound

Initial investigations and subsequent revisions of the structures of spiramine alkaloids have relied heavily on a suite of NMR experiments. These techniques probe the magnetic properties of atomic nuclei to piece together a molecule's carbon-hydrogen framework and stereochemistry. The structural revision of four spiramine diterpenoid alkaloids, for instance, was accomplished through detailed 1D and 2D NMR spectral analysis, alongside chemical transformations[1].

dot

Figure 1. Experimental workflow for the structural elucidation of this compound using NMR spectroscopy.
Key NMR Experiments and Their Contributions

The successful elucidation of this compound's structure is a testament to the synergistic information provided by various NMR experiments. Each technique offers a unique piece of the structural puzzle.

NMR ExperimentInformation ProvidedRelevance to this compound Structure
¹H NMR Provides information on the number of different types of protons and their electronic environments.Revealed the proton count and their immediate chemical surroundings.
¹³C NMR Determines the number of non-equivalent carbons and their types (e.g., methyl, methylene, methane, quaternary).Established the carbon skeleton of the molecule.
COSY Correlated SpectroscopyIdentifies protons that are coupled to each other, typically through two or three bonds.
HMQC/HSQC Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum CoherenceCorrelates directly bonded proton and carbon atoms.
HMBC Heteronuclear Multiple Bond CorrelationShows correlations between protons and carbons over two to three bonds, crucial for connecting molecular fragments.
NOESY Nuclear Overhauser Effect SpectroscopyReveals protons that are close in space, which is vital for determining the relative stereochemistry of the molecule.

The application of these 2D NMR techniques was particularly crucial in piecing together the complex, polycyclic structure of this compound and in later correcting the initial structural assignments of related spiramines[1].

X-ray Crystallography: The Definitive Alternative

While NMR spectroscopy is a powerful tool for determining the structure of molecules in solution, X-ray crystallography provides an unparalleled, high-resolution snapshot of a molecule's structure in the solid state. This technique involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern to determine the precise arrangement of atoms.

dot

Figure 2. General experimental workflow for structure determination by X-ray crystallography.
Comparative Analysis: NMR Spectroscopy vs. X-ray Crystallography

The choice between NMR spectroscopy and X-ray crystallography for structure elucidation often depends on the nature of the compound and the specific research question.

FeatureNMR SpectroscopyX-ray Crystallography
Sample Phase SolutionSolid (Single Crystal)
Sample Amount MilligramsMicrograms to Milligrams
Primary Data Resonance Frequencies, Coupling Constants, NOEsDiffraction Pattern
Information Yield Connectivity, Relative Stereochemistry, Dynamic InformationPrecise Atomic Coordinates, Absolute Stereochemistry (with heavy atoms)
Key Challenge Spectral overlap in complex molecules, interpretation can be ambiguousGrowing a high-quality single crystal
Confirmation Provides strong evidence for a proposed structureProvides definitive, unambiguous structural proof

Complementary Techniques in Structure Elucidation

It is important to note that neither NMR nor X-ray crystallography is typically used in isolation. Other analytical methods provide crucial supporting data:

  • Mass Spectrometry (MS): Determines the molecular weight and elemental formula of the compound.

  • Infrared (IR) Spectroscopy: Identifies the presence of specific functional groups.

  • Computational Chemistry: Can be used to predict NMR chemical shifts and compare them with experimental data to aid in structure verification and stereochemical assignment.

Conclusion

The structural elucidation of this compound serves as an excellent example of the power of NMR spectroscopy in tackling complex natural product structures. While the definitive confirmation of its three-dimensional structure would ideally be achieved through X-ray crystallography, the comprehensive application of 1D and 2D NMR techniques has provided a robust and detailed picture of its molecular architecture. For researchers in the field, understanding the capabilities and limitations of both NMR and X-ray crystallography is essential for efficiently and accurately unraveling the structures of novel bioactive compounds, thereby accelerating the path from discovery to potential therapeutic application.

References

Assessing the Off-Target Effects of Spiramine A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spiramine A is a macrolide antibiotic that effectively inhibits bacterial protein synthesis by targeting the 50S ribosomal subunit. While its on-target activity is well-documented, a thorough understanding of its off-target effects is crucial for a comprehensive safety and efficacy profile, particularly in the context of drug development and translational research. This guide provides a framework for assessing the off-target effects of this compound, compares it to other macrolide antibiotics, Erythromycin and Azithromycin (B1666446), and details the experimental protocols necessary for such an evaluation.

Comparison of Off-Target Effects: this compound, Erythromycin, and Azithromycin

Direct, publicly available data on the off-target profile of this compound against a broad panel of human kinases and receptors is limited. However, based on the known off-target effects of related macrolides, we can anticipate potential areas of interaction. Erythromycin and Azithromycin have been more extensively studied, and their known off-target effects provide a valuable benchmark for comparison.

Target ClassThis compoundErythromycinAzithromycin
hERG Potassium Channel Data not publicly availableInhibition, potential for QT prolongation and Torsades de Pointes[1][2][3][4]Lower risk of inhibition compared to Erythromycin, but can still cause QT prolongation[5][6][7]
Cytochrome P450 Enzymes Data not publicly available, but as a macrolide, potential for CYP3A4 inhibition should be investigated.Known inhibitor of CYP3A4, leading to numerous drug-drug interactions[1][8]Weak inhibitor of CYP3A4, resulting in fewer clinically significant drug-drug interactions compared to Erythromycin[5]
Kinase Panel Data not publicly availableData not publicly availableData not publicly available
GPCR Panel Data not publicly availableData not publicly availableData not publicly available
Other Reported Off-Target Effects May cause allergic skin reaction, eye irritation, and may have reproductive toxicity[9]Gastrointestinal issues due to motilin receptor agonism, hepatotoxicity[1][4][10]Gastrointestinal issues, potential for immunomodulatory effects[5][11][12][13]

Experimental Protocols for Off-Target Profiling

A comprehensive assessment of off-target effects requires a multi-faceted approach employing a variety of in vitro assays.

Kinase Selectivity Profiling

Objective: To determine the inhibitory activity of this compound against a broad panel of human kinases.

Methodology: KinaseGlo® Luminescent Kinase Assay

  • Reagents and Materials: Kinase-Glo® Luminescent Kinase Assay kit, purified recombinant human kinases, corresponding kinase-specific substrates and cofactors, this compound, and a positive control inhibitor.

  • Procedure:

    • Prepare a serial dilution of this compound.

    • In a 384-well plate, add the kinase, its specific substrate, and ATP to initiate the kinase reaction.

    • Add the diluted this compound or control to the wells.

    • Incubate the plate at room temperature for the specified time for the kinase reaction to proceed.

    • Add the Kinase-Glo® reagent to each well to stop the kinase reaction and measure the remaining ATP via a luminescent signal.

  • Data Analysis: The luminescence signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each concentration of this compound and determine the IC50 value (the concentration at which 50% of the kinase activity is inhibited) by fitting the data to a dose-response curve.

Receptor Binding Assays

Objective: To identify potential interactions of this compound with a panel of G-protein coupled receptors (GPCRs), ion channels, and transporters.

Methodology: Radioligand Binding Assay

  • Reagents and Materials: Cell membranes expressing the target receptor, a specific radiolabeled ligand for the target receptor, this compound, and a known competing ligand (positive control).

  • Procedure:

    • Prepare a serial dilution of this compound.

    • In a 96-well filter plate, incubate the cell membranes with the radiolabeled ligand in the presence of varying concentrations of this compound or the control ligand.

    • After incubation to reach equilibrium, wash the wells to remove unbound radioligand.

    • Measure the radioactivity remaining in each well using a scintillation counter.

  • Data Analysis: The amount of radioactivity is proportional to the amount of radioligand bound to the receptor. A decrease in radioactivity in the presence of this compound indicates displacement of the radioligand and binding of this compound to the receptor. Calculate the percent displacement and determine the Ki (inhibitory constant) or IC50 value.

Cellular Thermal Shift Assay (CETSA®)

Objective: To confirm target engagement and identify novel off-targets of this compound in a cellular context.

Methodology:

  • Reagents and Materials: Intact cells, this compound, lysis buffer, and antibodies for western blotting or mass spectrometry equipment.

  • Procedure:

    • Treat intact cells with either vehicle control or this compound.

    • Heat the cell suspensions to a range of temperatures to induce protein denaturation.

    • Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

    • Analyze the amount of soluble target protein at each temperature using western blotting with a specific antibody or by mass spectrometry for a proteome-wide analysis.

  • Data Analysis: Ligand binding stabilizes the target protein, resulting in a shift of its melting curve to a higher temperature. A shift in the thermal profile of a protein in the presence of this compound indicates a direct interaction.

hERG Channel Assay

Objective: To assess the potential of this compound to inhibit the hERG potassium channel, a critical indicator of cardiotoxicity.

Methodology: Patch-Clamp Electrophysiology

  • Reagents and Materials: Human embryonic kidney (HEK293) cells stably expressing the hERG channel, appropriate cell culture media, and electrophysiology recording solutions.

  • Procedure:

    • Culture the hERG-expressing cells on coverslips.

    • Use the whole-cell patch-clamp technique to record the hERG current from individual cells.

    • Apply a specific voltage protocol to elicit the hERG current.

    • Perfuse the cells with a solution containing this compound at various concentrations.

    • Record the hERG current in the presence of the compound.

  • Data Analysis: Measure the reduction in the hERG current amplitude at each concentration of this compound. Calculate the IC50 value to determine the potency of hERG channel inhibition.

Cytochrome P450 (CYP) Inhibition Assay

Objective: To evaluate the inhibitory potential of this compound on major human CYP isoforms (e.g., CYP3A4, CYP2D6).

Methodology: In Vitro Microsomal Inhibition Assay

  • Reagents and Materials: Human liver microsomes, specific CYP isoform substrate probes, NADPH regenerating system, this compound, and known CYP inhibitors (positive controls).

  • Procedure:

    • Prepare a serial dilution of this compound.

    • Incubate the human liver microsomes with the specific substrate probe and this compound or a control inhibitor.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • After a set incubation time, stop the reaction.

    • Quantify the formation of the metabolite using LC-MS/MS.

  • Data Analysis: A decrease in metabolite formation in the presence of this compound indicates CYP inhibition. Calculate the percent inhibition and determine the IC50 value for each CYP isoform.

Visualizing Workflows and Pathways

To facilitate a clearer understanding of the experimental processes and potential biological implications of off-target effects, the following diagrams are provided.

Experimental_Workflow_for_Off_Target_Profiling cluster_assays In Vitro Off-Target Assays cluster_data Data Analysis & Interpretation Kinase_Profiling Kinase Selectivity Profiling Data_Analysis_Kinase Kinase Inhibition Profile Kinase_Profiling->Data_Analysis_Kinase IC50 Values Receptor_Binding Receptor Binding Assays Data_Analysis_Receptor Receptor Binding Profile Receptor_Binding->Data_Analysis_Receptor Ki / IC50 Values CETSA Cellular Thermal Shift Assay (CETSA) Data_Analysis_CETSA Cellular Target Engagement CETSA->Data_Analysis_CETSA Thermal Shift Data hERG_Assay hERG Channel Assay Data_Analysis_hERG Cardiac Liability Assessment hERG_Assay->Data_Analysis_hERG IC50 Value CYP_Inhibition CYP450 Inhibition Assay Data_Analysis_CYP Drug-Drug Interaction Potential CYP_Inhibition->Data_Analysis_CYP IC50 Values Spiramine_A This compound Spiramine_A->Kinase_Profiling Spiramine_A->Receptor_Binding Spiramine_A->CETSA Spiramine_A->hERG_Assay Spiramine_A->CYP_Inhibition Off_Target_Profile Comprehensive Off-Target Profile of this compound Data_Analysis_Kinase->Off_Target_Profile Data_Analysis_Receptor->Off_Target_Profile Data_Analysis_CETSA->Off_Target_Profile Data_Analysis_hERG->Off_Target_Profile Data_Analysis_CYP->Off_Target_Profile

Caption: Experimental workflow for assessing the off-target effects of this compound.

Hypothetical_Signaling_Pathway_Inhibition Spiramine_A This compound (Off-Target) RAF RAF Spiramine_A->RAF Inhibits Growth_Factor Growth Factor Receptor_TK Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_TK Binds RAS RAS Receptor_TK->RAS Activates RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factor Transcription Factor ERK->Transcription_Factor Activates Cell_Proliferation Cell Proliferation Transcription_Factor->Cell_Proliferation Promotes

References

Benchmarking Spiramine A Derivatives Against Known Apoptosis Inducers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pro-apoptotic activity of Spiramine A derivatives with established apoptosis inducers, Staurosporine (B1682477) and Doxorubicin (B1662922). The information presented is based on available experimental data to assist researchers in evaluating the potential of this compound derivatives as novel anti-cancer agents. A key focus is on the unique ability of certain this compound derivatives to induce apoptosis in cancer cells that are resistant to conventional chemotherapy.

Executive Summary

This compound and its derivatives, particularly those containing an α,β-unsaturated ketone moiety, have demonstrated significant cytotoxic and pro-apoptotic effects in various cancer cell lines. A notable characteristic of these compounds is their ability to induce apoptosis through a Bax/Bak-independent pathway, suggesting a mechanism of action that can overcome common forms of apoptosis resistance. This guide benchmarks the cytotoxic activity of the most potent this compound derivatives against the well-characterized apoptosis inducers, Staurosporine and Doxorubicin.

Data Presentation: Comparative Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected this compound derivatives and known apoptosis inducers in different cell lines. It is important to note that these values are compiled from different studies and direct head-to-head comparisons should be made with caution.

CompoundCell LineIC50 (µM)Mechanism of ActionReference
Spiramine Derivative 7 Bax/Bak (-/-) MEFs1.89Bax/Bak-independent apoptosis[1]
A549 (Lung Carcinoma)1.25Bax/Bak-independent apoptosis[1]
MCF-7 (Breast Adenocarcinoma)1.05Bax/Bak-independent apoptosis[1]
MCF-7/ADR (Multidrug-Resistant)2.56Bax/Bak-independent apoptosis[1]
Spiramine Derivative 8 Bax/Bak (-/-) MEFs1.54Bax/Bak-independent apoptosis[1]
A549 (Lung Carcinoma)1.45Bax/Bak-independent apoptosis[1]
MCF-7 (Breast Adenocarcinoma)1.25Bax/Bak-independent apoptosis[1]
MCF-7/ADR (Multidrug-Resistant)2.05Bax/Bak-independent apoptosis[1]
Staurosporine HBL-100 (Non-malignant Breast)0.05 (induces 100% apoptosis)Protein Kinase Inhibitor[2]
T47D (Breast Carcinoma)0.05 (induces 4% apoptosis)Protein Kinase Inhibitor[2]
U-937 (Leukemic Monocyte)0.5 - 1.0Protein Kinase Inhibitor[3]
Doxorubicin MDA-MB 231 (Breast Adenocarcinoma)Lower than unconjugated DoxTopoisomerase II Inhibitor, DNA Damage[4]
K562 (Chronic Myelogenous Leukemia)VariesTopoisomerase II Inhibitor, DNA Damage[5]
CCRF-CEM (Acute Lymphoblastic Leukemia)VariesTopoisomerase II Inhibitor, DNA Damage[5]

Experimental Protocols

A fundamental method for quantifying apoptosis is the Annexin V/Propidium Iodide (PI) assay, which distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Annexin V/PI Apoptosis Assay Protocol

1. Principle: Early in apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection by flow cytometry. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.

2. Reagents and Equipment:

  • FITC Annexin V

  • Propidium Iodide (PI)

  • Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

  • Phosphate-Buffered Saline (PBS)

  • Flow Cytometer

  • Cell culture reagents

  • Microcentrifuge

3. Procedure:

  • Cell Seeding and Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound derivatives or control compounds for the indicated time.

  • Cell Harvesting:

    • For suspension cells, gently collect the cells by centrifugation.

    • For adherent cells, collect the culture medium (containing floating apoptotic cells) and detach the adherent cells using a gentle cell scraper or trypsin-EDTA. Combine the detached cells with the cells from the culture medium.

  • Washing: Wash the collected cells twice with cold PBS by centrifugation.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of FITC Annexin V and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

    • FITC signal (Annexin V) is typically detected in the FL1 channel, and PI signal is detected in the FL2 or FL3 channel.

    • Interpretation:

      • Annexin V-negative / PI-negative: Live cells

      • Annexin V-positive / PI-negative: Early apoptotic cells

      • Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

      • Annexin V-negative / PI-positive: Necrotic cells

Mandatory Visualizations

Experimental Workflow

G cluster_prep Cell Preparation cluster_assay Apoptosis Assay cluster_analysis Data Analysis start Seed Cancer Cell Lines treatment Treat with: - this compound Derivative - Staurosporine - Doxorubicin - Vehicle Control start->treatment harvest Harvest Cells treatment->harvest stain Stain with Annexin V/PI harvest->stain flow Flow Cytometry Analysis stain->flow quantify Quantify Apoptotic Populations flow->quantify compare Compare Efficacy quantify->compare

Caption: Experimental workflow for comparing apoptosis inducers.

Signaling Pathways

G cluster_spiramine This compound Derivative Pathway cluster_known Known Inducer Pathways cluster_staurosporine Staurosporine cluster_doxorubicin Doxorubicin Spiramine Spiramine Derivative (α,β-unsaturated ketone) Modification Covalent Modification of Signaling Proteins (e.g., Cysteine residues) Spiramine->Modification Bcl2_mod Conformational Change of Anti-apoptotic Bcl-2 Family Proteins Modification->Bcl2_mod MOMP_spiramine Mitochondrial Outer Membrane Permeabilization (Bax/Bak-Independent) Bcl2_mod->MOMP_spiramine Caspase_spiramine Caspase Activation MOMP_spiramine->Caspase_spiramine Apoptosis_spiramine Apoptosis Caspase_spiramine->Apoptosis_spiramine Staurosporine Staurosporine PKC Protein Kinase Inhibition Staurosporine->PKC Bcl2_stauro Bcl-2 Family Dysregulation PKC->Bcl2_stauro MOMP_stauro Mitochondrial Outer Membrane Permeabilization Bcl2_stauro->MOMP_stauro MOMP_stauro->Caspase_spiramine Doxorubicin Doxorubicin DNA DNA Damage & ROS Generation Doxorubicin->DNA p53 p53 Activation DNA->p53 Bax_Bak Bax/Bak Activation p53->Bax_Bak Bax_Bak->Caspase_spiramine

Caption: Apoptotic signaling pathways of this compound derivatives and known inducers.

References

Unveiling the Bioactivity of Spiramine A: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of the diterpenoid alkaloid Spiramine A, isolated from Spiraea japonica, reveals its potential as a bioactive compound with notable anti-platelet and anticancer activities. This guide provides a statistical validation of its bioactivity, comparing it with related Spiramine derivatives and detailing the experimental protocols for key assays.

Comparative Bioactivity of Spiramine Alkaloids

This compound and its analogs, including derivatives of Spiramine C and D, have demonstrated significant biological effects. The following table summarizes the available quantitative data on their bioactivities, providing a clear comparison for researchers in drug discovery and development.

CompoundBioactivityAssay SystemIC50 Value (µM)
This compound Anti-platelet AggregationPAF-Induced Rabbit Platelets6.7
Spiramine C1 (derivative) Anti-platelet AggregationPAF-Induced Rabbit Platelets30.5 ± 2.7
ADP-Induced Rabbit Platelets56.8 ± 8.4
Arachidonic Acid-Induced Rabbit Platelets29.9 ± 9.9
Spiramine C/D Derivatives Cytotoxicity / ApoptosisVarious Cancer Cell LinesData not yet fully quantified in publicly available literature. Studies show a positive correlation between cytotoxicity and the induction of apoptosis.

Mechanism of Action: A Novel Apoptotic Pathway

Derivatives of Spiramine C and D have been shown to induce apoptosis in cancer cells, including multidrug-resistant strains, through a unique mechanism that is independent of the key apoptosis-regulating proteins Bax and Bak. This suggests a novel signaling pathway for inducing programmed cell death, offering a potential new avenue for cancer therapy.

cluster_cell Cancer Cell cluster_membrane Mitochondrial Outer Membrane cluster_downstream Cancer Cell Spiramine_CD_derivative Spiramine C/D Derivative Caspases Caspase Activation Spiramine_CD_derivative->Caspases Induces label_independent Bax/Bak-Independent Pathway Apoptosis Apoptosis Caspases->Apoptosis Leads to

Bax/Bak-Independent Apoptotic Pathway of Spiramine C/D Derivatives.

Experimental Protocols

In Vitro Anti-platelet Aggregation Assay

The inhibitory effect of this compound on platelet aggregation was determined using an in vitro assay with rabbit platelets.

Methodology:

  • Preparation of Platelet-Rich Plasma (PRP): Whole blood is collected from rabbits into tubes containing an anticoagulant (e.g., 3.8% sodium citrate). The blood is then centrifuged at a low speed to separate the PRP.

  • Platelet Aggregation Measurement: Platelet aggregation is measured using a platelet aggregometer. A baseline aggregation is established by adding an agonist, such as Platelet-Activating Factor (PAF), to the PRP.

  • Inhibition Assay: this compound, at various concentrations, is pre-incubated with the PRP before the addition of the agonist.

  • IC50 Determination: The concentration of this compound that inhibits 50% of the agonist-induced platelet aggregation is determined as the IC50 value. For this compound, the reported IC50 value against PAF-induced aggregation is 6.7 µM.[1]

Cytotoxicity and Apoptosis Assays

The anticancer activity of Spiramine derivatives is evaluated through cytotoxicity and apoptosis assays.

Methodology:

  • Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.

  • Cytotoxicity Assay (e.g., MTT Assay): Cells are treated with varying concentrations of the Spiramine compound for a specified period. The viability of the cells is then assessed using a colorimetric assay like the MTT assay, which measures metabolic activity. The IC50 value for cytotoxicity is calculated.

  • Apoptosis Assay (e.g., Annexin V/PI Staining): To determine if cell death is occurring via apoptosis, treated cells are stained with Annexin V (which binds to apoptotic cells) and Propidium Iodide (PI, which stains necrotic cells) and analyzed by flow cytometry. An increase in the Annexin V positive population indicates apoptosis.

Experimental Workflow

The following diagram illustrates the general workflow for validating the bioactivity of this compound and its derivatives.

cluster_workflow Bioactivity Validation Workflow cluster_assays Bioassays Start Start: Isolate this compound Bioassays Perform Bioassays Start->Bioassays Cytotoxicity Cytotoxicity Assay (e.g., MTT) Apoptosis Apoptosis Assay (e.g., Annexin V) Platelet Anti-platelet Aggregation Assay Data_Analysis Data Analysis (IC50 Calculation) Conclusion Conclusion: Bioactivity Profile Data_Analysis->Conclusion Mechanism_Study Mechanism of Action Studies Mechanism_Study->Conclusion Cytotoxicity->Data_Analysis Apoptosis->Mechanism_Study Platelet->Data_Analysis

General workflow for validating the bioactivity of this compound.

This guide provides a foundational understanding of the bioactivity of this compound and its derivatives. Further research is warranted to fully elucidate the anticancer potential and the precise molecular targets of these promising natural compounds.

References

Safety Operating Guide

Navigating the Disposal of Spiramine A: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential information and procedural steps for the disposal of Spiramine A, a diterpenoid alkaloid.

Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this compound should be handled as a substance with unknown potential hazards. The following procedures are based on established best practices for the disposal of research-grade chemicals with limited safety information. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local, state, and federal regulations.

General Properties for Consideration in Chemical Disposal

When a comprehensive Safety Data Sheet is not available, researchers should consider the following general properties of a novel or uncharacterized compound to inform its safe handling and disposal. This information, if known, should be communicated to the EHS office.

Property CategoryInformation to Consider
Physical Properties Physical state (solid, liquid), solubility in common solvents (e.g., water, DMSO, ethanol), and appearance.
Chemical Structure The presence of functional groups that might indicate reactivity, toxicity, or other hazards. This compound is a diterpenoid alkaloid.
Source and Analogs The compound is a natural product from Spiraea japonica.[1] Information on structurally similar compounds can sometimes provide clues to potential hazards.
Handling and Storage Recommended storage conditions (e.g., temperature, light sensitivity) and any known instabilities.
Toxicity and Hazards In the absence of specific data, treat the compound as potentially toxic. Assume it may be an irritant to the skin, eyes, and respiratory tract.

Step-by-Step Disposal Procedure for this compound

The following protocol outlines the necessary steps for the safe disposal of this compound and its associated waste.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling this compound.

2. Waste Segregation and Collection:

  • Do not mix this compound waste with other chemical waste streams unless explicitly approved by your EHS department.

  • Solid Waste: Collect any solid this compound, contaminated labware (e.g., weighing paper, pipette tips), and contaminated PPE in a dedicated, chemically compatible container.

  • Liquid Waste: Collect any solutions containing this compound in a separate, sealed, and leak-proof container. Do not dispose of solutions containing this compound down the drain.[2][3]

  • Sharps Waste: Any sharps (e.g., needles, glass pipettes) contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container.

3. Labeling of Waste Containers:

  • Clearly label all waste containers with the words "Hazardous Waste."[2]

  • The label must include the full chemical name ("this compound"), the CAS number (114531-28-1), and an estimate of the concentration and quantity of the waste.

  • Include the name of the principal investigator and the laboratory location.

4. Storage of Chemical Waste:

  • Store the sealed and labeled hazardous waste containers in a designated, secure area within the laboratory, away from incompatible materials.[4]

  • Ensure the storage area is well-ventilated.

5. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

  • Provide the EHS department with all available information about this compound.

  • Follow all instructions provided by the EHS department for the final disposal process. Professional disposal by a licensed service is essential for managing laboratory waste responsibly.[4]

Experimental Workflow for Chemical Waste Disposal

The following diagram illustrates the general decision-making process and workflow for the proper disposal of a laboratory chemical like this compound.

G cluster_prep Preparation and Handling cluster_disposal Disposal Pathway A Identify Chemical for Disposal (this compound) B Consult Safety Data Sheet (SDS) or Treat as Unknown Hazard A->B C Wear Appropriate Personal Protective Equipment (PPE) B->C D Segregate Waste by Type (Solid, Liquid, Sharps) C->D E Solid Waste Container D->E Solid F Liquid Waste Container D->F Liquid G Sharps Container D->G Sharps H Label Container as 'Hazardous Waste' with Chemical Name and Details E->H F->H G->H I Store in Designated Secure Area H->I J Contact EHS for Waste Pickup and Disposal I->J

General workflow for the disposal of laboratory chemical waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.